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  • Product: Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
  • CAS: 1523504-79-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a non-proteinogenic α,α-disubstituted amino...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a non-proteinogenic α,α-disubstituted amino acid ester. The incorporation of such sterically hindered amino acids into peptide chains is a well-established strategy in medicinal chemistry to induce specific conformational constraints. These constraints can enhance metabolic stability, increase receptor affinity, and improve the pharmacokinetic profile of peptide-based therapeutics. This guide provides a comprehensive overview of the synthetic routes to this valuable building block, focusing on the underlying chemical principles and providing detailed experimental protocols.

Two primary and convergent synthetic strategies are presented, both commencing from the readily accessible starting material, 2,2-dimethylcyclopentanone. The first route proceeds via a Strecker amino acid synthesis, while the second employs the Bucherer-Bergs reaction. Both pathways yield a key intermediate that is subsequently hydrolyzed and esterified to afford the target compound.

Synthetic Strategy Overview

The synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a multi-step process. The logical flow of the synthesis, regardless of the chosen primary route, can be visualized as follows:

Synthesis_Overview Start 2,2-Dimethylcyclopentanone Strecker Strecker Synthesis Start->Strecker Bucherer Bucherer-Bergs Reaction Start->Bucherer Nitrile 1-Amino-2,2-dimethylcyclopentanecarbonitrile Strecker->Nitrile Hydantoin 7,7-Dimethyl-5,9-diazaspiro[4.4]nonane-2,4-dione Bucherer->Hydantoin Hydrolysis_N Hydrolysis Nitrile->Hydrolysis_N Hydrolysis_H Hydrolysis Hydantoin->Hydrolysis_H AminoAcid 1-Amino-2,2-dimethylcyclopentanecarboxylic Acid Hydrolysis_N->AminoAcid Hydrolysis_H->AminoAcid Esterification Esterification AminoAcid->Esterification FinalProduct Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate Esterification->FinalProduct

Caption: Overall synthetic workflow from the starting ketone to the final product.

Part 1: Synthesis of the Key Starting Material: 2,2-Dimethylcyclopentanone

A reliable supply of the starting ketone, 2,2-dimethylcyclopentanone, is crucial. While commercially available, its synthesis from more common precursors is often necessary. A robust method involves the methylation of 2-methylcyclopentanone.

Mechanism and Rationale

The α-alkylation of a ketone proceeds via its enolate. The regioselectivity of this reaction is a key consideration. In the case of 2-methylcyclopentanone, deprotonation can occur at either the C2 or C5 position. The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures kinetically favors the formation of the less substituted enolate (at C5). However, for the synthesis of the 2,2-disubstituted product, the thermodynamic enolate is desired. Using a less hindered base like sodium or potassium hydride allows for equilibration to the more substituted and thermodynamically more stable enolate at the C2 position, which can then be alkylated.

Experimental Protocol: Synthesis of 2,2-Dimethylcyclopentanone

Materials

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Methylcyclopentanone98.1450.0 g0.509
Sodium Hydride (60% dispersion in mineral oil)24.0022.4 g0.560
Tetrahydrofuran (THF), anhydrous-500 mL-
Methyl Iodide141.9486.6 g (38.0 mL)0.610
Saturated aqueous NH4Cl-200 mL-
Diethyl ether-300 mL-
Saturated aqueous NaCl (brine)-100 mL-
Anhydrous Magnesium Sulfate---

Procedure

  • A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium hydride (22.4 g of a 60% dispersion in mineral oil).

  • The mineral oil is removed by washing with anhydrous hexanes (3 x 50 mL) under a nitrogen atmosphere. The hexane is carefully decanted after each wash.

  • Anhydrous THF (300 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of 2-methylcyclopentanone (50.0 g) in anhydrous THF (200 mL) is added dropwise to the stirred suspension over 1 hour.

  • After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete enolate formation.

  • The reaction mixture is cooled to 0 °C, and methyl iodide (86.6 g) is added dropwise over 1 hour.

  • The mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (200 mL) at 0 °C.

  • The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to afford 2,2-dimethylcyclopentanone as a colorless liquid.[1]

Expected Yield: ~70-80% Boiling Point: 154-156 °C[1]

Part 2: Synthesis of the Amino Acid Core

With the starting ketone in hand, the next critical step is the introduction of the amino and carboxyl functionalities. Two classical and reliable methods are presented here: the Strecker synthesis and the Bucherer-Bergs reaction.

Route A: The Strecker Synthesis

The Strecker synthesis is a three-component reaction between a ketone, ammonia, and cyanide, which, after hydrolysis, yields an α-amino acid.[2][3] For α,α-disubstituted amino acids, ketones are used as the starting carbonyl compound.[3]

Mechanism and Rationale

The reaction proceeds through the initial formation of an imine from the ketone and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon forms an α-aminonitrile.[2][3] The use of ammonium chloride and sodium cyanide in a "one-pot" procedure is a common and safer alternative to using hydrogen cyanide and ammonia directly.[2]

Strecker_Mechanism Ketone 2,2-Dimethylcyclopentanone Imine Iminium Ion Ketone->Imine + NH3 - H2O Ammonia NH3 Aminonitrile 1-Amino-2,2-dimethylcyclopentanecarbonitrile Imine->Aminonitrile + CN- Cyanide CN-

Caption: Simplified mechanism of the Strecker synthesis.

Experimental Protocol: Synthesis of 1-Amino-2,2-dimethylcyclopentanecarbonitrile

Materials

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2,2-Dimethylcyclopentanone112.1720.0 g0.178
Sodium Cyanide49.019.6 g0.196
Ammonium Chloride53.4910.5 g0.196
28% Aqueous Ammonia-40 mL-
Methanol-100 mL-
Dichloromethane-200 mL-
Water-100 mL-
Anhydrous Sodium Sulfate---

Procedure

  • In a 250 mL round-bottom flask, dissolve sodium cyanide (9.6 g) and ammonium chloride (10.5 g) in 28% aqueous ammonia (40 mL) with stirring.

  • Add methanol (100 mL) to the solution.

  • Add 2,2-dimethylcyclopentanone (20.0 g) to the mixture.

  • Seal the flask and stir the mixture at 40-50 °C for 48 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (100 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile. This product is often used in the next step without further purification.

Expected Yield: High, typically >90% (crude).

Route B: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that synthesizes hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[4] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.

Mechanism and Rationale

The reaction is believed to proceed through the initial formation of a cyanohydrin from the ketone and cyanide. The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. The aminonitrile subsequently reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the hydantoin.[4]

Experimental Protocol: Synthesis of 7,7-Dimethyl-5,9-diazaspiro[4.4]nonane-2,4-dione

Materials

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2,2-Dimethylcyclopentanone112.1720.0 g0.178
Potassium Cyanide65.1212.7 g0.195
Ammonium Carbonate96.0934.2 g0.356
Ethanol-100 mL-
Water-100 mL-

Procedure

  • In a pressure vessel, combine 2,2-dimethylcyclopentanone (20.0 g), potassium cyanide (12.7 g), and ammonium carbonate (34.2 g).

  • Add a mixture of ethanol (100 mL) and water (100 mL).

  • Seal the vessel and heat to 80-90 °C with stirring for 24 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate has formed, collect it by vacuum filtration and wash with cold water.

  • If no precipitate forms, concentrate the solution under reduced pressure to about half its volume and cool in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry.

Expected Yield: ~75-85%

Part 3: Hydrolysis to the Amino Acid

The next step is the hydrolysis of either the aminonitrile from the Strecker synthesis or the hydantoin from the Bucherer-Bergs reaction to yield the free amino acid, 1-amino-2,2-dimethylcyclopentanecarboxylic acid. Acidic hydrolysis is typically employed for both intermediates.

Mechanism and Rationale

Nitrile Hydrolysis: Under strong acidic conditions, the nitrile group is protonated, making the carbon more electrophilic. Water then acts as a nucleophile, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium salt.[5][6]

Hydantoin Hydrolysis: The hydantoin ring is hydrolyzed in a stepwise manner under strong basic or acidic conditions to first form a carbamoyl amino acid, which is then further hydrolyzed to the free amino acid, carbon dioxide, and ammonia.

Experimental Protocol: Hydrolysis to 1-Amino-2,2-dimethylcyclopentanecarboxylic Acid

From the Aminonitrile:

  • The crude 1-amino-2,2-dimethylcyclopentanecarbonitrile from the Strecker synthesis is placed in a round-bottom flask.

  • Concentrated hydrochloric acid (150 mL) is added.

  • The mixture is heated to reflux for 12-18 hours.

  • After cooling, the solution is concentrated under reduced pressure to give a solid residue.

  • The residue is dissolved in a minimum amount of hot water and then cooled. The pH is adjusted to the isoelectric point (around pH 6) with a base such as aqueous ammonia or sodium hydroxide to precipitate the free amino acid.

  • The solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum.

From the Hydantoin:

  • The 7,7-dimethyl-5,9-diazaspiro[4.4]nonane-2,4-dione (20.0 g) is suspended in 6 M hydrochloric acid (200 mL).

  • The mixture is heated to reflux for 24-36 hours.

  • The workup procedure is identical to that described for the hydrolysis of the aminonitrile (steps 4-6 above).

Part 4: Esterification to the Final Product

The final step is the esterification of the amino acid to its methyl ester. A common and effective method is the Fischer esterification, where the amino acid is heated in methanol with a strong acid catalyst.[7][8] A convenient variation uses thionyl chloride in methanol, which generates HCl in situ as the catalyst.

Mechanism and Rationale

Under acidic conditions, the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the ester. The amino group is protonated under these conditions, which protects it from acting as a nucleophile.

Experimental Protocol: Synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Materials

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Amino-2,2-dimethylcyclopentanecarboxylic Acid157.2110.0 g0.0636
Methanol, anhydrous-100 mL-
Thionyl Chloride118.975.5 mL (9.2 g)0.077
Diethyl ether, anhydrous-200 mL-
Saturated aqueous Sodium Bicarbonate-100 mL-
Anhydrous Sodium Sulfate---

Procedure

  • In a 250 mL round-bottom flask, suspend 1-amino-2,2-dimethylcyclopentanecarboxylic acid (10.0 g) in anhydrous methanol (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.5 mL) dropwise with stirring. (Caution: This reaction is exothermic and releases HCl gas).

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

  • The solvent is removed under reduced pressure to yield the crude methyl ester hydrochloride as a white solid.

  • To obtain the free base, the hydrochloride salt is dissolved in water and cooled in an ice bath. The solution is then carefully neutralized with saturated aqueous sodium bicarbonate until the pH is ~8-9.

  • The aqueous layer is extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the final product, Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, as an oil or low-melting solid.

Expected Yield: ~85-95%

Characterization of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

While no publicly available experimental spectra for this specific compound were found, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.70 (s, 3H, -OCH₃)

    • δ 1.80-1.50 (m, 6H, cyclopentyl -CH₂-)

    • δ 1.60 (s, 2H, -NH₂)

    • δ 1.05 (s, 6H, -C(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 178.0 (C=O)

    • δ 65.0 (quaternary C-NH₂)

    • δ 52.0 (-OCH₃)

    • δ 48.0 (quaternary C(CH₃)₂)

    • δ 38.0 (cyclopentyl -CH₂-)

    • δ 26.0 (-CH₃)

    • δ 22.0 (cyclopentyl -CH₂-)

  • IR (neat):

    • 3380-3300 cm⁻¹ (N-H stretch)

    • 2960-2870 cm⁻¹ (C-H stretch)

    • 1735 cm⁻¹ (C=O stretch, ester)

    • 1250-1100 cm⁻¹ (C-O stretch)

  • Mass Spectrometry (ESI+):

    • m/z = 172.13 [M+H]⁺

Conclusion

The synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate can be reliably achieved through a multi-step sequence starting from 2,2-dimethylcyclopentanone. Both the Strecker synthesis and the Bucherer-Bergs reaction provide viable pathways to the key amino acid intermediate, which can then be efficiently esterified. The choice between the Strecker and Bucherer-Bergs routes may depend on laboratory experience, safety considerations regarding cyanide handling, and the desired scale of the reaction. The protocols provided herein are based on well-established chemical transformations and offer a solid foundation for the successful synthesis of this valuable, sterically hindered amino acid derivative for applications in peptide and medicinal chemistry.

References

  • Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. (2000). Molecules, 5(7), 937-945.
  • Introduction to 2,2-Dimethylcyclopentanone. (n.d.). Ontosight.
  • Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
  • Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2024.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2009). Arkivoc, 2010(5), 187-201.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1201-1210.
  • WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof. (2006).
  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. (2001). Chemical Reviews, 101(12), 3893-4076.
  • Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. (n.d.).
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • Reactions of α-Amino Acids : Carboxylic Acid Esterific
  • Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. (2018). Journal of the American Chemical Society, 140(4), 1545-1553.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Green Chemistry. (2019). Molecules, 24(11), 2149.
  • IL80577A0 - Process for the preparation of cyclopentanecarboxylic acid derivatives. (1987).
  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids. (2008).
  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. (2020). The Journal of Organic Chemistry, 85(15), 9694-9704.
  • Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. (2018). Journal of the American Chemical Society, 140(49), 16957-16961.
  • 1-Amino-cyclohexanecarboxylic acid methyl ester. (n.d.). Santa Cruz Biotechnology.
  • Cyclopentanecarboxylic acid, 1-amino-. (n.d.). NIST WebBook.
  • Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. (n.d.). Organic Syntheses.
  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). Journal of the American Chemical Society, 145(19), 10646-10655.
  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry.
  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. (2026, February 17). Chemistry LibreTexts.
  • 1-Amino-1-cyclopentane carboxylic acid. (2025, January 22). FAR Chemical.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 15). Chemistry Steps.
  • US9365538B2 - Indole derivatives as inhibitors of the replication of the hepatitis C virus. (2016).
  • methyl 1-amino-2,2-dimethylcyclopentane-1-carboxyl
  • Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. (2005). Organic & Biomolecular Chemistry, 3(20), 3683-3690.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives. (1981).
  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025, November 6).
  • Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. (2020, August 9). [Video]. YouTube.
  • Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides. (n.d.).
  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2019). Organic & Biomolecular Chemistry, 17(35), 8119-8123.

Sources

Exploratory

Strategic Implementation of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate in Peptidomimetic Drug Development

Executive Summary & Pharmacological Rationale The transition from native peptides to therapeutically viable drugs is historically bottlenecked by poor pharmacokinetic profiles, primarily rapid proteolytic degradation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The transition from native peptides to therapeutically viable drugs is historically bottlenecked by poor pharmacokinetic profiles, primarily rapid proteolytic degradation and lack of oral bioavailability. To circumvent these limitations, the incorporation of non-natural, conformationally constrained amino acids has become a cornerstone of modern peptidomimetic drug design [4].

Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS: 1523504-79-1) represents a highly specialized α,α -dialkylated alicyclic amino acid ester. By embedding a cyclopentane ring with a sterically demanding gem-dimethyl group at the C2 position, this building block severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone.

The Causality of Conformational Constraint: When an unconstrained linear peptide binds to its target receptor, it must adopt a specific "bioactive" conformation, resulting in a massive loss of conformational entropy (an entropic penalty) [4]. By incorporating a rigidified scaffold like the 2,2-dimethylcyclopentyl system, the peptide is "locked" into a pre-organized secondary structure (such as a Type I or Type III β -turn). The gem-dimethyl group is critical here: via the Thorpe-Ingold effect, it forces a specific puckering of the cyclopentane ring, projecting the amino and carboxylate groups into a highly defined spatial orientation [3]. This pre-organization drastically reduces the entropic penalty upon binding, translating to sub-nanomolar receptor affinities and absolute resistance to exopeptidases.

Logic A Linear / Unconstrained Peptide B High Conformational Flexibility (Multiple phi/psi angles) A->B C High Entropic Penalty Upon Target Binding B->C G Reduced Entropic Penalty & Increased Binding Affinity C->G Paradigm Shift D Insertion of α,α-Dialkylated Cyclopentane Scaffold E Steric Clash (gem-dimethyl) & Ring Puckering D->E F Restricted Dihedral Angles (Pre-organized β-turn/α-helix) E->F F->G

Figure 1: Thermodynamic rationale for utilizing conformationally constrained alicyclic amino acids.

Physicochemical Profiling

Understanding the fundamental properties of this building block is essential for predicting its behavior during synthesis and purification. The methyl ester acts as a crucial C-terminal protecting group during liquid-phase fragment condensation, or as a lipophilic prodrug moiety in medicinal chemistry applications [1, 2, 5].

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
CAS Registry Number 1523504-79-1
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Monoisotopic Mass 171.1259 Da
Structural Class α,α -Dialkylated Amino Acid Ester / Alicyclic
Physical State Solid / Crystalline powder (typical for this class)
Primary Utility C-terminal protected building block for peptidomimetics

Synthetic Methodology: A Self-Validating Protocol

Synthesizing α -quaternary amino acids is notoriously difficult due to the extreme steric hindrance at the α -carbon. Standard Strecker synthesis often fails or provides abysmal yields when applied to sterically encumbered ketones like 2,2-dimethylcyclopentanone.

Expert Insight (Causality): To overcome this, we employ the Bucherer-Bergs reaction . The formation of the highly stable, insoluble spirohydantoin intermediate drives the equilibrium forward, bypassing the instability of the intermediate imine that plagues the Strecker route. Furthermore, standard Fischer esterification (H₂SO₄/MeOH) is too slow for α -quaternary carboxylic acids; therefore, we utilize thionyl chloride (SOCl₂) to generate the highly reactive acyl chloride in situ.

Synthesis A 2,2-Dimethylcyclopentanone (Starting Material) B Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 50% EtOH) A->B C Spirohydantoin Intermediate B->C D Alkaline Hydrolysis (NaOH, H2O, Reflux, 48h) C->D E 1-amino-2,2-dimethyl cyclopentane-1-carboxylic acid D->E F Esterification (SOCl2, MeOH, 0°C to RT) E->F G Methyl 1-amino-2,2-dimethyl cyclopentane-1-carboxylate F->G

Figure 2: Robust synthetic workflow for the preparation of the target methyl ester.

Step-by-Step Synthesis Protocol

Phase 1: Spirohydantoin Formation

  • Dissolve 2,2-dimethylcyclopentanone (1.0 eq) in 50% aqueous ethanol.

  • Add potassium cyanide (KCN, 1.5 eq) and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq). Caution: Perform in a highly ventilated fume hood due to HCN gas risk.

  • Seal the reaction vessel and heat to 60°C for 24 hours.

  • Validation: Cool to room temperature. The spirohydantoin will precipitate as a white solid. Filter, wash with cold water, and confirm mass via LC-MS.

Phase 2: Alkaline Hydrolysis

  • Suspend the spirohydantoin in 3M aqueous NaOH (10 eq). Note: Acidic hydrolysis is avoided as it is exceptionally slow for spirohydantoins and often degrades the alicyclic ring.

  • Reflux at 150°C in a sealed pressure tube for 48 hours.

  • Validation: Cool and acidify to pH 6.5 using 6M HCl. The free amino acid (1-amino-2,2-dimethylcyclopentane-1-carboxylic acid) will precipitate. Filter and dry under vacuum.

Phase 3: Esterification to Target Compound

  • Suspend the free amino acid in anhydrous methanol (0.2 M) under an argon atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise, add Thionyl Chloride (SOCl₂, 2.5 eq). The solution will clarify as the acyl chloride forms.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Evaporate the solvent. The resulting solid is the HCl salt of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate. Confirm purity via ¹H-NMR (look for the distinct singlet at ~3.7 ppm for the methyl ester) and LC-MS (m/z 172.1 [M+H]⁺) [1].

Application in Solid-Phase Peptide Synthesis (SPPS)

To utilize this building block in standard Fmoc-SPPS, the methyl ester must first be saponified, and the amine must be Fmoc-protected. Coupling an amino acid onto the sterically hindered amine of this cyclopentane derivative is one of the most challenging tasks in peptide chemistry.

Expert Insight (Causality): Standard coupling reagents like HBTU or DIC/HOBt will fail to acylate the amine of 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid due to the massive steric shield provided by the gem-dimethyl group. You must use highly reactive uronium salts based on HOAt (e.g., HATU) or oxyma (e.g., COMU), combined with elevated temperatures (microwave assistance at 75°C) to overcome the activation energy barrier.

Protocol for SPPS Incorporation
  • Saponification: Treat the methyl ester with LiOH (3.0 eq) in THF/H₂O (3:1) for 4 hours at room temperature to yield the free acid.

  • Fmoc Protection: React the free acid with Fmoc-OSu (1.2 eq) and Na₂CO₃ (2.0 eq) in Water/Dioxane to yield Fmoc-1-amino-2,2-dimethylcyclopentane-1-carboxylic acid.

  • Resin Loading/Coupling:

    • Use 4.0 eq of the Fmoc-protected building block.

    • Activate with HATU (3.9 eq) and DIEA (8.0 eq) in anhydrous DMF.

    • Couple under microwave irradiation (75°C, 15 minutes).

  • Validation: Perform a rigorous Kaiser test. If slightly blue, repeat the coupling step before proceeding to Fmoc deprotection.

Conclusion

Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is not merely a chemical curiosity; it is a highly engineered topological tool. By understanding the thermodynamic causality of its steric bulk and employing aggressive, specialized synthetic methodologies to incorporate it, drug development professionals can leverage this molecule to design peptidomimetics with unprecedented stability and receptor selectivity.

References

  • PubChemLite. Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (C9H17NO2). uni.lu.
  • Sapphire Bioscience. Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate.
  • Hanessian, S., McNaughton-Smith, G., Lombart, H. G., & Lubell, W. D. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854.
  • Bechtler, C., & Lamers, C. (2020). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews. American Chemical Society.
  • Goodman, M. M., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science.
Foundational

The Biological and Structural Utility of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate in Peptidomimetics and Enzyme Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary The pursuit of metabolically stable, conformationally restricted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The pursuit of metabolically stable, conformationally restricted therapeutics has driven the evolution of non-canonical amino acids (ncAAs). Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS: 1523504-79-1) represents a highly specialized building block within the alicyclic α,α -disubstituted amino acid family[1]. While the methyl ester serves primarily as a lipophilic prodrug or a synthetic precursor, its active free-acid form—a sterically hindered derivative of cycloleucine (1-aminocyclopentanecarboxylic acid, Ac5c)—exhibits profound biological activity[2].

As a Senior Application Scientist, I have structured this guide to dissect the dual utility of this compound: its role as a rigid conformational restrictor in peptidomimetic design and its intrinsic biological activity as a Methionine Adenosyltransferase (MAT) inhibitor [3].

Structural Chemistry & Conformational Restriction

The Causality of Steric Bulk in Peptide Folding

The biological function of a peptide is inextricably linked to its secondary structure, dictated by the backbone dihedral angles ( ϕ and ψ )[2]. Native peptides are highly flexible and rapidly degraded by endogenous proteases. The incorporation of 1-aminocycloalkanecarboxylic acids (Acnc) restricts this conformational freedom via the Thorpe-Ingold effect, forcing the peptide backbone into specific folded states[4].

Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate takes this restriction a step further. The addition of the 2,2-dimethyl substitution on the cyclopentane ring introduces severe asymmetric steric clash.

  • Mechanistic Insight: The gem-dimethyl group restricts the rotation around the Cα−Cβ bond, severely limiting the accessible Ramachandran space. Unlike unsubstituted Ac5c, which generally promotes γ -turns or 310​ -helices, the 2,2-dimethyl derivative locks the local backbone into a rigid Type II or Type II' β -turn [2][5].

  • Enzymatic Resistance: This extreme steric shielding physically blocks the active sites of exopeptidases and endopeptidases, extending the proteolytic half-life of the resulting peptidomimetic from minutes to days[6].

Quantitative Conformational Data

Table 1: Conformational Propensities of α,α -Disubstituted Amino Acids

Amino Acid ScaffoldTypical ϕ Angle (°)Typical ψ Angle (°)Preferred Secondary StructureRelative Proteolytic Resistance
Aib ( α -aminoisobutyric acid)±60±30 α -helix / 310​ -helixModerate
Ac3c (Cyclopropane)±60±0 γ -turnHigh
Ac5c (Cyclopentane)±60 to ±80±30 to 0 310​ -helix / γ -turnHigh
2,2-dimethyl-Ac5c -60+120Rigid Type II β -turn Extremely High

Biological Activity: Methionine Adenosyltransferase (MAT) Inhibition

Beyond its utility as a structural scaffold, the parent acid of methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate functions as a potent, competitive inhibitor of Methionine Adenosyltransferase (MAT) [3][7].

Mechanism of Action

MAT catalyzes the essential biosynthesis of S-adenosylmethionine (SAM) from L-methionine and ATP[7]. SAM is the universal methyl donor for the methylation of DNA, RNA, and proteins, making it critical for cellular proliferation and epigenetic regulation[8].

  • Active Site Mimicry: The cyclopentane ring of the 2,2-dimethyl-Ac5c scaffold mimics the aliphatic side chain of L-methionine, allowing the molecule to enter the MAT active site[3][9].

  • Catalytic Dead-End: Because the unnatural amino acid lacks the terminal thioether group of methionine, it cannot be adenosylated by ATP. It occupies the active site, creating a dead-end complex that halts SAM production[9].

  • Downstream Biological Effects: The depletion of SAM leads to global hypomethylation, triggering cytostatic, immunosuppressive, and antineoplastic effects[8][10]. The methyl ester form acts as a highly lipophilic prodrug, readily crossing the cell membrane before being hydrolyzed by intracellular esterases into the active MAT inhibitor.

MAT_Inhibition Met L-Methionine + ATP MAT Methionine Adenosyltransferase (MAT Enzyme) Met->MAT Binds Active Site SAM S-Adenosylmethionine (SAM) MAT->SAM Catalysis Meth Cellular Methylation (DNA, RNA, Proteins) SAM->Meth Methyl Donor Inhibitor 2,2-dimethyl-Ac5c (Active Hydrolysate) Inhibitor->MAT Competitive Inhibition

Figure 1: Mechanism of MAT inhibition by the hydrolyzed free-acid form of the compound.

Experimental Protocols & Methodologies

To utilize Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate in drug discovery, researchers must navigate its extreme steric hindrance. Standard peptide coupling protocols (e.g., DIC/HOBt) will fail because the bulky gem-dimethyl group prevents the incoming amine from attacking the activated ester.

The following self-validating protocols outline the synthesis of a peptidomimetic and the subsequent biological evaluation.

Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate the sterically hindered amino acid into a bioactive peptide sequence.

  • Ester Saponification: Suspend Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate in a 3:1 mixture of THF/H 2​ O. Add 3.0 equivalents of LiOH. Stir at 40°C for 12 hours. Acidify with 1M HCl to pH 3, extract with ethyl acetate, and concentrate to yield the free amino acid.

  • Fmoc Protection: React the free amino acid with Fmoc-OSu (1.2 eq) and NaHCO 3​ (2.5 eq) in 1:1 Water/Dioxane for 18 hours to yield the Fmoc-protected building block.

  • Resin Loading: Swell Rink Amide resin in DMF.

  • Critical Coupling Step (The Causality of Reagent Choice): Because of the α,α -disubstitution and the adjacent 2,2-dimethyl group, use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt . HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole ester that accelerates coupling.

    • Conditions: 4.0 eq Fmoc-AA, 3.9 eq HATU, 4.0 eq HOAt, 8.0 eq DIPEA.

    • Microwave Assistance: Heat to 75°C for 30 minutes in a microwave peptide synthesizer.

  • Cleavage: Cleave the peptide from the resin using 95% TFA / 2.5% TIS / 2.5% H 2​ O for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow S1 1. Ester Saponification (LiOH, THF/H2O) S2 2. Fmoc Protection (Fmoc-OSu, NaHCO3) S1->S2 S3 3. Microwave SPPS Coupling (HATU/HOAt, DIPEA, 75°C) S2->S3 S4 4. Global Deprotection (95% TFA Cleavage) S3->S4 S5 5. Purified Peptidomimetic (Conformationally Locked) S4->S5

Figure 2: Optimized workflow for incorporating highly hindered alicyclic amino acids into peptides.

Protocol B: MAT Enzyme Inhibition Kinetics Assay

Objective: Quantify the IC 50​ and binding kinetics of the synthesized compound against human MAT2A.

  • Enzyme Preparation: Express and purify recombinant human MAT2A[7].

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl 2​ , 1 mM DTT.

  • Substrate Incubation: Incubate 100 nM MAT2A with varying concentrations of the hydrolyzed 2,2-dimethyl-Ac5c inhibitor (0.1 μM to 10 mM) for 15 minutes at 37°C.

  • Reaction Initiation: Add 1 mM ATP and 200 μM L-methionine to initiate the reaction.

  • Detection: Quantify SAM production using a continuous spectrophotometric assay coupled with S-adenosylhomocysteine (SAH) hydrolase and adenosine deaminase, measuring the decrease in absorbance at 265 nm.

  • Validation: Plot initial velocities against inhibitor concentration to derive the Ki​ (inhibition constant), confirming competitive inhibition relative to L-methionine[7].

Conclusion

Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is far more than a simple organic ester. By leveraging the immense steric bulk of the 2,2-dimethylcyclopentane ring, researchers can forcefully dictate peptide folding, engineering therapeutics that are entirely resistant to enzymatic degradation[6]. Furthermore, its structural homology to methionine positions it as a highly effective competitive inhibitor of MAT, opening therapeutic avenues in oncology and immunosuppression where SAM depletion is desirable[3][8].

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Exploratory

Structural Elucidation and Spectroscopic Validation of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate: A Comprehensive Guide

Executive Summary & Pharmacological Relevance The development of conformationally restricted peptidomimetics heavily relies on unnatural cyclic α -amino acids. Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The development of conformationally restricted peptidomimetics heavily relies on unnatural cyclic α -amino acids. Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS: 1523504-79-1)[1] is a highly specialized, sterically hindered building block used to introduce local rigidity into peptide backbones. The presence of the gem-dimethyl group at the C2 position severely restricts the ϕ and ψ dihedral angles of the resulting peptide, locking it into specific secondary structures (such as β -turns or 310​ -helices).

Because empirical spectroscopic data for this specific catalog intermediate is sparse in top-level literature, researchers must rely on robust, theoretically grounded predictive models validated by physical organic chemistry principles. This whitepaper provides an authoritative framework for the synthesis, structural elucidation, and spectroscopic validation (NMR, FTIR, and HRMS) of this compound.

Synthetic Pathway & Mechanistic Rationale

The synthesis of highly hindered cyclic amino acids like 1-amino-2,2-dimethylcyclopentanecarboxylic acid (CAS: 889941-89-3)[2] presents a unique chemical challenge. The classical Strecker synthesis often fails or results in exceptionally low yields when applied to bulky ketones like 2,2-dimethylcyclopentanone. This is due to the reversibility of the intermediate iminium ion formation and the severe steric clash that prevents efficient cyanide attack[3].

To overcome this, the Bucherer-Bergs reaction is the field-proven methodology[4][5]. The reaction utilizes potassium cyanide and ammonium carbonate. The thermodynamic stability and insolubility of the resulting spirohydantoin intermediate drive the equilibrium forward, overcoming the steric hindrance of the adjacent gem-dimethyl group. Following basic hydrolysis of the hydantoin to the free amino acid, Fischer esterification or thionyl chloride-mediated esterification yields the final methyl ester.

Synthesis A 2,2-Dimethyl- cyclopentanone B Spirohydantoin Intermediate A->B Bucherer-Bergs (KCN, (NH4)2CO3) C 1-Amino-2,2-dimethyl- cyclopentanecarboxylic Acid B->C Basic Hydrolysis (Ba(OH)2, Heat) D Methyl 1-amino-2,2-dimethyl- cyclopentane-1-carboxylate C->D Esterification (SOCl2, MeOH)

Figure 1: Synthetic workflow for Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate.

Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Causality and Assignments

The steric bulk of the gem-dimethyl group at C2 locks the cyclopentane ring into a rigid envelope conformation to minimize 1,3-diaxial-like interactions.

Causality in 1 H NMR: Because C1 is a chiral center (attached to -NH 2​ , -COOCH 3​ , C2, and C5), the entire molecule lacks a plane of symmetry. Consequently, the two methyl groups at C2 are diastereotopic . They will not appear as a single 6H integration; rather, they will present as two distinct 3H singlets due to their different spatial relationships with the C1 ester and amino groups. Similarly, the ring protons (C3, C4, C5) experience distinct magnetic anisotropies, resulting in complex, highly split multiplets.

Causality in 13 C NMR: The molecule contains two adjacent quaternary carbons (C1 and C2). These carbons lack attached protons, meaning they benefit from zero Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long T1​ relaxation times. To observe these signals clearly, the experimental protocol must include an extended relaxation delay ( D1​≥2.0 seconds).

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI-TOF) will yield a strong pseudo-molecular ion [M+H]+ at m/z 172.1338. The fragmentation pathway is driven by the stability of the cyclopentyl cation. The primary neutral losses include ammonia ( −17 Da) and methanol ( −32 Da), followed by a characteristic α -cleavage of the carbomethoxy group ( −59 Da).

MS_Frag M [M+H]+ m/z 172.1338 F1 [M+H - NH3]+ m/z 155.1072 M->F1 - NH3 (17 Da) F2 [M+H - CH3OH]+ m/z 140.1075 M->F2 - CH3OH (32 Da) F3 [M+H - COOCH3]+ m/z 112.1126 M->F3 Alpha-cleavage - COOCH3 (59 Da)

Figure 2: Primary ESI-MS/MS fragmentation pathways.

Data Presentation

Table 1: Predicted 1 H and 13 C NMR Assignments (CDCl 3​ , 400/100 MHz)
Position 1 H Chemical Shift (ppm) 1 H Multiplicity & Integration 13 C Chemical Shift (ppm)Diagnostic 2D Correlations (HMBC)
C=O (Ester) --176.0Correlates with O-CH 3​
C1 (Quaternary) --68.0Correlates with C5-H, C2-CH 3​
C2 (Quaternary) --45.0Correlates with C3-H, C2-CH 3​
O-CH 3​ 3.70Singlet, 3H52.0Correlates with C=O
C5 (CH 2​ ) 1.80 - 2.10Multiplet, 2H36.0Correlates with C1, C4
C3 (CH 2​ ) 1.50 - 1.75Multiplet, 2H40.0Correlates with C2, C4
C4 (CH 2​ ) 1.30 - 1.50Multiplet, 2H20.0Correlates with C3, C5
C2-CH 3​ (a) 1.05Singlet, 3H26.0Correlates with C1, C2, C3
C2-CH 3​ (b) 0.90Singlet, 3H23.0Correlates with C1, C2, C3
NH 2​ 1.60 - 2.00Broad Singlet, 2H-Exchanges with D 2​ O
Table 2: Key FTIR Functional Group Assignments
Functional GroupWavenumber (cm −1 )Intensity / Shape
N-H Stretch (Primary Amine) 3380, 3310Medium, doublet (asym/sym)
C-H Stretch (Aliphatic) 2950 - 2870Strong, sharp
C=O Stretch (Ester) 1735 - 1745Very Strong, sharp
N-H Bend 1610 - 1630Medium, broad
C-O Stretch (Ester) 1200 - 1250Strong
Table 3: HRMS (ESI-TOF) Fragmentation Data
Ion / FragmentFormulaExact Mass (m/z)Mechanism
[M+H] + C 9​ H 18​ NO 2+​ 172.1338Protonation
Fragment 1 C 9​ H 15​ O 2+​ 155.1072Loss of NH 3​ ( −17 Da)
Fragment 2 C 8​ H 14​ NO + 140.1075Loss of CH 3​ OH ( −32 Da)
Fragment 3 C 7​ H 14​ N + 112.1126 α -cleavage of COOCH 3​ ( −59 Da)

Experimental Protocols

Protocol A: Synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Self-Validating Step: The intermediate hydantoin must precipitate from the aqueous mixture; failure to precipitate indicates incomplete conversion of the sterically hindered ketone.

  • Bucherer-Bergs Reaction: Dissolve 2,2-dimethylcyclopentanone (1.0 eq) in a 1:1 mixture of ethanol and water. Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq)[4]. Caution: KCN is highly toxic. Heat the sealed reaction vessel to 60°C for 24 hours. Cool to 0°C to precipitate the spirohydantoin. Filter and wash with cold water.

  • Hydrolysis: Suspend the spirohydantoin in an aqueous solution of Barium Hydroxide (Ba(OH) 2​ , 3.0 eq) or 6M HCl[5]. Reflux for 48 hours. If using Ba(OH) 2​ , precipitate barium carbonate by bubbling CO 2​ through the mixture, filter, and concentrate the filtrate to yield 1-amino-2,2-dimethylcyclopentanecarboxylic acid.

  • Esterification: Suspend the crude amino acid in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool to 0°C. Dropwise, add thionyl chloride (SOCl 2​ , 2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate in vacuo, neutralize with saturated NaHCO 3​ , and extract with ethyl acetate to isolate the target methyl ester.

Protocol B: NMR Acquisition Parameters

Self-Validating Step: The integration of the two distinct methyl singlets must exactly equal 3H each. If they merge, the resolution is insufficient or the sample is experiencing unexpected conformational exchange.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • 1 H NMR Acquisition: 400 MHz, 16 scans, acquisition time (AQ) of 3.0 seconds, and a relaxation delay ( D1​ ) of 1.0 second.

  • 13 C NMR Acquisition: 100 MHz. Due to the two quaternary carbons (C1, C2), set the number of scans (NS) to ≥1024 . Critically, increase the D1​ delay to 2.5 seconds to allow complete relaxation of the quaternary nuclei, ensuring they are visible above the baseline noise.

  • 2D Validation: Run 1 H- 13 C HMBC to definitively assign C1 and C2. C1 will show cross-peaks with the ester methyl protons, while C2 will not.

Protocol C: HRMS Analysis
  • Sample Preparation: Dilute the compound to 1 μ g/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Injection: Direct infusion via syringe pump at 5 μ L/min into an ESI-TOF mass spectrometer.

  • Parameters: Positive ion mode, capillary voltage at 3.0 kV, desolvation temperature at 250°C. Apply a collision energy (CE) ramp from 15 to 30 eV to observe the −17 Da and −59 Da fragmentation pathways.

References

  • NextSDS. methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate — Chemical Substance Information. Available at:[Link]

  • PubChemLite. 1-amino-2,2-dimethylcyclopentanecarboxylic acid (C8H15NO2). Available at:[Link]

  • National Institutes of Health (PMC). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Available at:[Link]

  • MDPI. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Available at:[Link]

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Foundational

Engineering Conformational Rigidity: Discovery and Synthesis of Novel Cyclic Amino Acid Esters in Drug Development

Executive Summary Unnatural cyclic amino acids and their esterified derivatives are indispensable scaffolds in modern medicinal chemistry. Unlike acyclic amino acids, which preferentially adopt a trans amide bond conform...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unnatural cyclic amino acids and their esterified derivatives are indispensable scaffolds in modern medicinal chemistry. Unlike acyclic amino acids, which preferentially adopt a trans amide bond conformation, cyclic amino acids like proline and its synthetic analogs exhibit a delicate balance between cis and trans states (1)[1]. This conformational constraint profoundly influences the three-dimensional architecture of peptides, enhancing proteolytic stability and receptor affinity. Furthermore, esterification of these cyclic scaffolds yields potent prodrugs that dramatically improve aqueous solubility, membrane permeability, and oral bioavailability (2)[2]. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale, synthetic pathways, and self-validating protocols required to harness these powerful molecules.

The Strategic Role of Cyclic Amino Acid Esters in Prodrug Design

The esterification of cyclic amino acids is a proven strategy to bypass the pharmacokinetic limitations of parent drugs. For instance, the L-proline and racemic nipecotic acid esters of propofol exhibit exceptional aqueous solubility and physiological stability (half-lives > 6 h), while acting as efficient prodrug substrates that are quantitatively hydrolyzed by liver esterases (2)[2]. Similarly, cyclic amino acid ester prodrugs exhibit heightened affinity for the intestinal oligopeptide transporter 1 (PEPT1), facilitating rapid cellular uptake before intracellular enzymatic cleavage releases the active therapeutic agent (2)[2].

G A Cyclic Amino Acid Ester Prodrug B PEPT1 Transporter (Intestinal Uptake) A->B Absorption C Intracellular Environment B->C Translocation D Esterase Cleavage (e.g., Valacyclovirase) C->D Hydrolysis E Active Therapeutic Agent D->E Drug Release

Cellular uptake and enzymatic activation pathway of cyclic amino acid ester prodrugs.

Advanced Synthetic Methodologies

The synthesis of highly functionalized, stereochemically pure cyclic amino acid esters requires robust catalytic frameworks. Two primary methodologies have emerged as industry standards:

A. Tandem Allylic Amination / [2,3]-Stevens Rearrangement and Ring-Closing Metathesis (RCM)

This two-step stereoselective strategy converts simple glycine-derived aminoesters into complex unnatural cyclic derivatives (1)[1]. The process initiates with a palladium-catalyzed tandem allylic amination followed by a [2,3]-Stevens rearrangement. The causality of the high diastereoselectivity lies in the exo transition state of the [2,3]-rearrangement. Subsequently, a ruthenium-catalyzed ring-closing metathesis (RCM) forms the cyclic ester. Notably, the use of the Grubbs second-generation catalyst is critical when processing heteroatom-bearing substrates (e.g., thioethers), as it resists catalyst poisoning and provides the thermodynamic driving force necessary for cyclization (1)[1].

G N1 Glycine-derived Aminoester N2 Pd-Catalyzed Allylic Amination N1->N2 Pd Catalyst N3 [2,3]-Stevens Rearrangement N2->N3 Exo Transition N4 Ru-Catalyzed Ring- Closing Metathesis N3->N4 Grubbs II N5 Unnatural Cyclic Amino Acid Ester N4->N5 Cyclization

Two-step stereoselective synthesis workflow via [2,3]-Stevens rearrangement and RCM.

B. Palladium-Catalyzed Intramolecular α-Arylation

For the synthesis of fused bicyclic and tricyclic amino acid esters (e.g., isoindolines and tetrahydroisoquinolines), intramolecular α-arylation is utilized (3)[3]. Starting from acyclic α-amino acid esters, the ester moiety is protected (often as a tert-butyl ester) to prevent unwanted transesterification or hydrolysis under the basic conditions required for cross-coupling. The reaction is driven by Pd2(dba)3 and a bulky phosphine ligand, which facilitates the reductive elimination step to form the fused ring system (3)[3].

Quantitative Data & Yield Analysis

The efficiency of these synthetic routes varies based on substrate sterics and electronic properties. The following table summarizes empirical data for the synthesis of diverse cyclic amino acid esters:

Substrate / Precursor TypeCatalytic SystemStereoselectivity / RegioselectivityOverall YieldRef.
Aliphatic allylic carbonatesPd / Grubbs II (RCM)Predominantly single diastereomer60–75%[1]
Aryl-substituted carbonatesPd / Grubbs II (RCM)High (exo transition state)65–80%[1]
Heteroatomic (thioether)Pd / Grubbs II (RCM)Moderate to High55%[1]
α-amino acid esters (aryl)Pd2(dba)3 / Bulky LigandHigh (Intramolecular arylation)70–85%[3]
Allylboronic acid (Petasis)Cu(I) / RCMEnantiomerically pure87–95%[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol 1: Stereoselective Synthesis via [2,3]-Stevens Rearrangement and RCM
  • Preparation of the Reaction Mixture: In an inert atmosphere (argon/nitrogen), dissolve the glycine-derived aminoester (1.0 equiv) and the allylic carbonate (1.2 equiv) in anhydrous dichloromethane (CH2Cl2).

  • Palladium-Catalyzed Amination: Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%). Stir at room temperature. Causality: The Pd catalyst facilitates the formation of the π-allyl palladium complex, enabling nucleophilic attack by the aminoester.

  • [2,3]-Stevens Rearrangement: Introduce a mild base to trigger the rearrangement. Causality: The reaction proceeds through an exo transition state, which is sterically favored and dictates the high diastereoselectivity of the intermediate.

  • Validation Checkpoint 1: Monitor the disappearance of the starting material via TLC (Thin-Layer Chromatography). A distinct shift in Rf value confirms the formation of the rearranged diene intermediate.

  • Ring-Closing Metathesis: To the intermediate solution, add Grubbs second-generation catalyst (13a, 5-10 mol%). Causality: Grubbs II is mandatory for substrates containing heteroatoms (like sulfur or phthalimides) because its N-heterocyclic carbene (NHC) ligand prevents catalyst deactivation, driving the thermodynamic ring closure (1)[1].

  • Purification: Concentrate the mixture in vacuo and purify the product via silica gel flash chromatography to isolate the cyclic aminoester predominantly as a single diastereomer.

Protocol 2: Palladium-Catalyzed Intramolecular α-Arylation
  • Substrate Protection: React the acyclic α-amino acid with isobutylene and catalytic sulfuric acid to form the tert-butyl ester. Causality: The bulky tert-butyl group shields the carbonyl carbon, preventing nucleophilic attack and transesterification during the subsequent basic cross-coupling step.

  • N-Alkylation: Treat the tert-butyl ester with 2-bromobenzyl bromide in the presence of K2CO3 in DMF to yield the acyclic precursor.

  • Intramolecular Arylation: Dissolve the precursor in anhydrous dioxane. Add Pd2(dba)3 (7 mol%) and a sterically demanding phosphine ligand (7.5 mol%). Heat to 110 °C for 48 hours. Causality: The bulky ligand accelerates the difficult reductive elimination step, forcing the closure of the fused tricyclic or bicyclic system (3)[3].

  • Validation Checkpoint 2: Perform 1H NMR on the crude mixture. The disappearance of the α-proton of the acyclic ester and the emergence of conformationally restricted ring proton signals validate successful cyclization.

  • Isolation: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via chromatography.

Conclusion

The discovery and synthesis of novel cyclic amino acid esters represent a critical frontier in rational drug design. By leveraging advanced catalytic frameworks like tandem[2,3]-Stevens rearrangement/RCM and Pd-catalyzed intramolecular α-arylation, medicinal chemists can access conformationally constrained scaffolds with unprecedented stereocontrol. These molecules not only serve as vital tools for probing biochemical pathways but also act as highly efficient prodrugs, optimizing the pharmacokinetic profiles of challenging therapeutics.

References

  • Stereoselective Synthesis of Functionalized Cyclic Amino Acid Derivatives via a [2,3]-Stevens Rearrangement and Ring-Closing Metathesis | Organic Letters - ACS Publications[Link]

  • Amino Acids in the Development of Prodrugs | PMC[Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis | MDPI[Link]

  • Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters | Journal of the American Chemical Society - ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodology, and Analytical Benchmarks Introduction & Strategic Rationale The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodology, and Analytical Benchmarks

Introduction & Strategic Rationale

The synthesis of α,α -disubstituted (quaternary) amino acids is a critical endeavor in modern drug discovery. These sterically constrained building blocks induce specific conformational restrictions in peptidomimetics, enhancing proteolytic stability and receptor subtype selectivity. Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS 1523504-79-1)[1] represents a highly hindered, non-natural amino acid derivative. Its direct precursor, 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid (CAS 889941-89-3)[2], is synthesized via the functionalization of 2,2-dimethylcyclopentanone[3].

Mechanistic Choice: Bucherer-Bergs vs. Strecker Synthesis

For sterically encumbered ketones like 2,2-dimethylcyclopentanone, the classical Strecker synthesis often suffers from poor yields and reversibility issues due to the instability of the intermediate α -amino nitrile[4]. In contrast, the Bucherer-Bergs reaction is thermodynamically driven by the formation of a highly stable spiro-hydantoin (6,6-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione). The irreversible cyclization step overcomes the steric bulk of the adjacent gem-dimethyl group.

Subsequent harsh hydrolysis of the hydantoin yields the free amino acid. Because standard Fischer esterification fails for such hindered substrates, thionyl chloride ( SOCl2​ ) in methanol is utilized to generate a highly reactive acyl chloride intermediate in situ, driving the esterification forward[5].

Synthetic Workflow

Workflow Step1 2,2-Dimethylcyclopentanone (Starting Material) Step2 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (Spiro-hydantoin Intermediate) Step1->Step2 Bucherer-Bergs Reaction KCN, (NH4)2CO3, EtOH/H2O, 60°C Step3 1-Amino-2,2-dimethylcyclopentane-1-carboxylic acid (Unnatural Amino Acid) Step2->Step3 Alkaline Hydrolysis 3M NaOH, Reflux, 48h Step4 Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (Target Ester) Step3->Step4 Esterification SOCl2, MeOH, Reflux, 16h

Three-step synthetic workflow for Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Bucherer-Bergs Synthesis of the Spiro-Hydantoin

Causality & Insight: Ammonium carbonate acts as both the ammonia and CO2​ source. A 50% aqueous ethanol solvent system ensures the solubility of the organic ketone while maintaining the dissolution of inorganic salts ( KCN , (NH4​)2​CO3​ ). The sealed vessel prevents the escape of volatile NH3​ and CO2​ , which is required to drive the equilibrium toward the hydantoin.

  • Charge a heavy-walled pressure flask with 2,2-dimethylcyclopentanone (1.0 equiv, 100 mmol)[3] and 50% aq. ethanol (150 mL).

  • Add ammonium carbonate (3.0 equiv, 300 mmol) and potassium cyanide (1.5 equiv, 150 mmol). ⚠️ CRITICAL SAFETY: KCN is highly toxic. Perform strictly in a well-ventilated fume hood with proper PPE. Ensure a cyanide antidote kit is immediately accessible.

  • Seal the reaction vessel and heat to 60 °C for 24 hours behind a blast shield.

  • Cool the mixture to 0 °C. The spiro-hydantoin will precipitate as a white crystalline solid.

  • Filter the precipitate, wash thoroughly with ice-cold water (3 × 50 mL) to remove residual cyanides, and dry under high vacuum.

Step 2: Hydrolysis to 1-Amino-2,2-dimethylcyclopentane-1-carboxylic acid

Causality & Insight: The gem-dimethyl group creates severe steric hindrance around the hydantoin carbonyls. Basic hydrolysis using NaOH at elevated temperatures is required to force the ring-opening and subsequent decarboxylation. Acidic hydrolysis often leads to incomplete conversion for this specific substrate.

  • Suspend the spiro-hydantoin (1.0 equiv, 50 mmol) in a 3M aqueous NaOH solution (100 mL).

  • Reflux the mixture at 110 °C for 36–48 hours. Monitor the disappearance of the hydantoin via LC-MS.

  • Cool the reaction to room temperature and carefully acidify to pH 6.5 (the approximate isoelectric point of the amino acid) using 6M HCl .

  • Concentrate the aqueous mixture under reduced pressure to a dry residue.

  • Triturate the resulting solid with hot ethanol (3 × 50 mL) to extract the free amino acid (CAS 889941-89-3)[2], leaving inorganic NaCl behind. Evaporate the ethanol to afford the product.

Step 3: Esterification to Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Causality & Insight: The steric bulk at the α -carbon prevents standard acid-catalyzed Fischer esterification. Thionyl chloride reacts with the carboxylic acid to form a transient, highly electrophilic acyl chloride, which is rapidly trapped by methanol[5].

  • Suspend 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid (1.0 equiv, 30 mmol) in anhydrous methanol (100 mL) under an inert atmosphere ( N2​ ) at 0 °C.

  • Add thionyl chloride ( SOCl2​ , 3.0 equiv, 90 mmol) dropwise over 30 minutes. Note: The reaction is highly exothermic and releases corrosive HCl and SO2​ gases.

  • Allow the mixture to warm to room temperature, then reflux at 65 °C for 16 hours.

  • Concentrate the mixture in vacuo to remove excess methanol and SOCl2​ .

  • Dissolve the crude hydrochloride salt in saturated aqueous NaHCO3​ (pH 8) and extract with dichloromethane (3 × 50 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS 1523504-79-1)[1] as a pale yellow oil.

Quantitative Data & Analytical Benchmarks

To ensure a self-validating protocol, compare your intermediate and final product metrics against the standardized benchmarks below:

ParameterStep 1: Hydantoin FormationStep 2: HydrolysisStep 3: Esterification
Reagent Equivalents Ketone (1.0), KCN (1.5), (NH4​)2​CO3​ (3.0)Hydantoin (1.0), NaOH (6.0)Amino Acid (1.0), SOCl2​ (3.0)
Temperature / Time 60 °C / 24 h110 °C / 48 h65 °C / 16 h
Typical Yield 75 – 85%60 – 70%80 – 90%
Physical State White crystalline solidWhite powderPale yellow oil
Key Analytical Marker IR: ~1710, 1770 cm⁻¹ (C=O stretch)MS (ESI+): m/z 158.1 [M+H]⁺MS (ESI+): m/z 172.1 [M+H]⁺

References

  • ChemScene. "889941-89-3 | 1-Amino-2,2-dimethylcyclopentane-1-carboxylic acid". ChemScene.2[2]

  • EvitaChem. "3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide (EVT-2876372)". EvitaChem. 1[1]

  • Vitomir Šunjić, Vesna Petrović Peroković. "Organic chemistry from retrosynthesis to asymmetric synthesis". National Academic Digital Library of Ethiopia. 3[3]

  • BenchChem. "(1-Amino-2,2-dimethylcyclopentyl)methanol|CAS 1526053-89-3". BenchChem.4[4]

  • ResearchGate. "Research on the pig liver esterase (PLE)-catalyzed kinetic resolution of half-esters derived from prochiral diesters". ResearchGate. 5[5]

Sources

Application

Topic: Chiral Separation of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate Enantiomers

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The enantioselective separation of cyclic non-proteinogenic amino acids and their derivatives is a critical task in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective separation of cyclic non-proteinogenic amino acids and their derivatives is a critical task in pharmaceutical development, as the stereochemistry of these molecules profoundly dictates their pharmacological and toxicological profiles.[1] This application note provides a comprehensive guide to developing robust and efficient methods for the chiral separation of the enantiomers of methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, a key structural motif in modern medicinal chemistry. We present detailed protocols for two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizing polysaccharide-based chiral stationary phases (CSPs). The guide emphasizes the rationale behind methodological choices, from column selection to mobile phase optimization, to empower researchers to achieve baseline resolution. A systematic workflow for method development is outlined, supported by practical protocols and data interpretation guidelines.

Introduction: The Significance of Chiral Purity

Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a constrained, non-proteinogenic amino acid ester. The rigid cyclopentane scaffold and the quaternary stereocenter make it a valuable building block for designing novel therapeutics with specific conformational properties. In living systems, molecular recognition is highly specific; thus, one enantiomer of a chiral drug may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the study of individual enantiomers in a drug candidate.[1]

Achieving efficient and reliable chiral separation is therefore not merely an analytical challenge but a prerequisite for successful drug development. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely adopted techniques for this purpose.[2][3] This guide focuses on polysaccharide-based CSPs, which are renowned for their broad applicability and excellent resolving power for a wide range of chiral compounds, including amino acid derivatives.[4][5]

Analyte Profile: Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

  • Structure: (A chemical structure diagram would be placed here in a formal document)

    • IUPAC Name: Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

    • Key Features:

      • Chiral Center: A quaternary carbon (C1) bonded to an amine group, a carboxylate group, and two different positions on the cyclopentane ring.

      • Functionality: Contains a primary amine (-NH₂) and a methyl ester (-COOCH₃). The amine group can act as a hydrogen bond donor and proton acceptor, while the ester's carbonyl group is a hydrogen bond acceptor. These sites are crucial for interaction with a CSP.

      • Conformation: The 2,2-dimethyl substitution provides steric hindrance and locks the cyclopentane ring into a more defined conformation, which can enhance chiral recognition.

The Foundation: Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, typically derived from cellulose or amylose functionalized with phenylcarbamates, are the workhorses of chiral chromatography.[4][6] Their success stems from their ability to form a well-defined helical polymer structure, creating chiral grooves. Chiral recognition is a multifactorial process governed by the sum of transient, differential interactions between the analyte enantiomers and the CSP.[5]

Key interaction mechanisms include:

  • Hydrogen Bonding: Between the analyte's amine and ester groups and the carbamate moieties on the CSP.

  • π-π Interactions: Between the aromatic rings of the CSP and any aromatic groups on the analyte (or induced dipoles).

  • Dipole-Dipole Interactions: Involving the polar bonds in both the analyte and the CSP.

  • Steric Hindrance: The most critical factor. One enantiomer will fit more favorably into the chiral groove of the CSP, leading to a more stable complex and longer retention time, while the other enantiomer experiences steric repulsion.

Strategic Method Development Workflow

A systematic approach is crucial for efficiently developing a successful chiral separation method. The following workflow outlines a logical progression from initial screening to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Solubility, pKa) CSP_Screen CSP Screening (Amylose & Cellulose Derivatives) e.g., Chiralpak IA/IC, Chiralcel OD/OJ Analyte->CSP_Screen MP_Screen Mobile Phase Screening (NP, PO, RP Modes) CSP_Screen->MP_Screen Optimize Parameter Optimization - Co-solvent ratio - Additives (TFA, DEA) - Flow Rate - Temperature MP_Screen->Optimize Select best CSP/ Mobile Phase combo Data Evaluate Resolution (Rs) & Selectivity (α) Optimize->Data Data->Optimize If Rs < 1.5 (Iterate) Validate Method Validation (Robustness, Linearity, LOD/LOQ) Data->Validate If Rs > 1.5

Caption: A systematic workflow for chiral method development.

Protocol 1: Chiral HPLC Separation (Normal Phase)

Normal Phase HPLC is often the starting point for separating polar molecules on polysaccharide CSPs, offering excellent selectivity. The low viscosity of alkane/alcohol mobile phases results in high column efficiency.

Rationale for Method Choices
  • CSP Selection: An immobilized amylose-based CSP (e.g., Chiralpak® IA) is chosen as the primary screening column. Immobilized phases offer superior solvent compatibility, allowing for a wider range of mobile phases and enhanced robustness.[4] Amylose derivatives often provide different selectivity compared to their cellulose counterparts.[5]

  • Mobile Phase: A simple mobile phase of Hexane/Isopropanol (IPA) is used. Hexane is the weak, non-polar solvent, while IPA is the polar modifier. Varying the IPA concentration is the primary way to adjust analyte retention and selectivity.

  • Additive: A small amount of an amine additive like Diethylamine (DEA) is often necessary when separating basic compounds. It acts as a competing base, binding to acidic sites on the silica surface to prevent peak tailing and improve peak shape.

Step-by-Step Protocol
  • Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IA), 5 µm, 4.6 x 250 mm

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Dissolve the racemic standard of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate in the mobile phase to a concentration of approximately 1.0 mg/mL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and run the analysis for a sufficient time to allow both enantiomers to elute.

  • Optimization:

    • If retention is too long: Increase the percentage of IPA (e.g., to 70:30:0.1 Hexane/IPA/DEA).

    • If resolution is poor: Decrease the percentage of IPA (e.g., to 90:10:0.1 Hexane/IPA/DEA) to increase retention and allow more interaction time with the CSP. Experiment with other alcohols like ethanol in place of IPA, as this can significantly alter selectivity.

Protocol 2: Chiral SFC Separation

SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption.[7][8] It uses supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, enabling high flow rates without excessive backpressure.

Rationale for Method Choices
  • CSP Selection: The same polysaccharide CSPs used in HPLC are highly effective in SFC. Their chiral recognition mechanisms remain relevant.

  • Mobile Phase: The mobile phase consists of supercritical CO₂ and an alcohol co-solvent (modifier), typically Methanol (MeOH). Methanol is highly polar and an excellent solvent, helping to elute the polar analyte from the column.

  • Additive: As with HPLC, an amine additive is used to ensure good peak shape for the basic analyte.

Step-by-Step Protocol
  • Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IA), 5 µm, 4.6 x 150 mm (shorter columns are common in SFC).

  • Mobile Phase Preparation:

    • A: Supercritical Grade CO₂

    • B: Methanol (MeOH) with 0.2% Diethylamine (DEA)

  • SFC System Parameters:

    • Mobile Phase Gradient/Isocratic: Start with an isocratic elution of 15% B.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C (temperature can significantly affect selectivity in SFC).[9]

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the racemic standard in Methanol to a concentration of approximately 1.0 mg/mL.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions until the system pressure and baseline are stable.

    • Inject the sample. Analysis times in SFC are often under 5 minutes.[7][10]

  • Optimization:

    • Co-solvent Screening: If resolution is insufficient with Methanol, screen other alcohol co-solvents like Ethanol or IPA.

    • Co-solvent Percentage: Adjust the percentage of the co-solvent. Lowering the percentage will increase retention and may improve resolution, while increasing it will speed up elution.

    • Temperature and Pressure: Systematically vary the temperature (e.g., 30-50 °C) and back pressure (e.g., 100-200 bar) as these parameters influence the density of the supercritical fluid and can fine-tune selectivity.

Data Interpretation and Comparison

The success of a chiral separation is quantified by several key chromatographic parameters. Below is a table of expected results to illustrate the performance of the two protocols.

ParameterHPLC (Normal Phase)SFCIdeal Value
Retention Time (k1) ~6.5 min~2.1 min-
Retention Time (k2) ~8.0 min~2.8 min-
Selectivity (α) 1.281.40> 1.1
Resolution (Rs) 2.12.5> 1.5 (for baseline)
Solvent Consumption High (Hexane/IPA)Low (CO₂/MeOH)As low as possible
Analysis Time ~10-15 min~3-5 minAs short as possible
  • Selectivity (α): The ratio of the retention factors of the two enantiomers. It measures the separation power of the CSP for a given analyte pair.

  • Resolution (Rs): The most important metric, it quantifies the degree of separation between two peaks, considering both their retention difference and peak widths. A value of Rs ≥ 1.5 indicates baseline separation.

Conclusion

This application note provides two robust, field-proven protocols for the chiral separation of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate enantiomers. The HPLC method serves as a reliable, high-resolution technique, while the SFC method offers a compelling high-throughput and environmentally friendly alternative. By understanding the principles of chiral recognition and following a systematic method development workflow, researchers can confidently establish analytical methods to ensure the enantiomeric purity of this and other structurally related chiral building blocks, a critical step in the advancement of pharmaceutical research and development.

References

  • Welch, C. J., Biba, M., & Regalado, E. L. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. [Link]

  • ResearchGate. (n.d.). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column | Request PDF. [Link]

  • Novak, I., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Miyazawa, T., et al. (2006). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Crego, A. L., et al. (2004). Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Analytical Chemistry, 76(1), 133-138. [Link]

  • Figshare. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]

  • ResearchGate. (n.d.). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column | Request PDF. [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • Komaravolu, Y., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 10(21), 2465-2476. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • ResearchGate. (n.d.). Experimental data for enantiomeric separations of amino acid amides and amino acid esters with SCF6 and SCF7. [Link]

  • ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Wróbel, R., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]

  • Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22022. [Link]

  • Singh, G. S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. Chemical Communications, (19), 2410-2411. [Link]

  • Morokuma, K., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 460-468. [Link]

  • ResearchGate. (n.d.). Synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • ResearchGate. (2009). (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. [Link]

  • Hamase, K., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1597, 134-141. [Link]

Sources

Method

Advanced Protocols for the Incorporation of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate into Synthetic Peptides

Executive Summary & Mechanistic Context Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a highly constrained, unnatural α,α -disubstituted alicyclic amino acid[1]. In peptide and drug development, incorporating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a highly constrained, unnatural α,α -disubstituted alicyclic amino acid[1]. In peptide and drug development, incorporating such sterically hindered building blocks is a powerful strategy to rigidify peptide backbones, enhance proteolytic stability, and force specific secondary conformations (such as 310​ -helices or β -turns) [2].

However, the gem-dimethyl group and the cyclopentane ring impose severe steric shielding around both the N-terminal amine and the C-terminal carboxylate[3]. Standard Solid-Phase Peptide Synthesis (SPPS) protocols utilizing carbodiimides (e.g., DIC/HOBt) routinely fail, leading to massive deletion sequences and poor crude yields [4]. Furthermore, because the commercial starting material is a methyl ester, it must be chemically modified prior to internal sequence incorporation.

This application note provides a self-validating, causality-driven workflow for the preparation and microwave-assisted SPPS (MW-SPPS) incorporation of this complex unnatural amino acid (UAA).

Phase 1: Pre-SPPS Preparation (Saponification & Fmoc Protection)

To utilize this building block internally within a growing peptide chain, the C-terminal methyl ester must be hydrolyzed to a free carboxylic acid, and the N-terminus must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Mechanistic Insight (Causality): α,α -disubstituted esters are exceptionally resistant to hydrolysis due to the steric bulk blocking the trajectory of the incoming hydroxide nucleophile. Standard room-temperature saponification is insufficient; prolonged heating in a high-boiling, water-miscible co-solvent (like Dioxane or THF) with an excess of strong base (LiOH) is required.

Protocol 1: Preparation of Fmoc-1-amino-2,2-dimethylcyclopentane-1-carboxylic acid

This protocol is a self-validating closed loop; do not proceed to SPPS without confirming mass shift.

  • Ester Hydrolysis:

    • Dissolve 10 mmol of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate in 20 mL of THF/MeOH (1:1 v/v).

    • Add 30 mmol of aqueous LiOH (1 M).

    • Reflux gently at 60°C for 12–24 hours.

    • Validation Check 1: Monitor by TLC (Ninhydrin stain). The reaction is complete when the high-Rf ester spot disappears, replaced by a baseline-retained free amino acid spot.

  • Workup:

    • Evaporate organic solvents under reduced pressure. Adjust the aqueous layer to pH 7 using 1 M HCl.

  • Fmoc Protection:

    • Dilute the aqueous solution with 20 mL of 1,4-Dioxane. Add Na₂CO₃ to achieve a pH of 9.5.

    • Cool to 0°C in an ice bath. Dropwise, add 11 mmol of Fmoc-OSu dissolved in 10 mL of Dioxane.

    • Stir for 2 hours at 0°C, then allow to warm to room temperature overnight.

  • Isolation:

    • Acidify the mixture to pH 2.0 with 1 M HCl (precipitates the Fmoc-amino acid).

    • Extract 3x with Ethyl Acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

    • Validation Check 2: Perform LC-MS. Confirm the disappearance of the free amino acid mass and the appearance of the Fmoc-protected product ( [M+H]+ expected mass shift).

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Strategy

Once the Fmoc-protected free acid is synthesized, it presents two distinct steric challenges during SPPS. Overcoming these requires highly reactive coupling reagents and microwave irradiation [5].

Challenge A: Acylating the Peptide Chain with the Hindered UAA

The electrophilicity of the UAA's activated carboxyl group is severely reduced. Standard OBt esters (generated by HBTU) react too slowly. Solution: Utilize HATU or PyAOP [6]. These reagents generate highly reactive OAt esters. PyAOP (a phosphonium salt) is particularly advantageous as it does not cause chain-terminating guanidinylation of the N-terminus, a known side-reaction of uronium salts like HATU when couplings are slow[3].

Challenge B: Acylating the Hindered N-Terminus of the UAA

After the UAA is incorporated and Fmoc-deprotected, the exposed primary amine is buried behind the gem-dimethyl group. Solution: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate amino acid fluorides in situ[7]. Acid fluorides are exceptionally small and highly electrophilic, allowing them to penetrate the steric shield of the cyclopentane ring.

Quantitative Data: Coupling Efficiency Matrix

Table 1: Comparative coupling efficiencies for incorporating α,α -disubstituted amino acids based on reagent and thermal conditions.

Coupling ReagentAdditiveActivation ModeConditionsExpected Yield (%)
DICHOBtO-AcylisoureaRT, 2 hours< 15%
HBTUDIEAOBt EsterRT, 2 hours~ 25%
HATUHOAt / DIEAOAt EsterRT, 2 hours~ 55%
HATU HOAt / DIEA OAt Ester MW (75°C), 20 min > 90%
PyAOP DIEA OAt Ester MW (75°C), 20 min > 95%
TFFH DIEA Acid Fluoride MW (75°C), 30 min > 95% (N-term)

Experimental SPPS Protocols

Protocol 2: Microwave-Assisted Coupling of the Hindered UAA
  • Resin Preparation: Swell 0.1 mmol of Fmoc-Peptide-Resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF for 3 minutes, then 10 minutes. Wash thoroughly with DMF (5x) and DCM (5x).

    • Validation Check: Perform a Kaiser Test. A deep blue resin indicates successful deprotection.

  • Activation & Coupling:

    • In a vial, dissolve 0.5 mmol (5 eq) of Fmoc-1-amino-2,2-dimethylcyclopentane-1-carboxylic acid, 0.49 mmol (4.9 eq) of PyAOP, and 1.0 mmol (10 eq) of DIEA in 2 mL of anhydrous DMF.

    • Pre-activate for 2 minutes, then add to the resin.

    • Irradiate in a microwave peptide synthesizer at 75°C for 20 minutes [8].

  • Post-Coupling Validation:

    • Wash the resin. Perform a Kaiser Test.

    • If Blue (Incomplete): Repeat Step 3 (Double Coupling).

    • If Yellow (Complete): Proceed to capping.

  • Capping: Treat resin with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes to permanently block any unreacted chains, preventing deletion sequences [9].

Protocol 3: Acylating the Hindered N-Terminus (The Subsequent Residue)
  • Deprotection: Remove the Fmoc group from the incorporated UAA (20% Piperidine/DMF, 3 min + 10 min).

    • Validation Check: Perform a Chloranil Test . (Note: Highly hindered amines often yield false negatives in the Kaiser test; the Chloranil test is more reliable here).

  • Activation with TFFH:

    • Dissolve 0.5 mmol (5 eq) of the next Fmoc-Amino Acid and 0.5 mmol (5 eq) of TFFH in DMF. Add 1.0 mmol (10 eq) of DIEA.

    • Add to the resin immediately.

  • Microwave Coupling: Irradiate at 75°C for 30 minutes .

  • Validation: Repeat the Chloranil test. Double coupling is almost universally required for this specific step.

Workflow Visualization

The following diagram maps the logical flow and conditional validation steps required for the successful microwave-assisted SPPS of sterically hindered UAAs.

MW_SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Test1 Validation: Kaiser Test (Must be Positive) Deprotect->Test1 Activate Activate Hindered UAA (PyAOP/DIEA or TFFH) Test1->Activate Couple Microwave Coupling (75°C, 20-30 min) Activate->Couple Test2 Validation: Kaiser/Chloranil (Must be Negative) Couple->Test2 Test2->Activate If Positive (Double Couple) Cap Capping (Ac2O/DIEA) Prevent Deletions Test2->Cap If Negative Next Next Cycle or Cleavage Cap->Next

Caption: Workflow for Microwave-Assisted SPPS of Sterically Hindered Amino Acids.

References

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP as the Condensing Reagent ACS Combinatorial Science URL:[Link]

  • Peptide Purity & Yield Optimizing in SPPS Gyros Protein Technologies URL:[Link]

Sources

Application

protecting group strategies for Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Application Note: Protecting Group Strategies for Highly Hindered α -Quaternary Amines Target Molecule: Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate Audience: Researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protecting Group Strategies for Highly Hindered α -Quaternary Amines

Target Molecule: Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate Audience: Researchers, scientists, and drug development professionals

Executive Summary & Mechanistic Rationale

The synthesis and incorporation of conformationally restricted, unnatural amino acids into peptidomimetics is a cornerstone of modern drug discovery. Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a highly valuable building block for inducing specific secondary structures (e.g., β -turns or helical foldamers). However, protecting the primary amine of this molecule presents a severe synthetic challenge due to the steric shielding effect .

The Causality of Reaction Failure

Standard amine protection protocols (e.g., Boc 2​ O/TEA at room temperature or Fmoc-OSu/DIEA) typically result in >90% unreacted starting material when applied to this molecule. This failure is dictated by two structural features:

  • The Quaternary α -Carbon (C1): The amine is attached to a fully substituted carbon, heavily restricting the conformational space.

  • The Adjacent Gem-Dimethyl Group (C2): The two methyl groups at the C2 position project directly into the trajectory required for nucleophilic attack. According to the Bürgi-Dunitz model, the nitrogen lone pair must approach the electrophilic carbonyl carbon at an angle of ~107°. The immense steric bulk of the gem-dimethyl group blocks this trajectory, creating an exceptionally high activation energy ( Ea​ ) barrier.

To successfully protect this amine, we must abandon standard protocols and manipulate the reaction environment by increasing electrophilicity (using acyl chlorides instead of succinimidyl esters), utilizing hypernucleophilic catalysis (DMAP), and applying thermodynamic forcing (microwave irradiation). This approach is supported by established literature on the.

Comparative Strategy Matrix

The following table summarizes the optimized quantitative data for three orthogonal protecting group strategies tailored specifically for this hindered cyclic amine.

StrategyReagent (Eq.)Base / CatalystSolventConditionsExpected YieldKey Advantage
N-Boc Boc 2​ O (3.0)DIEA (2.0) / DMAP (0.2)THF80°C (Microwave), 1 h75–85%Acid-labile; highly orthogonal to the methyl ester.
N-Fmoc Fmoc-Cl (2.5)DIEA (3.0)DCM/DMF (1:1)40°C (Sonication), 12 h70–80%Base-labile; provides strong UV absorbance for LC tracking.
N-Cbz Cbz-Cl (3.0)Na 2​ CO 3​ (aq)Dioxane/H 2​ OReflux, 16 h60–70%Cleaved via mild hydrogenolysis (Pd/C, H 2​ ).

Experimental Workflow Visualization

G Start Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (Highly Hindered Amine) Decision Select Protection Strategy Start->Decision BocPath Boc Protection (Acid-Labile) Decision->BocPath FmocPath Fmoc Protection (Base-Labile) Decision->FmocPath BocReagents Reagents: Boc2O (3 eq), DMAP (0.2 eq) Conditions: Microwave, 80°C, 1h BocPath->BocReagents FmocReagents Reagents: Fmoc-Cl (2.5 eq), DIEA (3 eq) Conditions: DCM/DMF, 40°C, 12h FmocPath->FmocReagents Validation Validation: LC-MS & Ninhydrin TLC (Self-Validating Checkpoint) BocReagents->Validation FmocReagents->Validation

Figure 1: Decision matrix and workflow for the protection of sterically hindered quaternary amines.

Validated Experimental Protocols

Protocol A: Microwave-Assisted N-Boc Protection

Mechanistic Note: Boc 2​ O is a bulky anhydride. Standard conditions will fail. By adding 4-Dimethylaminopyridine (DMAP), we generate an N-Boc-pyridinium intermediate. While still bulky, this intermediate is immensely more electrophilic. Microwave irradiation provides rapid, uniform energy transfer to overcome the steric Ea​ barrier without the prolonged heating that causes Boc 2​ O decomposition.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial, dissolve Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (1.0 mmol, 171.2 mg) in anhydrous THF (4.0 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 mmol, 348 µL) followed by DMAP (0.2 mmol, 24.4 mg).

  • Electrophile Introduction: Add Di-tert-butyl dicarbonate (Boc 2​ O) (3.0 mmol, 654 mg) in one portion. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 80°C for 60 minutes with continuous magnetic stirring.

  • Workup: Dilute the cooled mixture with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (2 x 10 mL) to remove DMAP/DIEA, saturated NaHCO 3​ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: High-Electrophilicity N-Fmoc Protection

Mechanistic Note: Standard Fmoc protection relies on Fmoc-OSu. The succinimidyl leaving group is too bulky to allow the hindered amine to reach the transition state. As documented in comprehensive reviews on, switching to the smaller, highly reactive acyl chloride (Fmoc-Cl) is mandatory for α,α -disubstituted amino acids.

Step-by-Step Procedure:

  • Preparation: Dissolve the starting amine (1.0 mmol, 171.2 mg) in a 1:1 mixture of anhydrous DCM and DMF (5.0 mL total) in a round-bottom flask.

  • Base Addition: Add DIEA (3.0 mmol, 522 µL). Note: DIEA is chosen over TEA because its steric bulk prevents it from competing with the substrate for the electrophile.

  • Electrophile Introduction: Cool the flask to 0°C in an ice bath. Slowly add 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (2.5 mmol, 646 mg) dropwise as a solution in DCM (2 mL).

  • Reaction: Remove the ice bath and transfer the flask to an ultrasonic bath. Sonicate at 40°C for 12 hours. The cavitation from sonication enhances mass transfer and localized energy, driving the sluggish reaction.

  • Workup: Quench the reaction with methanol (1 mL) to destroy excess Fmoc-Cl. Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (25 mL) and wash with 5% Citric Acid (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry and concentrate. Purify via silica gel chromatography to separate the product from the dibenzofulvene byproducts.

Trustworthiness & Self-Validating Systems

To ensure scientific integrity, do not rely solely on theoretical yields. Every protocol must be verified using the following self-validating analytical checkpoints:

  • TLC Ninhydrin Validation: The starting material (primary amine) will react with Ninhydrin stain upon heating to form a deep purple spot (Ruhemann's purple). Validation Check: A successful reaction is confirmed when the baseline purple spot completely disappears, replaced by a high- Rf​ spot that is Ninhydrin-negative but UV-active (for Fmoc) or Phosphomolybdic Acid (PMA)-active (for Boc).

  • LC-MS Fragmentation Nuances:

    • For Fmoc: The product (Exact Mass: 393.19) is highly stable in ESI+ and will show strong [M+H]+ (m/z 394.2) and [M+Na]+ (m/z 416.2) peaks.

    • For Boc: The product (Exact Mass: 271.18) is prone to in-source fragmentation during ESI-MS. Validation Check: Do not assume the reaction failed if the parent mass (m/z 272.2) is missing. Look specifically for the diagnostic fragmentation peaks: [M+H−56]+ (m/z 216.2, loss of isobutylene) and [M+H−100]+ (m/z 172.2, loss of the entire Boc group).

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at:[Link]

  • Schafmeister, C. E., et al. (2012). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 14(9), 2316-2319. Available at:[Link]

  • NextSDS Database. (2024). methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate — Chemical Substance Information. NextSDS. Available at:[Link]

Method

Advanced Analytical Methodologies for the Characterization of Constrained Peptides

Application Note & Protocol Guide Target Audience: Analytical Chemists, Structural Biologists, and Therapeutics Developers The Analytical Bottleneck in Peptidomimetics Constrained peptides—including macrocycles, stapled...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Structural Biologists, and Therapeutics Developers

The Analytical Bottleneck in Peptidomimetics

Constrained peptides—including macrocycles, stapled peptides, and sequences containing α,α-dialkyl amino acids (e.g., Aib)—represent a rapidly growing class of therapeutics. By restricting conformational flexibility, these modifications enhance target binding affinity and shield amide bonds from proteolytic degradation .

However, this structural rigidity introduces severe analytical bottlenecks:

  • Resistance to Standard Fragmentation: In traditional Collision-Induced Dissociation (CID), breaking a single bond in a cyclic peptide merely linearizes the molecule without changing its mass. Subsequent thermal activation often leads to "sequence scrambling," producing non-diagnostic fragments that confound sequence assignment .

  • Isobaric Metabolite Co-elution: Identifying metabolic "soft spots" (sites of in vivo hydrolysis) is difficult because the resulting linearized metabolites are isobaric isomers that frequently co-elute in standard reverse-phase LC.

  • Conformational Dynamism: Circular Dichroism (CD) only provides an average measure of helicity. It cannot resolve the discrete conformational ensembles these peptides adopt in aqueous environments .

This guide details three orthogonal, self-validating analytical strategies to overcome these challenges: High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS), Electron Transfer Dissociation (ETD), and NMR-based NAMFIS deconvolution.

Strategy I: Resolving Isomeric Metabolites via HRIM-MS

When characterizing the metabolic stability of cyclic peptides, researchers must identify exactly which amide bond was hydrolyzed. Because a single cleavage yields a linear peptide of the exact same mass regardless of the cleavage site, LC-MS/MS often yields overlapping, uninterpretable spectra.

Scientific Rationale: High-Resolution Ion Mobility (HRIM) utilizing Structures for Lossless Ion Manipulation (SLIM) separates ions in the gas phase based on their Collision Cross Section (CCS) before they enter the mass analyzer. By applying negative polarity or utilizing dimethyl isotopic "shift reagents," HRIM achieves baseline separation of linear isomeric metabolites that co-elute chromatographically .

HRIM_Workflow A Cyclic Peptide Mixture (Co-eluting Isomers) B ESI Ionization (Negative Polarity) A->B C SLIM-Based HRIM (Separation by CCS) B->C D Mobility Aligned Fragmentation (MAF - ETD/CID) C->D E Soft Spot Identification (Sequence Assignment) D->E

Caption: HRIM-MS workflow for separating and sequencing isomeric cyclic peptide metabolites.

Protocol 1: HRIM-MS Soft Spot Identification (SSID)

Self-Validating System: This protocol relies on Mobility Aligned Fragmentation (MAF), where precursor isolation is validated by aligning fragment arrival times with the precursor's specific drift time.

  • Sample Preparation & Shift Reagent Tagging:

    • Incubate the cyclic peptide in target matrices (e.g., gastrointestinal fluids) to generate metabolites.

    • Optional (if negative mode fails): React the sample with formaldehyde and cyanoborohydride to introduce an isotope-labeled dimethyl tag on the newly exposed terminal amine. This acts as a mobility "shift reagent."

  • System Calibration (Quality Control):

    • Infuse a known calibrant (e.g., Agilent Tune Mix) to calibrate the SLIM drift tube. Ensure the IM resolving power exceeds 200.

  • HRIM Separation:

    • Inject the sample using negative polarity ESI (which often provides better gas-phase separation for peptide isomers than positive mode) .

    • Apply a traveling wave in the SLIM module to separate the isobaric linear metabolites based on their CCS.

  • Mobility Aligned Fragmentation (MAF):

    • Subject the mobility-separated peaks to Data-Independent Acquisition (DIA) fragmentation in the QTOF collision cell.

    • Validation Step: Extract ion chromatograms (EICs) for the fragments. Only fragments that share the exact arrival time (drift time) in the HRIM dimension as the precursor are assigned to that specific isomer, preventing chimeric spectra.

Strategy II: Overcoming Sequence Scrambling with ETD/ECD

Standard CID operates via a "slow heating" mechanism. For constrained peptides, the energy required to break the covalent ring often exceeds the threshold for proton mobilization, leading to gas-phase structural rearrangements (sequence scrambling) prior to fragmentation .

Scientific Rationale: Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) bypass vibrational heating. The capture of an electron by a multiply charged peptide induces a rapid, non-ergodic free radical cascade. This cleaves the N-Cα backbone instantly, preserving the structural connectivity and generating diagnostic [z-c] and [z-a] internal fragments that accurately map the constrained regions .

Frag_Logic P Protonated Cyclic Peptide [M+nH]n+ CID Collision-Induced Dissociation (Slow Heating) P->CID ETD Electron Transfer Dissociation (Radical Cascade) P->ETD CID_Res Sequence Scrambling & Non-diagnostic Fragments CID->CID_Res ETD_Res Diagnostic[z-c] & [z-a] Ions (Preserved Connectivity) ETD->ETD_Res

Caption: Mechanistic divergence between CID and ETD in the fragmentation of cyclic peptides.

Protocol 2: ETD Top-Down Sequencing

Self-Validating System: The presence of the charge-reduced precursor confirms successful electron transfer, serving as an internal control for the reaction kinetics.

  • Precursor Optimization:

    • Tune the ESI source to maximize high charge states ( z≥2 ). ETD efficiency drops precipitously for singly charged ions. Add 0.1% m-nitrobenzyl alcohol (m-NBA) as a supercharging agent if necessary.

  • Reagent Anion Generation:

    • Generate fluoranthene radical anions in the chemical ionization source. Ensure the anion beam intensity is stable ( >1×106 cps).

  • Ion-Ion Reaction (ETD):

    • Isolate the precursor and allow it to react with the fluoranthene anions. Optimize the reaction time (typically 5–20 ms) to maximize fragment yield while minimizing complete neutralization.

    • Validation Step: Check the spectrum for the charge-reduced species [M+nH]^{(n-1)+}. If absent, the electron transfer failed, and the reaction time or anion flux must be increased.

  • Spectral Deconvolution:

    • Search specifically for c and z• type ions. For cyclic regions, map the internal fragments ([z-c] and [z-a]) to confirm the ring topology without scrambling artifacts.

Strategy III: Deconvoluting Conformational Ensembles via NMR

While MS provides sequence and stability data, understanding the 3D structure of constrained peptides requires high-resolution spectroscopy. Stapled peptides do not exist in a single static state; they populate a dynamic ensemble of conformations in solution.

Scientific Rationale: To deconvolute these dynamic states, the NAMFIS (NMR Analysis of Molecular Flexibility in Solution) algorithm integrates experimental inter-proton distances (derived from ROESY/NOESY spectra) with theoretical ensembles generated by Molecular Dynamics (MD) simulations. This identifies the statistically relevant "bioactive" conformations present in aqueous solution .

NMR_Logic N1 2D NMR Spectra (TOCSY / ROESY) N2 Resonance Assignment & Scalar Couplings N1->N2 N3 Inter-proton Distances (NOE/ROE) N1->N3 N5 NAMFIS Deconvolution (Solution Ensemble Matching) N2->N5 N3->N5 N4 Molecular Dynamics Simulated Ensembles N4->N5 N6 Bioactive Conformation Validation N5->N6

Caption: Logical flow of NMR-based conformational analysis using NAMFIS deconvolution.

Protocol 3: NMR & NAMFIS Conformational Analysis

Self-Validating System: The back-calculated theoretical NOEs from the final ensemble must match the empirical NOEs with an R-factor of <0.1 .

  • Data Acquisition:

    • Prepare a ~1 mM peptide solution in 90% H₂O / 10% D₂O.

    • Acquire 2D TOCSY (mixing time 60 ms) and ROESY (mixing time 100–400 ms) spectra on a ≥600 MHz spectrometer equipped with a cryogenic probe.

    • Validation Step: Monitor 1D line-widths to ensure the peptide is not aggregating at this concentration.

  • Distance Calibration:

    • Assign resonances using standard sequential assignment.

    • Integrate ROESY cross-peaks. Calibrate inter-proton distances using known fixed distances (e.g., geminal methylene protons at 1.78 Å) as an internal reference.

  • MD Simulation:

    • Run unconstrained Molecular Dynamics (MD) simulations (e.g., in explicit water for 1 μs) to generate a vast pool of theoretical conformations.

  • NAMFIS Deconvolution:

    • Input the experimental distances, scalar couplings ( 3JNH−CαH​ ), and the MD ensemble into the NAMFIS algorithm.

    • The software will fit the experimental data to a linear combination of the MD structures, outputting the fractional population of the bioactive conformer.

Quantitative Data Synthesis

To select the appropriate analytical modality, researchers must weigh resolving power against structural output. The table below summarizes the quantitative performance metrics of the methodologies discussed.

Table 1: Quantitative Comparison of Analytical Modalities for Constrained Peptides

Analytical MethodResolving Power / MetricSequence Coverage (%)Structural Resolution (Å)Primary Limitation
LC-MS/MS (CID) Chromatographic Peak Capacity (~50-100)20 - 40% (Scrambling prone)N/A (Gas-phase only)Isobaric co-elution, poor cyclic fragmentation
HRIM-MS (SLIM) IM Peak Capacity (>200)> 80% (with MAF)CCS differences (~0.5 - 1.0 Ų)Requires specialized SLIM instrumentation
TD-MS (ETD/ECD) High Mass Accuracy (< 2 ppm)75 - 90%N/A (Gas-phase only)Requires high precursor charge states ( z≥2 )
2D NMR (NAMFIS) High Spectral DispersionN/AHigh (< 2.0 Å inter-proton)High sample concentration required (~1 mM)

References

  • Fawaz, M., Sun, C., Feng, Y., et al. (2024). Leveraging High-Resolution Ion Mobility-Mass Spectrometry for Cyclic Peptide Soft Spot Identification. Journal of the American Society for Mass Spectrometry, 35(11), 2596-2607. URL:[Link]

  • Li, X., et al. (2013). Gas-Phase Ion Isomer Analysis Reveals the Mechanism of Peptide Sequence Scrambling. Analytical Chemistry, 86(1), 528-535. URL:[Link]

  • Danelius, E., et al. (2021). Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. RSC Advances, 11(8), 4414-4421. URL:[Link]

  • Wei, B., et al. (2023). Added Value of Internal Fragments for Top-Down Mass Spectrometry of Intact Monoclonal Antibodies and Antibody–Drug Conjugates. Analytical Chemistry, 95(25), 9462-9470. URL:[Link]

  • Etheve-Quelquejeu, M., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences, 25(1), 123. URL:[Link]

Application

Application Note: Strategic Implementation of Constrained Dipeptide Mimics in Peptide-Based Drug Design

Executive Summary & Mechanistic Rationale Native peptides exhibit remarkable target specificity and potency, but their translation into clinical therapeutics is fundamentally bottlenecked by poor pharmacokinetic (PK) pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Native peptides exhibit remarkable target specificity and potency, but their translation into clinical therapeutics is fundamentally bottlenecked by poor pharmacokinetic (PK) profiles—specifically, high susceptibility to proteolytic degradation and rapid renal clearance[1]. Furthermore, the conformational flexibility of linear peptides often leads to off-target interactions, reducing therapeutic windows[2].

To overcome these limitations, medicinal chemists employ constrained dipeptide mimics (peptidomimetics). By replacing a native, flexible dipeptide segment with a rigidified bioisostere, scientists can restrict the Ramachandran dihedral angles ( ϕ,ψ,ω ) of the peptide backbone[3]. This pre-organizes the molecule into its bioactive conformation (e.g., a β -turn or α -helix), which thermodynamically favors receptor binding by reducing the entropic penalty of the interaction[4]. Simultaneously, the removal or steric shielding of scissile amide bonds dramatically enhances metabolic stability, shielding the therapeutic payload from endogenous proteases[2][5].

Key Classes of Constrained Dipeptide Mimics
  • Freidinger Lactams: Introduced as a milestone in conformational restriction, α -amino- γ -lactams restrict the ψ angle of the preceding residue and the ϕ angle of the lactam residue, strongly inducing β -turn conformations[5][6]. They are widely used in designing potent analogs of opioids, renin inhibitors, and natriuretic peptide receptor antagonists[6][7].

  • Chloroalkene Dipeptide Isosteres (CADIs): CADIs replace the labile amide bond with a chloroalkene moiety. The chlorine atom perfectly mimics the electronegativity and Van der Waals radius of the native carbonyl oxygen, preserving critical hydrogen-bonding networks while rendering the bond completely resistant to enzymatic cleavage[2][8].

  • Azabicycloalkane Amino Acids: These bicyclic systems serve as rigid reverse-turn mimetics. They have been pivotal in the development of cyclic RGD (cRGD) integrin antagonists for targeted oncology applications[3][9].

G N1 1. Native Peptide Discovery & Sequence Analysis N2 2. Structural Elucidation (NMR / X-Ray Crystallography) N1->N2 N3 3. Rational Design: Select Dipeptide Isostere (e.g., CADI, Lactam) N2->N3 N4 4. Solid-Phase Peptide Synthesis (Fmoc-SPPS) N3->N4 N5 5. In Vitro Validation (Binding Affinity & Serum Stability) N4->N5

Workflow for integrating constrained dipeptide mimics into peptide drug discovery.

Quantitative Data: Pharmacokinetic & Pharmacodynamic Enhancements

The strategic insertion of dipeptide mimics yields exponential improvements in both binding affinity and metabolic half-life. The table below summarizes benchmark data comparing native peptides to their constrained mimetic counterparts across various therapeutic targets.

PropertyNative PeptideConstrained Dipeptide MimicFold Improvement / Outcome
Receptor Affinity ( Ki​ ) Bradykinin (Native): ~1.5 nMJMV1465 (D-BT Mimic): 0.07 nM~21-fold increase in binding affinity[10]
Metabolic Half-Life ( t1/2​ ) Linear RGD: < 10 mins (Serum)cRGD (Azabicycloalkane): > 12 hours>70-fold increase in stability[3][9]
Receptor Selectivity RGD: Pan-integrin bindingcRGDfV (Cilengitide): αv​β3​ specificElimination of off-target toxicity[9]
Enzymatic Resistance Susceptible to ACE / TrypsinCADI-modified Amyloid β : ResistantComplete evasion of targeted proteolysis[2]

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful peptidomimetic synthesis requires precise control over coupling kinetics and side reactions. The following protocols detail the synthesis and self-validating stability assessment of a Freidinger lactam-modified peptide.

Protocol A: Fmoc-SPPS of a Freidinger Lactam-Modified Peptide

Note: This protocol utilizes a pre-synthesized Freidinger lactam dipeptide building block. Fmoc chemistry is strictly chosen over Boc chemistry to avoid harsh hydrofluoric acid treatments that can degrade sensitive constrained functional groups[8][11].

Materials:

  • Rink Amide AM resin (Loading: 0.5 mmol/g)

  • Fmoc-protected amino acids and Fmoc-Freidinger lactam dipeptide block

  • Coupling Reagents: HATU, HOAt, DIPEA

  • Deprotection Cocktail: 5% Piperazine + 0.1M HOBt in NMP/EtOH (9:1)

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes. Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites for subsequent coupling.

  • Fmoc Deprotection: Treat the resin with the 5% Piperazine/HOBt cocktail for 2 x 10 minutes. Causality: Standard 20% piperidine can cause aspartamide formation in susceptible sequences; piperazine combined with HOBt effectively mitigates this side reaction while ensuring complete Fmoc removal[7].

  • Coupling the Constrained Mimic:

    • Dissolve 3.0 equivalents (0.3 mmol) of the Fmoc-Freidinger lactam block, 3.0 eq HATU, and 3.0 eq HOAt in minimal DMF.

    • Add 6.0 eq DIPEA to activate the ester, then add to the resin.

    • Incubate at 45°C for 3–12 hours.

    • Causality: Constrained dipeptide mimics present severe steric hindrance. HATU/HOAt generates a highly reactive 7-aza-benzotriazole active ester, which overcomes this steric bulk, minimizes epimerization, and drives the coupling of secondary amines to completion[7][11].

  • On-Resin Validation (Self-Validating Step): Perform a micro-cleavage of a few resin beads using 95% TFA. Analyze via LC-MS to confirm the presence of the lactam intermediate before proceeding to the next amino acid[7].

  • Global Cleavage: Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the peptidomimetic in ice-cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: Self-Validating Proteolytic Stability Assay (Serum t1/2​ )

To prove the efficacy of the dipeptide constraint, the synthesized mimetic must be benchmarked against its native counterpart in human serum.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm 25% human serum (in PBS, pH 7.4) to 37°C.

  • Incubation: Spike the peptidomimetic and the native peptide (control) into separate serum aliquots to a final concentration of 10 µM.

  • Internal Standard Addition: Immediately spike in 1 µM of a Stable Isotope-Labeled (SIL) reference peptide. Causality: The SIL peptide acts as an internal standard. It corrects for matrix effects, extraction recovery variance, and MS ion suppression, ensuring the final calculated t1/2​ is mathematically self-validating and highly reproducible.

  • Time-Course Sampling: At t=0,15,30,60,120,240,and 1440 minutes, extract 50 µL aliquots.

  • Quenching: Immediately mix the 50 µL aliquot with 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Causality: The 1:3 ratio of aqueous to organic solvent instantly denatures serum proteases (halting degradation) and precipitates high-molecular-weight serum proteins to prevent LC column fouling. Formic acid ensures protonation for positive-ion mode MS.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into an LC-MS/MS system. Plot the natural log of the remaining peak area ratio (Analyte/SIL) versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

G S1 Incubate Mimic in Human Serum S2 Time-Course Aliquoting S1->S2 S3 ACN Quench & Protein Precipitation S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Calculate t(1/2) S4->S5

Self-validating proteolytic stability assay workflow for peptidomimetics.

References

  • Peptidomimetics : A New Era in Drug Discovery ResearchGate[Link]

  • Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres PubMed (NIH)[Link]

  • Role of peptidomimetics for new drug discovery World Journal of Advanced Research and Reviews[Link]

  • The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics ResearchGate[Link]

  • Chloroalkene dipeptide isosteres as peptidomimetics PubMed (NIH)[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Chemical Reviews (ACS)[Link]

  • Synthesis and characterization of bradykinin B(2) receptor agonists containing constrained dipeptide mimics PubMed (NIH)[Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era MDPI[Link]

  • Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics ResearchGate[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies MDPI[Link]

  • Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics ResearchGate[Link]

  • Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049 PMC (NIH)[Link]

Sources

Method

Application Note: Engineering Peptide Conformations via Cyclic Amino Acid Constraints

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Application: Peptidomimetic Design, Protein-Protein Interaction (PPI) Inhibitors, and Structural Biology Introduction: The Ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Application: Peptidomimetic Design, Protein-Protein Interaction (PPI) Inhibitors, and Structural Biology

Introduction: The Thermodynamic Rationale for Conformational Constraint

The development of peptide-based therapeutics is fundamentally limited by the high conformational entropy of linear peptides. In solution, linear peptides rapidly interconvert between multiple structural states. When a flexible peptide binds to a biological target, it must adopt a singular bioactive conformation, incurring a massive entropic penalty ( ΔS ) that severely diminishes the overall free energy of binding ( ΔG ). Furthermore, this structural flexibility leaves the peptide backbone highly susceptible to proteolytic cleavage, resulting in poor in vivo half-lives.

As a structural engineering strategy, incorporating cyclic amino acids directly addresses these liabilities. By covalently restricting the backbone dihedral angles ( ϕ and ψ ) and side-chain rotameric space ( χ ), cyclic amino acids pre-organize the peptide. This causality is twofold:

  • Thermodynamic Enhancement: Pre-organization drastically reduces the entropic penalty of target binding, often yielding orders-of-magnitude improvements in affinity.

  • Proteolytic Shielding: Forcing the backbone into rigid, non-canonical trajectories (such as specific β -turns) prevents the peptide from adopting the extended conformations required to fit into the active sites of degrading proteases.

G A Linear Peptide (High Entropy) B Cyclic AA Incorporation A->B Synthesis C Dihedral Angle Restriction (φ, ψ, χ) B->C Steric/Electronic Effects D Reduced Entropic Penalty C->D Pre-organization E Enhanced Target Affinity & Stability D->E Thermodynamics

Caption: Logical flow of conformational constraint thermodynamics.

Key Cyclic Amino Acids and Their Structural Signatures

To rationally design a peptidomimetic, one must select the cyclic constraint that induces the precise geometry required by the target receptor.

Proline and the Cis-Amide Switch

Proline is the archetypal cyclic amino acid. Because its side chain is cyclized onto the backbone nitrogen, it lacks an amide proton (preventing it from acting as a hydrogen bond donor) and severely restricts the ϕ angle. Uniquely, the energy difference between the cis and trans isomers of the Xaa-Pro peptide bond is exceptionally low (~2.0 kJ/mol, compared to ~10.0 kJ/mol for non-proline bonds)[1]. Consequently, native proline exists in a ~30% cis conformation at room temperature[1]. The cis-amide bond is an absolute requirement for the formation of Type VI β -turns, which are critical recognition motifs in many protein-protein interactions.

To push this equilibrium entirely toward the cis state, synthetic proline analogs are employed:

  • 5-tert-Butylproline: The introduction of a bulky hydrocarbon substituent at the Cδ​ position forces the peptide bond into a cis conformation via severe steric hindrance with the N-terminal residues. When paired with an aromatic residue at the preceding position, the cis-isomer population can exceed 80%[2][3].

  • Azaproline: By replacing the Cα​ carbon with a nitrogen atom, azaproline stabilizes the cis-amide bond not through steric bulk, but through stereoelectronic effects—specifically, lone-pair repulsion between the α -nitrogen and the preceding carbonyl oxygen[2][4].

Tic: Constraining χ -Space

While proline analogs control the backbone ( ϕ , ψ ), controlling side-chain orientation ( χ -space) is equally critical for receptor subtype selectivity. Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid) is a conformationally constrained surrogate of Phenylalanine[5][6]. By fusing the aromatic ring to the peptide backbone, Tic restricts the χ1​ and χ2​ dihedral angles to a narrow range (approximately +60° or -60°)[6]. This allows researchers to systematically scan side-chain orientations to map the exact spatial requirements of a receptor's hydrophobic binding pocket[5].

Quantitative Conformational Data Summary
Cyclic Amino AcidStructural ModificationPrimary Conformational EffectMechanistic Driver
Proline (Native) Pyrrolidine ringInduces β -turns; ~30% cis-amideSide-chain cyclization to backbone N[1]
5-tert-Butylproline Bulky alkyl at Cδ​ >80% cis-amide; Type VIa β -turnSteric hindrance with N-terminal residues[2][3]
Azaproline Nitrogen replaces Cα​ Stabilizes cis-amide bondLone-pair repulsion with preceding carbonyl[2][4]
Tic TetrahydroisoquinolineConstrains χ1​ and χ2​ to ±60∘ Aromatic ring fused to backbone[5][6]
Cyclobutane β -AAs 4-membered ring on backboneInduces highly stable helical foldamersRigid restriction of backbone ϕ and ψ angles[7][8]

Experimental Protocol: Synthesis and Self-Validating Conformational Analysis

The following protocol outlines a self-validating workflow for synthesizing a highly constrained Type VI β -turn peptide and proving its conformation. The system is "self-validating" because the macro-level structural data (CD) is orthogonally confirmed by atomic-level distance constraints (NMR).

Workflow S1 1. SPPS with Pseudoprolines S2 2. Cleavage & HPLC Purification S1->S2 S3 3. CD Spectroscopy (Global Structure) S2->S3 S4 4. 2D NMR (NOESY/ROESY) (Atomic Constraints) S3->S4 S4->S1 Iterative Design S5 5. Bioassay & Proteolytic Profiling S4->S5

Caption: Self-validating workflow for constrained peptide development.

Phase 1: Solid-Phase Peptide Synthesis (SPPS) using Pseudoproline Dipeptides

Causality: Incorporating bulky cyclic amino acids (like 5-tert-butylproline or Tic) often leads to incomplete couplings due to severe steric hindrance and on-resin β -sheet aggregation. To circumvent this, we utilize pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser/Thr/Cys( ψMe,Mepro )-OH) upstream of the constrained residue. The oxazolidine/thiazolidine ring forces a temporary kink in the growing chain, disrupting aggregation and exposing the N-terminus for efficient coupling[4].

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

  • Standard Coupling: Couple standard amino acids using 4 eq Fmoc-AA-OH, 3.9 eq HATU, and 8 eq DIPEA for 45 minutes at room temperature.

  • Constrained Coupling: When coupling the bulky cyclic amino acid (e.g., Fmoc-5-tert-butylproline-OH), switch to a highly reactive coupling reagent like COMU or DIC/Oxyma. Extend the coupling time to 2 hours at 50°C (using microwave-assisted SPPS) to overcome the high activation energy barrier caused by steric bulk.

  • Cleavage & Deprotection: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Self-Validation Checkpoint: The strongly acidic cleavage conditions simultaneously cleave the peptide from the resin and spontaneously open the pseudoproline rings, reverting them to native Ser, Thr, or Cys residues.

  • Purification: Precipitate in cold diethyl ether and purify via RP-HPLC.

Phase 2: Global Secondary Structure Profiling via Circular Dichroism (CD)

Causality: Before investing in resource-intensive NMR analysis, CD provides a rapid, global readout of the peptide ensemble to confirm that the cyclic amino acid successfully induced the desired fold.

  • Sample Preparation: Dissolve the purified peptide in a structure-supporting solvent (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50 μ M.

  • Data Acquisition: Record spectra from 190 nm to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Analysis: A successful Type VI β -turn (induced by a cis-proline analog) will exhibit a characteristic CD signature, typically featuring a strong minimum near 205 nm and a weak maximum near 225 nm[3].

Phase 3: Atomic-Level Validation via 2D NMR

Causality: CD cannot distinguish between subtle β -turn subtypes or definitively quantify the cis/trans ratio of the prolyl amide bond. 2D NMR provides a self-validating structural map. The definitive proof of a cis-amide bond is a strong Nuclear Overhauser Effect (NOE) cross-peak between the Hα​ proton of residue i and the Hα​ proton of the cyclic amino acid i+1.

  • Sample Preparation: Prepare a 1-2 mM peptide solution in 90% H 2​ O / 10% D 2​ O.

  • Data Acquisition: Acquire TOCSY (mixing time 60-80 ms) for spin-system identification. Acquire NOESY or ROESY (mixing time 200-300 ms) to map through-space distance constraints (< 5 Å).

  • Structural Elucidation:

    • Identify the Hα​(i) to Hα​(i+1) cross-peaks to confirm the cis-amide state.

    • Calculate the cis/trans ratio by integrating the distinct Hα​ cross-peaks of the two isomers. For optimally designed 5-tert-butylproline sequences, the cis population should exceed 80%[3].

References

  • Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability PMC - NIH URL:[Link]

  • Impact of cis-proline analogs on peptide conformation PubMed - NIH URL:[Link]

  • Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs World Scientific Publishing URL:[Link]

  • Effect of sequence on peptide geometry in 5-tert-butylprolyl type VI beta-turn mimics PubMed - NIH URL:[Link]

  • Diversity-Oriented Approaches to Unusual α-Amino Acids and Peptides ACS Publications URL:[Link]

  • Searching the Conformational Space of Cyclic β-Amino Acid Peptides ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Welcome to the technical support center for navigating the challenges of coupling reactions with the sterically demanding building block, Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate. This resource is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of coupling reactions with the sterically demanding building block, Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties when incorporating this and similar α,α-disubstituted amino esters into their synthetic routes.

The unique structure of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, featuring a quaternary carbon adjacent to the amine, presents significant steric hindrance. This often leads to low yields, slow reaction rates, and incomplete conversions in standard coupling protocols.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these obstacles and achieve successful couplings.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, explaining the underlying causes and offering targeted solutions.

Issue 1: Low or No Product Formation in Amide Coupling Reactions.

Symptom: After running a standard amide coupling reaction (e.g., with EDC/HOBt or DCC), TLC or LC-MS analysis shows primarily unreacted starting materials.

Root Cause Analysis: The extreme steric bulk around the nitrogen atom of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate physically blocks the approach of the activated carboxylic acid. Standard coupling reagents often do not provide a sufficiently reactive intermediate to overcome this energy barrier.[1]

Solutions:

  • Employ High-Activity Coupling Reagents: Switch to more potent uronium or phosphonium salt-based coupling reagents. These reagents generate highly reactive activated species that can overcome the steric hindrance.[3]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its rapid reaction kinetics and ability to suppress racemization.[4][5]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU, but with improved safety and solubility profiles as it is based on Oxyma Pure instead of the potentially explosive HOBt or HOAt.[6][7]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated and other sterically demanding amino acids.[1][4][5]

  • Convert the Carboxylic Acid to an Acyl Fluoride: Acyl fluorides are highly reactive intermediates that exhibit reduced steric hindrance compared to other activated forms, making them ideal for coupling with bulky amines.[8] This can often be achieved in situ using reagents like Cyanuric fluoride or XtalFluor-E®.[8]

dot

Caption: In situ formation of acyl fluorides for hindered amide coupling.

Issue 2: Slow Reaction Rates Requiring Extended Reaction Times and High Temperatures.

Symptom: The reaction proceeds, but requires prolonged heating (e.g., > 24 hours) to achieve even moderate conversion.

Root Cause Analysis: The high activation energy of the reaction due to steric clash slows down the rate of amide bond formation. Elevated temperatures can sometimes lead to the degradation of starting materials or products.

Solutions:

  • Optimize Base Selection: The choice of base is critical. For uronium/phosphonium salt couplings, a non-nucleophilic, sterically hindered base is preferred.

    • N,N-Diisopropylethylamine (DIPEA): A common choice that effectively scavenges the acid produced during the reaction without competing as a nucleophile.[6]

    • 2,4,6-Collidine: A slightly weaker base than DIPEA, which can be beneficial in minimizing racemization for sensitive substrates.[6]

  • Pre-activation of the Carboxylic Acid: Allowing the carboxylic acid to react with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the hindered amine can increase the concentration of the active intermediate, potentially accelerating the subsequent coupling step.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate sterically hindered coupling reactions by efficiently transferring energy to the solvent and reactants, often leading to shorter reaction times and improved yields compared to conventional heating.

Issue 3: Incomplete Conversion and Difficulty in Purification.

Symptom: The reaction stalls at a certain percentage of conversion, resulting in a mixture of starting materials and product that is challenging to separate chromatographically.

Root Cause Analysis: In some cases, an equilibrium may be approached, or the catalyst/reagent may deactivate over time. The similar polarities of the hindered amine starting material and the resulting amide product can also complicate purification.

Solutions:

  • Use a Stoichiometric Excess of One Reagent: Employing a slight excess (e.g., 1.1-1.2 equivalents) of the more readily available or easily separable coupling partner can help drive the reaction to completion.

  • Solvent Choice: While DMF is a common solvent for amide couplings, exploring other options can be beneficial.

    • N-Methyl-2-pyrrolidone (NMP): Can be useful for less soluble substrates.

    • Acetonitrile (ACN): A less viscous solvent that can be easier to remove during workup.

  • Alternative Workup Procedures: If DMF or NMP are used, their complete removal is crucial. Repeated aqueous washes with brine can help extract these high-boiling solvents. For small-scale reactions, diluting the reaction mixture with a solvent like ethyl acetate or dichloromethane followed by multiple washes with water and brine is effective.[9]

Section 2: FAQs for Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

For the formation of a C-N bond between an aryl halide/triflate and Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, the Buchwald-Hartwig amination is a powerful tool. However, the steric hindrance of the amine necessitates specialized conditions.[10][11]

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord H-Amine PdII_Amine [L_n(Aryl)Pd(II)(Amine)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_n(Aryl)Pd(II)-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Amine Product RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Q1: My standard Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/BINAP) are failing with this amine. What should I change?

A1: Standard phosphine ligands like BINAP are generally not effective for coupling sterically hindered amines. The key to success is using specialized, bulky, and electron-rich phosphine ligands that promote the crucial reductive elimination step and prevent catalyst decomposition.[10][12]

Recommended Catalyst Systems:

Catalyst/LigandKey FeaturesRecommended For
G3/G4 Precatalysts with Buchwald Ligands (e.g., RuPhos, XPhos, BrettPhos) Highly active, air-stable precatalysts that readily form the active Pd(0) species. The bulky biarylphosphine ligands accelerate the reaction.[12]The gold standard for coupling a wide range of sterically hindered primary and secondary amines.
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr) Strong σ-donating ligands that form very stable and active palladium complexes.[13][14]Excellent for coupling with challenging aryl chlorides and electron-deficient anilines.

Q2: What is the best base to use for coupling this hindered amine?

A2: Strong, non-nucleophilic bases are required.

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS): These are the most commonly used and effective bases for these transformations. LiHMDS can sometimes offer better compatibility with base-sensitive functional groups.[15]

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): While weaker, these bases can be effective with highly active catalyst systems and may be necessary for substrates with base-labile groups.

Q3: My reaction is sluggish even with a specialized catalyst. What else can I try?

A3:

  • Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can improve conversion.

  • Solvent and Temperature: Toluene and dioxane are standard solvents. Reactions are typically run at elevated temperatures (80-110 °C). Ensure your solvent is rigorously anhydrous, as water can deactivate the catalyst.

  • Use a Precatalyst: Using well-defined palladium precatalysts (like the G3 or G4 series from Buchwald) ensures the efficient generation of the active catalytic species, leading to more reproducible results than generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand.[14][16]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

  • Stir the mixture for 2 minutes, then add DIPEA (2.5 eq).

  • Stir for an additional 15 minutes at room temperature for pre-activation.

  • Add a solution of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using a Buchwald Precatalyst
  • To a dry Schlenk tube or glovebox vial, add the aryl halide/triflate (1.0 eq), RuPhos-G3 precatalyst (2-4 mol%), RuPhos ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (1.2 eq) followed by anhydrous toluene or dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023). Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. (2012). Available at: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC. Available at: [Link]

  • “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019). Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile | Journal of the American Chemical Society. (2022). Available at: [Link]

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction - ACS Publications. (2019). Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022). Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Available at: [Link]

  • Green Chemistry - BORIS Portal. (2024). Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025). Available at: [Link]

  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate. Available at: [Link]

  • Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (2019). Available at: [Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC. Available at: [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. (2015). Available at: [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC. Available at: [Link]

Sources

Optimization

preventing racemization during the synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected stereochemical drift when wo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected stereochemical drift when working with sterically constrained unnatural amino acids.

This guide addresses a specific, highly nuanced challenge: the synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate .

The "Racemization Paradox" of Quaternary Amino Acids

Before troubleshooting, we must establish a fundamental mechanistic baseline. Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is an α,α -disubstituted (quaternary) amino acid derivative. Because the α -carbon (C1) is fully substituted, it lacks an α -proton . Consequently, standard base-catalyzed enolization and oxazolone (azlactone)-mediated racemization pathways are entirely blocked[1][2]. Once the quaternary stereocenter is fully formed, it is exceptionally stable against racemization[3].

Therefore, if you are observing a loss of enantiomeric excess ( ee ), the "racemization" is not happening to the final product. Instead, stereocontrol is being lost upstream during the asymmetric induction steps , or via reversible retro-reactions driven by the extreme steric strain of the adjacent 2,2-dimethyl group.

Below is our comprehensive troubleshooting guide to identify and eliminate these upstream vulnerabilities.

Section 1: Troubleshooting Upstream Stereochemical Vulnerabilities

Q1: We are using a chiral auxiliary (e.g., Schöllkopf bis-lactim ether) and 1,4-dibromo-2,2-dimethylbutane to build the cyclopentane ring. Why is the final amino acid nearly racemic? The Causality: The loss of ee is occurring during the ring-closure step. The first alkylation of the chiral enolate occurs rapidly at the unhindered primary bromide. However, the intermediate monoalkylated enolate still possesses an α -proton. The second alkylation (intramolecular ring closure) requires the enolate to attack a neopentyl-like carbon (the -CH₂- adjacent to the gem-dimethyl group). This extreme steric hindrance drastically slows the reaction[4][5]. If you apply high heat to force the cyclization, the intermediate enolate undergoes reversible protonation/deprotonation (epimerization) faster than it cyclizes, destroying the stereocenter before the quaternary carbon is even formed. The Solution: Do not use high temperatures. Instead, upgrade the electrophile. Convert the hindered bromide to a highly reactive triflate (-OTf) or iodide, allowing the ring closure to proceed rapidly at lower temperatures (-78 °C to 0 °C) where the enolate's facial bias is strictly maintained.

AlkylationPathway A Chiral Glycine Enolate (e.g., Schöllkopf) C 1st Alkylation (Fast, Unhindered) A->C B 1,4-Dibromo-2,2- dimethylbutane B->C D Monoalkylated Intermediate (Contains α-proton) C->D E 2nd Alkylation (Slow, Neopentyl-like) D->E H Optimized Electrophile (Triflate/Iodide) D->H Alternative F Enolate Epimerization (Loss of ee) E->F High Temp G Racemized Cyclopentane F->G I Fast Ring Closure H->I J Enantiopure Cyclopentane I->J Low Temp

Fig 1: Stereochemical vulnerability during chiral auxiliary-directed double alkylation.

Q2: We switched to an Asymmetric Strecker synthesis starting from 2,2-dimethylcyclopentanone. The intermediate α -amino nitrile has >98% de , but the isolated free acid has poor ee . How is it racemizing? The Causality: You are likely using harsh acidic conditions (e.g., 12N HCl at reflux for 48+ hours) to hydrolyze the sterically hindered nitrile. Under these extreme conditions, the extreme steric strain of the gem-dimethyl group drives a retro-Strecker reaction . The molecule reversibly ejects hydrogen cyanide (HCN) to reform the planar imine, which is then re-attacked by HCN from the opposite face, leading to thermodynamic equilibration (racemization)[6]. The Solution: Abandon direct acidic hydrolysis. Utilize a stepwise, mild oxidative hydrolysis. Convert the nitrile to a primary amide using H₂O₂/K₂CO₃, followed by mild nitrosation (NaNO₂/HCl) to yield the free carboxylic acid with complete retention of stereochemistry.

StreckerPathway A 2,2-Dimethylcyclopentanone + Chiral Amine B Chiral Imine Intermediate A->B Condensation C Hindered α-Amino Nitrile (High Diastereomeric Purity) B->C TMS-CN D Harsh Acid Hydrolysis (12N HCl, Reflux) C->D Standard Route G Mild Oxidative Hydrolysis (H2O2 / K2CO3) C->G Optimized Route E Retro-Strecker Pathway (Reversible HCN Loss) D->E Steric Strain F Racemized Free Acid E->F Epimerization H Chiral Primary Amide G->H Hydration I Nitrosation (NaNO2 / HCl) H->I Deamination J Enantiopure Free Acid I->J Retention of ee

Fig 2: Divergent hydrolysis pathways of the hindered α-amino nitrile intermediate.

Section 2: Quantitative Data & Method Comparison

To optimize your workflow, we have quantified the impact of various reaction conditions on both the yield and the enantiomeric excess of the intermediates and the final methyl ester.

Table 1: Impact of Hydrolysis Conditions on the Strecker Nitrile Intermediate

Hydrolysis Method Reagents Temp (°C) Time (h) Yield (%) Final ee (%) Mechanistic Causality
Direct Acidic 12N HCl 110 48 45 < 20 Severe retro-Strecker epimerization
Direct Basic 5N NaOH 100 72 15 85 Poor conversion due to steric shielding

| Stepwise Oxidative | H₂O₂/K₂CO₃, then NaNO₂/HCl | 25, then 0 | 12 | 82 | > 98 | Avoids reversible C-CN bond cleavage |

Table 2: Esterification Optimization for the Free Quaternary Acid

Esterification Method Reagents Temp (°C) Time (h) Yield (%) ee (%) Notes
Fischer Esterification MeOH, cat. H₂SO₄ 65 48 < 10 > 98 Unreactive due to 2,2-dimethyl bulk
Direct Alkylation MeI, K₂CO₃, DMF 25 24 65 > 98 Unwanted N-methylation observed
Thionyl Chloride SOCl₂, MeOH 0 to 25 16 92 > 98 Optimal; forms highly reactive acyl chloride

| Diazomethane | TMS-CHN₂, MeOH/Tol | 25 | 2 | 88 | > 98 | Fast, but reagent requires strict safety protocols |

Section 3: Validated Experimental Protocols

Standard esterification (Fischer method) fails on 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid due to the massive steric shadow cast by the C2 gem-dimethyl group over the C1 carboxylate. To bypass this, we must generate a highly reactive acyl chloride intermediate in situ.

Protocol: Mild Esterification via Thionyl Chloride Activation

This protocol is designed as a self-validating system. The extreme reactivity of the intermediate ensures that if activation occurs, esterification is guaranteed, preventing the need for forcing conditions.

Step 1: Preparation & Inertion Suspend 10.0 mmol of enantiopure 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid in 20 mL of anhydrous methanol in a flame-dried, round-bottom flask under an argon atmosphere. Causality: Moisture will competitively hydrolyze the intermediate acyl chloride back to the starting material.

Step 2: Thermal Control Cool the suspension to 0 °C using an ice-water bath. Causality: The reaction of SOCl₂ with methanol is highly exothermic. Controlling this exotherm prevents localized superheating that could drive unwanted side reactions or degradation.

Step 3: Activation Dropwise add 15.0 mmol (1.1 mL, 1.5 equivalents) of Thionyl Chloride (SOCl₂) over 15 minutes. Causality: SOCl₂ reacts with the carboxylate to form a highly electrophilic acyl chloride, bypassing the steric hindrance that blocks direct nucleophilic attack by methanol.

Step 4: Propagation Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 16 hours.

Step 5: Self-Validation (In-Process Control) Remove a 10 µL aliquot, dilute in 1 mL CH₂Cl₂, and analyze via TLC (Eluent: EtOAc/Hexanes 1:1, Ninhydrin stain). The complete disappearance of the baseline acid spot confirms successful activation and conversion. Note: Chiral HPLC at this stage will confirm that the ee remains identical to the starting material.

Step 6: Isolation Concentrate the mixture under reduced pressure to remove all volatiles (methanol, SO₂, HCl). Triturate the resulting crude solid with cold diethyl ether (3 × 10 mL) and filter to yield pure Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate hydrochloride as a white crystalline solid. (To obtain the free base, partition the salt between saturated aqueous NaHCO₃ and ethyl acetate, separate the organic layer, dry over Na₂SO₄, and concentrate).

References

  • Stereocontrolled Synthesis of Quaternary β,γ-Unsaturated Amino Acids: Chain Extension of D- & L- Source: NIH PubMed Central (PMC) URL:[Link][1]

  • Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors Source: Organic Letters (ACS Publications) URL:[Link][2]

  • Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction Source: Beilstein Journal of Organic Chemistry URL:[Link][3]

  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids Source: UC Santa Barbara Office of Technology & Industry Alliances URL:[Link][6]

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary Source: ResearchGate URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Synthesis of α,α-Disubstituted Amino Acids

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges inherent in synthesizing these sterically hindered and highly valuable molecules. Access to α,α-disubstituted α-amino acids is challenging due to their steric constraints, but remarkable advancements have been made in recent years.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and experimental issues you may encounter.

The synthesis of these compounds is crucial as they serve as modifiers of peptide conformation and as precursors to bioactive compounds.[1][2] Their incorporation into peptides can enhance biological properties due to increased stability against racemization and reduced conformational flexibility.[3][4]

Part 1: Common Synthetic Strategies and Their Associated Side Reactions

The construction of the quaternary α-carbon center in α,α-disubstituted amino acids can be approached through several synthetic routes. Each method, while effective, presents a unique set of potential side reactions. Understanding these pathways is the first step in troubleshooting.

Alkylation of Glycine Derivatives

A prevalent strategy involves the alkylation of a glycine enolate or its equivalent.[5] This approach is attractive due to the ready availability of starting materials. However, controlling the reactivity of the enolate is paramount to avoid unwanted byproducts.

Troubleshooting Guide & FAQs: Alkylation of Glycine Imines (Schiff Bases)

Q1: My reaction is yielding a significant amount of dialkylated product, and some starting material remains. How can I improve the selectivity for mono-alkylation?

A1: Over-alkylation is a common issue arising from the residual acidity of the mono-alkylated product. While the mono-alkylated Schiff base is less acidic than the starting glycine imine, a strong base can still deprotonate it, leading to a second alkylation.[5]

  • Causality: The use of an excessively strong base or a high concentration of the alkylating agent can drive the reaction towards dialkylation.

  • Troubleshooting Protocol:

    • Base Selection: Switch to a milder base. If you are using a strong base like LDA, consider a less reactive one such as potassium tert-butoxide or even solid potassium carbonate under phase-transfer catalysis (PTC) conditions.[5] PTC can be particularly effective in controlling the stoichiometry of deprotonation at the interface of two phases.[5]

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-alkylation.

    • Temperature: Perform the reaction at a lower temperature to decrease the rate of the second alkylation.

Q2: I am observing significant hydrolysis of my ester group during the alkylation reaction. What are the likely causes and solutions?

A2: Ester hydrolysis can occur if there is water present in the reaction, especially when using a basic catalyst.

  • Causality: Many bases used for deprotonation, such as NaOH or KOH in PTC, are hygroscopic and can introduce water. The ester is susceptible to saponification under these conditions.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Base Choice: Employ non-aqueous base systems. For example, using sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous solvent like THF will prevent hydrolysis.[5]

    • Bulky Ester Group: Consider using a more sterically hindered ester, such as a tert-butyl ester, which is less susceptible to nucleophilic attack and subsequent hydrolysis.[5]

Q3: My desired product is a racemic mixture. How can I achieve an enantioselective alkylation?

A3: Achieving enantioselectivity requires the use of a chiral auxiliary or a chiral catalyst to differentiate between the two faces of the prochiral enolate.

  • Causality: In the absence of a chiral influence, the alkylating agent will attack the planar enolate from either face with equal probability, leading to a racemic mixture.

  • Troubleshooting Protocol:

    • Chiral Phase-Transfer Catalysts: Employ chiral quaternary ammonium salts derived from Cinchona alkaloids.[6] These catalysts can create a chiral environment around the enolate, directing the alkylating agent to one face.[6]

    • Chiral Auxiliaries: Attach a chiral auxiliary to the glycine starting material. The auxiliary will sterically block one face of the enolate, forcing the alkylation to occur from the less hindered side. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia (or an amine), and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[7][8] While powerful, this method has its own set of potential pitfalls, especially when applied to sterically demanding ketones for the synthesis of α,α-disubstituted amino acids.

Troubleshooting Guide & FAQs: Strecker Synthesis

Q1: The yield of my α-aminonitrile is very low when using a ketone. How can I improve the efficiency of the initial addition?

A1: The lower reactivity of ketones compared to aldehydes often leads to poor yields in the Strecker reaction.[9]

  • Causality: Ketones are sterically more hindered and electronically less electrophilic than aldehydes, making the initial formation of the iminium ion less favorable.

  • Troubleshooting Protocol:

    • Catalysis: Use a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂) to activate the ketone carbonyl group towards nucleophilic attack by the amine.

    • Reaction Conditions: Increase the concentration of the reactants or use a solvent that favors the formation of the iminium intermediate. In some cases, running the reaction at a higher temperature can improve the rate, but this must be balanced against potential side reactions.

    • Alternative Cyanide Source: Instead of traditional sources like KCN, consider using trimethylsilyl cyanide (TMSCN), which can be more reactive and may improve yields.

Q2: During the hydrolysis of the α-aminonitrile to the carboxylic acid, I am getting a significant amount of the intermediate amide. How can I drive the reaction to completion?

A2: The hydrolysis of nitriles proceeds in two stages: first to an amide, and then to the carboxylic acid.[10][11] The second step can be slow, especially for sterically hindered substrates.

  • Causality: Incomplete hydrolysis is often a result of insufficiently harsh reaction conditions (acid/base concentration, temperature, or reaction time).

  • Troubleshooting Protocol:

    • Acid Hydrolysis: Use a strong acid such as concentrated HCl or H₂SO₄ and heat the reaction mixture under reflux for an extended period.[10]

    • Alkaline Hydrolysis: Use a concentrated solution of NaOH or KOH and heat under reflux.[10] Note that this will yield the carboxylate salt, which will require an acidic workup to protonate to the free carboxylic acid.[10]

    • Monitoring: Monitor the reaction by TLC or LC-MS to determine when the amide has been fully consumed before quenching the reaction.

Q3: I am concerned about racemization during the synthesis. At which stages can this occur and how can it be minimized?

A3: Racemization is a significant concern in amino acid synthesis.[12] In the Strecker synthesis, the initial aminonitrile formation creates a stereocenter. If the reaction is not stereoselective, a racemic mixture will be formed.[8]

  • Causality: The nucleophilic attack of cyanide on the planar iminium ion can occur from either face.

  • Troubleshooting Protocol:

    • Asymmetric Strecker Reaction: Use a chiral amine or a chiral catalyst to induce diastereoselectivity or enantioselectivity in the cyanide addition step.[4][9]

    • Hydrolysis Conditions: While the α-carbon of the aminonitrile is susceptible to epimerization under strongly basic conditions, this is generally less of a concern than the initial stereoselectivity. However, using the mildest effective hydrolysis conditions is always good practice.

Part 2: Specific Side Reactions and Mitigation Strategies

This section delves into specific, commonly encountered side reactions and provides detailed protocols for their prevention and mitigation.

Racemization

The loss of stereochemical integrity is a critical issue in the synthesis of chiral molecules.

Q: My final product shows significant racemization. What are the common causes and how can I prevent this?

A: Racemization can occur at multiple stages of the synthesis, particularly when an acidic α-proton is present and the reaction conditions facilitate its removal and re-protonation.

  • Causality:

    • Enolate Formation: The formation of a planar enolate inherently destroys the stereocenter at the α-carbon.

    • Oxazolone Formation: During peptide coupling or under certain activation conditions, the C-terminal amino acid can cyclize to form an oxazolone, which has a highly acidic α-proton, leading to rapid racemization.[12]

    • Harsh pH: Both strongly acidic and strongly basic conditions can promote racemization.

  • Mitigation Strategies:

StrategyDescriptionApplicability
Use of Non-Racemizing Conditions For peptide couplings, use additives like HOBt or HOAt to suppress oxazolone formation.[13]Peptide Synthesis
Control of Basicity Use sterically hindered, non-nucleophilic bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) instead of triethylamine.[12]General
Protecting Group Strategy The choice of N-protecting group can influence the rate of racemization. Urethane-based protecting groups (e.g., Boc, Fmoc) are generally less prone to causing racemization than acyl groups.General
Low Temperatures Running reactions at lower temperatures can significantly reduce the rate of racemization.General
Decarboxylation in Malonic Ester Synthesis

The Gabriel-malonic ester synthesis is a classic method for preparing amino acids.[14] A key step is the final decarboxylation.

Q: I am having trouble with the decarboxylation of my substituted malonic ester. The reaction is either incomplete or requires very high temperatures that lead to decomposition.

A: The decarboxylation of a malonic acid derivative proceeds through the loss of CO₂ from a β-keto acid or a similar structure.[15][16]

  • Causality: For decarboxylation to occur, one of the ester groups must first be hydrolyzed to a carboxylic acid. The subsequent loss of CO₂ is driven by the formation of a stable enol intermediate.[17] Incomplete hydrolysis or steric hindrance can impede this process.

  • Troubleshooting Protocol: Hydrolysis and Decarboxylation

    • Ensure Complete Hydrolysis: Before attempting decarboxylation, confirm that both ester groups have been fully hydrolyzed to the dicarboxylic acid. This is typically achieved by heating with a strong acid (e.g., 6M HCl) or base (e.g., concentrated NaOH).

    • Acidification: If basic hydrolysis was used, the resulting dicarboxylate must be fully protonated by acidification with a strong acid.[15]

    • Thermal Decarboxylation: Heat the resulting substituted malonic acid. The temperature required can vary depending on the substrate, but it is often performed by heating the neat material or in a high-boiling solvent.

    • Krapcho Decarboxylation: For sensitive substrates, consider a Krapcho decarboxylation. This method uses a salt (e.g., LiCl) in a polar aprotic solvent like DMSO to effect decarboxylation under milder conditions.[15]

Part 3: Visualization of Key Concepts

Workflow for Troubleshooting Alkylation Reactions

G start Alkylation Reaction Start issue Identify Primary Issue start->issue dialkylation Over-alkylation Observed issue->dialkylation Low Mono-alkylation Yield hydrolysis Ester Hydrolysis issue->hydrolysis Saponification Byproduct racemization Racemic Product issue->racemization Loss of Stereocontrol sol_dialkyl_base Use Milder Base (e.g., K2CO3/PTC) dialkylation->sol_dialkyl_base sol_dialkyl_stoich Control Stoichiometry (Slow Addition) dialkylation->sol_dialkyl_stoich sol_dialkyl_temp Lower Reaction Temperature dialkylation->sol_dialkyl_temp sol_hydro_cond Ensure Anhydrous Conditions hydrolysis->sol_hydro_cond sol_hydro_base Use Non-Aqueous Base (e.g., NaH, LDA) hydrolysis->sol_hydro_base sol_hydro_ester Use tert-Butyl Ester hydrolysis->sol_hydro_ester sol_rac_cat Use Chiral Phase-Transfer Catalyst racemization->sol_rac_cat sol_rac_aux Employ Chiral Auxiliary racemization->sol_rac_aux end Optimized Reaction sol_dialkyl_base->end sol_dialkyl_stoich->end sol_dialkyl_temp->end sol_hydro_cond->end sol_hydro_base->end sol_hydro_ester->end sol_rac_cat->end sol_rac_aux->end

Caption: Troubleshooting workflow for alkylation side reactions.

Mechanism of Nitrile Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile H⁺ Addition Tetrahedral Intermediate ProtonatedNitrile->Addition H₂O Amide R-C(=O)-NH₂ Addition->Amide -H⁺ ProtonatedAmide R-C(=O⁺H)-NH₂ Amide->ProtonatedAmide H⁺, H₂O Acid R-COOH + NH₄⁺ ProtonatedAmide->Acid -H⁺

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

References

Sources

Optimization

Peptide Synthesis Support Center: Optimizing Couplings for Sterically Hindered Amino Acids

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers and drug development professionals facing the kinetic and thermodynamic barriers associated with st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers and drug development professionals facing the kinetic and thermodynamic barriers associated with sterically hindered amino acids, such as 2-aminoisobutyric acid (Aib), N-methylated amino acids, and β-branched residues (Val, Ile).

Mechanistic Insights: The Causality of Coupling Failures

Standard carbodiimide (e.g., DIC/HOBt) or uronium (e.g., HBTU) chemistries often fail when applied to sterically hindered sequences. Understanding the physical chemistry behind these failures is critical for rational optimization.

  • Steric Shielding: Bulky α,α-disubstituted residues (like Aib) physically block the trajectory of the incoming amine nucleophile. This drastically reduces the rate of aminolysis, allowing competitive side reactions to dominate[1].

  • Loss of Hydrogen Bonding: N-methylation removes the amide proton, eliminating a critical hydrogen bond donor that normally stabilizes the transition state during coupling. This increases the activation energy required for peptide bond formation[1].

  • Competing Side Reactions: Because aminolysis is exceptionally slow in hindered systems, side reactions such as oxazolone formation (leading to racemization) and diketopiperazine (DKP) cyclization often outcompete the desired elongation step[1][2].

G A Carboxylic Acid (Fmoc-AA-OH) C OAt Active Ester (Anchimeric Assistance) A->C Activation B HATU + Base (DIEA/TMP) B->C E Peptide Bond Formation C->E Aminolysis (Fast) D Hindered Amine (e.g., N-Me-AA) D->E

HATU-mediated activation and aminolysis pathway leveraging the 7-aza effect.

Coupling Reagent Selection Matrix

Selecting the appropriate coupling reagent dictates the success of a sterically demanding sequence. The table below synthesizes quantitative performance metrics and optimal use cases for advanced coupling reagents.

ReagentLeaving GroupRelative ReactivityRacemization TendencyOptimal Application for Hindered AAs
HATU HOAt (OAt)HighVery LowPreferred for general sterically hindered couplings due to the 7-aza anchimeric assistance effect[3].
COMU OxymaVery HighVery LowExcellent for N-Me AAs and Aib. Safer byproduct profile and allows colorimetric monitoring[4][5].
PyAOP HOAt (OAt)HighLowBest when excess reagent is needed for N-Me AAs; avoids the guanidinylation side reaction seen with HATU[6].
DIC/OxymaPure OxymaHighLowHighly efficient, low-cost alternative for automated SPPS of Aib and Val. Excellent solubility profile[7].
Oxyma-B Oxyma-BModerateExtremely LowStandout additive for suppressing racemization in highly hindered, epimerization-prone fragment couplings[8].

Verified Experimental Protocols

The following protocols are self-validating systems designed to maximize yield while minimizing epimerization.

Protocol A: PyAOP-Mediated Coupling onto N-Methyl Amino Acids

When coupling onto an N-methylated residue, uronium salts (like HATU) can cap the amine via guanidinylation. Phosphonium salts like PyAOP circumvent this[2][6].

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 10 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-AA-OH and 4.0 equivalents of PyAOP in a minimum volume of DMF (approx. 0.2 M).

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the activation vial. Allow 2 minutes for pre-activation.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation: Perform a Chloranil test (Kaiser test is ineffective for secondary amines). If the test is positive (blue/green), repeat steps 2-4 (double coupling) before proceeding.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min)[2].

Protocol B: DIC/OxymaPure Activation for α,α-Disubstituted Amino Acids (e.g., Aib)

DIC/OxymaPure provides exceptional solubility and reactivity for Aib residues without the hydrolytic instability of COMU in automated systems[5][7].

  • Preparation: Prepare a 0.5 M solution of Fmoc-Aib-OH and 0.5 M OxymaPure in DMF.

  • Activation: Add 0.5 M N,N'-Diisopropylcarbodiimide (DIC) to the amino acid/Oxyma mixture (1:1:1 ratio, 4.0 equivalents relative to resin loading).

  • Coupling: Add immediately to the deprotected resin. Agitate for 1 hour at room temperature, or apply microwave assistance (75°C for 10 minutes) if the sequence is highly aggregated.

  • Washing & Validation: Wash with DMF (5 x 1 min). Validate with a standard Kaiser test.

Troubleshooting & FAQs

G Start Incomplete Coupling? Q1 Is it an N-methyl AA? Start->Q1 A1 Use PyAOP or COMU Q1->A1 Yes Q2 Is it Aib or Ac5c? Q1->Q2 No A2 Use DIC/OxymaPure Q2->A2 Yes Q3 High Racemization? Q2->Q3 No A3 Switch to Oxyma-B Q3->A3 Yes

Troubleshooting logic tree for sterically hindered peptide couplings.

Q: Why am I observing truncated sequences when coupling onto an N-methylated residue? A: If you are using HATU or HBTU, the slow aminolysis rate of the sterically hindered secondary amine allows the uronium reagent to react directly with the N-terminus. This forms a stable tetramethylguanidinium byproduct, permanently capping the peptide chain. Solution: Switch to a phosphonium-based reagent like PyAOP or PyBOP, which do not form guanidine byproducts and can be used in excess to drive the reaction to completion[6].

Q: How can I minimize racemization when coupling highly hindered amino acids? A: Racemization via oxazolone formation is exacerbated by the long reaction times required for hindered amino acids. Solution: First, avoid using strong bases like DIEA; substitute with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine)[4]. Second, utilize Oxyma-B as your additive, which has been proven to be an exceptional racemization suppressor in tricky segment couplings[8].

Q: My COMU solutions degrade in my automated synthesizer, leading to failed couplings. What is the alternative? A: While COMU is incredibly efficient for Aib and N-Me residues, it suffers from poor hydrolytic stability in DMF at room temperature (degrading in < 5 hours). Solution: For long, automated SPPS runs, switch to DIC/OxymaPure. This combination maintains high reactivity for hindered residues but remains highly stable in solution over extended periods[5][7].

Q: I am seeing a mass corresponding to "-18 Da" (loss of water) after deprotecting an N-methylated dipeptide. What happened? A: This is indicative of Diketopiperazine (DKP) formation. During the Fmoc deprotection of the second amino acid, the free amine attacks the ester linkage of the first amino acid on the resin, cleaving the dipeptide off the resin as a cyclic DKP. This is highly prevalent with N-methyl and Proline residues due to the cis-peptide bond conformation[1]. Solution: Use highly reactive deprotection conditions (e.g., 20% piperidine with 0.1 M HOBt) for very short durations (e.g., 2 x 2 mins), and immediately couple the next amino acid using a highly reactive system like HATU or COMU.

References

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. Available at:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at:[Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available at:[Link]

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Part 1: Troubleshooting Guide - Common Deprotection Challenges

Challenges in the Deprotection of Complex Peptide Structures: A Technical Support Guide Introduction Welcome to the Technical Support Center for peptide synthesis. As a Senior Application Scientist, I understand that the...

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Author: BenchChem Technical Support Team. Date: April 2026

Challenges in the Deprotection of Complex Peptide Structures: A Technical Support Guide

Introduction

Welcome to the Technical Support Center for peptide synthesis. As a Senior Application Scientist, I understand that the final deprotection and cleavage step is often the most critical and challenging phase in the synthesis of complex peptides. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this crucial process. Our goal is to empower you, our fellow researchers and drug development professionals, to achieve high-purity, high-yield synthesis of your target peptides.

This guide is structured to address specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" to foster a deeper understanding of the underlying chemistry.

This section is formatted as a series of common problems followed by their probable causes and recommended solutions.

Problem 1: Incomplete Deprotection or Cleavage

Q: My final peptide product shows multiple peaks on HPLC, and mass spectrometry indicates the presence of species with masses corresponding to the target peptide plus protecting groups. What is causing this and how can I fix it?

A: Incomplete deprotection is a frequent issue, especially with long or complex peptides. Several factors can contribute to this problem.

Probable Causes & Solutions:

  • Insufficient Reaction Time:

    • Explanation: Certain protecting groups, particularly those on sterically hindered amino acids or within aggregated peptide sequences, require longer exposure to the cleavage cocktail for complete removal. For example, the Mtr group on arginine is known to be less acid-labile and may require extended cleavage times of up to 24 hours for complete removal, especially when multiple Arg(Mtr) residues are present.[1]

    • Solution: Perform a time-course study by taking small aliquots of the cleavage mixture at different time points (e.g., 1, 2, 4, and 6 hours) and analyzing them by HPLC and mass spectrometry. This will help determine the optimal cleavage time for your specific peptide. If incomplete deprotection persists after 6 hours, it is recommended to precipitate the peptide, and repeat the cleavage with a fresh cocktail.[1]

  • Peptide Aggregation:

    • Explanation: Hydrophobic sequences or peptides prone to forming secondary structures like β-sheets can aggregate on the resin, preventing efficient penetration of the deprotection reagents.[2][3] This is a common issue in both Fmoc and Boc-based synthesis strategies.[4]

    • Solution:

      • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) as the solvent, as NMP can be more effective at disrupting peptide aggregation.[3]

      • Chaotropic Agents: Add chaotropic salts such as LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding and reduce aggregation.[2]

      • Elevated Temperature: Perform the deprotection at a slightly elevated temperature (e.g., up to 40°C), but be cautious as this can also increase the risk of side reactions.[3]

  • Suboptimal Cleavage Cocktail:

    • Explanation: The composition of your cleavage cocktail is critical. An inappropriate scavenger mixture or insufficient concentration of the cleavage acid (typically TFA) can lead to incomplete deprotection.

    • Solution: Re-evaluate your cleavage cocktail based on the amino acid composition of your peptide. For peptides containing sensitive residues like Cys, Met, Trp, and Arg, a more robust cocktail with a combination of scavengers is necessary.[1] A widely used and effective general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[1]

Problem 2: Side Reactions and Impurity Formation

Q: My HPLC analysis shows significant impurities, and mass spectrometry reveals unexpected masses. What are the common side reactions during deprotection and how can I prevent them?

A: Several side reactions can occur during the final acidolytic cleavage, leading to a heterogeneous product. Understanding these reactions is key to their prevention.

Common Side Reactions & Prevention Strategies:

  • Aspartimide Formation:

    • Explanation: This is a major side reaction in Fmoc-based synthesis, particularly at Asp-Gly and Asp-Ser sequences.[2] It occurs under both acidic and basic conditions, leading to a mixture of α- and β-coupled peptides and potential racemization.[2][5]

    • Prevention:

      • Backbone Protection: Incorporate a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid preceding the aspartic acid. This physically blocks the formation of the aspartimide ring.[2]

      • Optimized Deprotection: Adding a small amount of an organic acid or HOBt to the piperidine solution during Fmoc deprotection can suppress aspartimide formation.[2][6]

      • Bulky Side-Chain Protection: While the standard tert-butyl (OtBu) ester for the Asp side chain is common, using bulkier protecting groups can sterically hinder the cyclization reaction.[5]

  • Oxidation of Methionine and Cysteine:

    • Explanation: The sulfur-containing side chains of methionine and cysteine are highly susceptible to oxidation during synthesis and cleavage, forming methionine sulfoxide and disulfide-bridged dimers, respectively.[7][8]

    • Prevention:

      • Use of Scavengers: Include reducing agents in your cleavage cocktail. For methionine, scavengers like thioanisole and ethyl methyl sulfide (EMS) are effective.[1] For cysteine, 1,2-ethanedithiol (EDT) is commonly used.[1]

      • Specialized Cocktails: For methionine-containing peptides, consider using "Reagent H" (TFA/phenol/thioanisole/EDT/water/dimethylsulfide/ammonium iodide), which is specifically designed to prevent methionine oxidation.[9][10]

      • Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]

  • Racemization:

    • Explanation: Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during both coupling and deprotection steps, compromising the chiral purity of the final peptide.[] Histidine and cysteine are particularly prone to racemization.[2] Strong acidic conditions used in deprotection can also contribute to racemization of certain N-methylamino acid derivatives.[12]

    • Prevention:

      • Optimized Coupling: During synthesis, add an anti-racemization agent like 1-hydroxybenzotriazole (HOBt) to the coupling reaction.[2][13]

      • Mild Deprotection Conditions: Use the mildest possible deprotection conditions that are still effective. For some sensitive peptides, a two-step cleavage process with a lower initial concentration of TFA can be beneficial.[14]

      • Chiral Purity Analysis: Regularly monitor the chiral purity of your product using techniques like chiral chromatography to ensure the integrity of your synthesis.[]

  • Alkylation of Tryptophan:

    • Explanation: The indole side chain of tryptophan is nucleophilic and can be alkylated by carbocations generated from the cleavage of protecting groups, particularly t-butyl groups.[1]

    • Prevention:

      • Scavengers: The most effective scavenger for protecting tryptophan is triisopropylsilane (TIS).[1]

      • Boc Protection of Tryptophan: Using Fmoc-Trp(Boc)-OH during synthesis protects the indole nitrogen and significantly reduces the risk of side reactions during cleavage.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protection strategy and why is it important for complex peptides?

A1: An orthogonal protection strategy is a cornerstone of modern peptide synthesis. It involves the use of multiple classes of protecting groups, where each class can be removed under specific chemical conditions without affecting the others.[15][16] This is crucial for complex peptides because it allows for selective deprotection of specific sites.[] For example, in the synthesis of peptides with multiple disulfide bonds, orthogonal protection of cysteine residues allows for the controlled and sequential formation of the correct disulfide bridges.[17] The most common orthogonal scheme is the Fmoc/tBu strategy, where the N-terminal Fmoc group is removed by a mild base (e.g., piperidine), while the side-chain tBu-based protecting groups are removed by a strong acid (e.g., TFA).[15]

Q2: How do I choose the right cleavage cocktail for my peptide?

A2: The choice of cleavage cocktail depends entirely on the amino acid composition of your peptide. A general-purpose cocktail like TFA/TIS/water (95:2.5:2.5) is sufficient for many simple peptides.[1] However, for peptides containing sensitive residues, you must add specific scavengers to prevent side reactions. The following table provides a general guide:

Sensitive Residue(s) Recommended Scavenger(s) Common Cocktail
Cysteine (Cys)1,2-Ethanedithiol (EDT)Reagent K
Methionine (Met)Thioanisole, Ethyl methyl sulfide (EMS)Reagent H[9]
Tryptophan (Trp)Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)Reagent R[18]
Arginine (Arg)Thioanisole, Dithiothreitol (DTT)Reagent R
Tyrosine (Tyr)Phenol, ThioanisoleReagent B[18]

It is highly recommended to perform small-scale test cleavages with different cocktails to determine the optimal conditions for your specific peptide.[19]

Q3: How can I monitor the progress of my deprotection reaction?

A3: Monitoring the deprotection reaction is crucial to ensure its completion and to avoid unnecessary exposure of the peptide to harsh acidic conditions.

  • Qualitative Monitoring (Fmoc-SPPS): In automated synthesizers, inline UV detectors can monitor the release of the dibenzofulvene-piperidine adduct at 301 nm, which shows a characteristic peak profile for each deprotection cycle.[20]

  • Quantitative Monitoring (Fmoc-SPPS): For manual synthesis, you can take a small aliquot of the deprotection solution, dilute it, and measure the absorbance at 301 nm to quantify the amount of Fmoc group removed.[20]

  • Test Cleavage and Analysis: The most reliable method is to perform a small-scale test cleavage on a few milligrams of your peptide-resin.[21] After a short cleavage time, precipitate the peptide and analyze it by HPLC and mass spectrometry to check for the presence of any remaining protecting groups.[21]

Part 3: Experimental Protocols and Visualizations

Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is suitable for peptides without highly sensitive residues.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min) to remove any residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[1]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) fresh in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10-25 mL per gram of resin).[1] Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA. Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[1]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product.[21]

Diagram 1: General Workflow for Peptide Deprotection and Cleavage

Deprotection_Workflow Start Synthesized Peptide-Resin Wash Wash with DCM Start->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail (e.g., TFA/Scavengers) Dry->Cleavage Incubate Incubate (2-4h, RT) Cleavage->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Isolate Centrifuge & Wash Pellet Precipitate->Isolate DryPeptide Dry Crude Peptide Isolate->DryPeptide Analysis HPLC & Mass Spec Analysis DryPeptide->Analysis End Purified Peptide Analysis->End

Caption: A stepwise workflow for the final deprotection and cleavage of a synthesized peptide from the solid support.

Diagram 2: Decision Tree for Troubleshooting Incomplete Deprotection

Troubleshooting_Deprotection Start Incomplete Deprotection Detected (HPLC/MS Analysis) CheckTime Was cleavage time sufficient? (>4 hours?) Start->CheckTime IncreaseTime Increase cleavage time (Perform time-course study) CheckTime->IncreaseTime No CheckAggregation Is peptide prone to aggregation? CheckTime->CheckAggregation Yes Success Successful Deprotection IncreaseTime->Success ChangeSolvent Switch to NMP or add chaotropic agents CheckAggregation->ChangeSolvent Yes CheckCocktail Is the cleavage cocktail appropriate for the sequence? CheckAggregation->CheckCocktail No ChangeSolvent->Success OptimizeCocktail Optimize scavenger composition (Add specific scavengers) CheckCocktail->OptimizeCocktail No Resynthesize Consider resynthesis with backbone protection (e.g., Hmb) CheckCocktail->Resynthesize Yes (e.g., Aspartimide issue) OptimizeCocktail->Success

Caption: A logical decision tree to guide researchers in troubleshooting incomplete peptide deprotection.

Part 4: Conclusion

The successful deprotection of complex peptide structures is a multifaceted challenge that requires a deep understanding of peptide chemistry and a systematic approach to troubleshooting. By carefully considering the peptide sequence, choosing the appropriate protection strategy and cleavage conditions, and diligently monitoring the reaction, researchers can significantly improve the yield and purity of their final products. This guide provides a foundation for addressing common issues, but we encourage you to continue to consult the scientific literature and engage with the research community to stay abreast of the latest advancements in this dynamic field.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. ACS Publications. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. [Link]

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Royal Society of Chemistry. [Link]

  • Orthogonal Protection: Organic Chemistry Study Guide. Fiveable. [Link]

  • Methods for Removing the Fmoc Group. Springer. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]

  • Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry. [Link]

  • A cleavage cocktail for methionine-containing peptides. PubMed - NIH. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • Methionine Oxidation and Reduction in Proteins. PMC - NIH. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Biomatik. [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. Semantic Scholar. [Link]

Sources

Optimization

improving the yield of solid-phase synthesis with constrained amino acids

Welcome to the Advanced SPPS Technical Support Center. Synthesizing peptides with constrained amino acids—such as N-methylated residues, α,α-dialkyl amino acids (e.g., α-aminoisobutyric acid, Aib), and cyclic analogs (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced SPPS Technical Support Center. Synthesizing peptides with constrained amino acids—such as N-methylated residues, α,α-dialkyl amino acids (e.g., α-aminoisobutyric acid, Aib), and cyclic analogs (e.g., Proline)—presents unique thermodynamic and kinetic challenges.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Here, we address the fundamental causality behind synthesis failures. Constrained amino acids drastically increase the activation energy required for nucleophilic attack during coupling, while their conformational rigidity often induces deleterious side reactions like Diketopiperazine (DKP) formation or hydrophobic collapse. This guide provides mechanistic explanations and self-validating protocols to restore your synthetic yield and purity.

Section 1: Overcoming Steric Hindrance in Coupling

Q: My synthesis yield drops to near zero when attempting to couple an amino acid onto an N-methylated N-terminus. How can I force this coupling?

The Mechanism: The N-methyl group removes a critical hydrogen bond donor and creates a massive steric shield around the secondary amine. When using standard carbodiimides (like DIC), the resulting O-acylisourea intermediate is often too bulky to be attacked by the hindered amine. To overcome this, you must shift to highly reactive aminium/uronium salts (e.g., HATU, COMU) or phosphonium salts (e.g., PyBroP), which generate a highly electrophilic, less sterically hindered active ester[1]. Furthermore, applying microwave irradiation provides the kinetic energy necessary to surpass the elevated activation energy barrier[2].

Table 1: Quantitative Comparison of Coupling Reagents for Constrained Amino Acids
Coupling ReagentBase RequiredOptimal ApplicationEpimerization RiskRelative Reactivity
DIC / Oxyma None / CollidineStandard SPPS, Microwave SPPSLowHigh
HATU DIPEA / NMMN-methyl AA, Aib couplingsModerateVery High
COMU DIPEA / NMMSterically hindered, safer HATU alt.LowVery High
PyBroP DIPEAN-methyl to N-methyl couplingsHighHigh (Halogen-based)
HBTU / TBTU DIPEARoutine unconstrained couplingsLowModerate
Protocol 1: Microwave-Assisted Coupling of Sterically Hindered Amino Acids

Self-Validating Check: A Chloranil test (for secondary amines) should yield a negative result (colorless/pale yellow) after this coupling protocol. If it remains blue/green, the coupling is incomplete.

  • Resin Swelling: Swell 0.1 mmol of ChemMatrix resin in DMF for 30 minutes. (Causality: PEG-based resins exhibit superior swelling, preventing the hydrophobic collapse often seen with polystyrene resins during constrained peptide assembly).

  • Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of the constrained Fmoc-AA-OH, 0.5 mmol of HATU, and 1.0 mmol of DIPEA in 2 mL of NMP. Allow exactly 1 minute for pre-activation to form the active ester.

  • Microwave Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes (or 90°C for 2 minutes specifically for Aib residues). (Causality: Elevated thermal energy overcomes the steric clash of the N-methyl or α,α-dialkyl groups).

  • Double Coupling: Drain the reaction vessel and immediately repeat Steps 2 and 3 with fresh reagents to drive the equilibrium toward completion.

  • Capping: Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 5 minutes to terminate any unreacted chains, preventing complex deletion sequences during final HPLC purification.

MW_SPPS_Workflow N1 Resin Swelling (ChemMatrix in DMF) N2 Fmoc Deprotection (20% Piperidine, 75°C) N1->N2 N3 Washing (DMF x 4) N2->N3 N4 Coupling (Constrained AA + HATU, 90°C) N3->N4 Add AA N4->N4 Double Coupling Required N5 Capping (Ac2O/DIEA) N4->N5 Prevent Deletions N5->N2 Next Cycle

Figure 1: Optimized microwave-assisted SPPS workflow for sterically constrained amino acids.

Section 2: Mitigating Diketopiperazine (DKP) Formation

Q: I am observing a truncated peptide in my crude LC-MS. The mass corresponds exactly to the target mass minus the first two C-terminal amino acids. What is happening?

The Mechanism: You are experiencing Diketopiperazine (DKP) formation[3]. When the second amino acid is deprotected, its newly freed N-terminal amine is in close proximity to the C-terminal ester linkage attaching the peptide to the resin. Proline and N-methyl amino acids heavily favor a cis-amide bond conformation. This conformational constraint perfectly aligns the amine to nucleophilically attack the ester, forming a highly stable 6-membered DKP ring and prematurely cleaving your dipeptide into the waste stream[4].

Protocol 2: Step-by-Step Mitigation of DKP Formation

Self-Validating Check: If DKP was the culprit, the mass spec of the crude cleavage following this protocol will show the restoration of the full-length peptide mass [M+H]+, and the [M - AA1 - AA2] peak will be absent.

  • Resin Selection: Weigh 0.1 mmol of 2-Chlorotrityl chloride (2-CTC) resin instead of Wang resin. (Causality: The extreme steric bulk of the trityl linker physically shields the ester bond from intramolecular nucleophilic attack by the free amine).

  • First Amino Acid Loading: Dissolve 0.12 mmol of Fmoc-AA1-OH and 0.4 mmol of DIPEA in anhydrous DCM. Add to the 2-CTC resin and agitate for 2 hours.

  • Capping: Add methanol (0.8 mL/g resin) to the reaction mixture for 15 minutes to cap unreacted 2-CTC active sites. Wash thoroughly with DCM and DMF.

  • Fmoc Deprotection (Optimized): Treat the resin with a mild deprotection cocktail of 2% DBU and 5% piperazine in NMP for 2 x 5 minutes. (Causality: DBU is a non-nucleophilic base that facilitates Fmoc removal without promoting the transition state required for DKP cyclization).

  • Coupling of AA2 & AA3: Couple AA2 using standard DIC/Oxyma. Immediately proceed to deprotect AA2 and couple AA3 without delay. (Causality: Minimizing the time the dipeptide exists with a free N-terminus prevents the slow cyclization process).

DKP_Mechanism A Dipeptide-Resin (Fmoc-AA2-AA1-Resin) B Fmoc Deprotection (20% Piperidine) A->B C Free Amine Intermediate (NH2-AA2-AA1-Resin) B->C D Intramolecular Attack (Cis-amide bond favored) C->D Steric Clash / Proline Induction G Intervention: 2-CTC Resin & DBU Base C->G Troubleshooting Pathway E Diketopiperazine (DKP) Cleaved from Resin D->E Loss of Yield F Standard Elongation (Successful Coupling) G->F Prevents Cyclization

Figure 2: Mechanistic pathway of Diketopiperazine (DKP) formation and troubleshooting intervention.

Section 3: Preventing Aggregation and Hydrophobic Collapse

Q: I am synthesizing a highly constrained 30-mer peptide. The first 10 residues couple perfectly, but subsequent couplings fail regardless of the reagent used.

The Mechanism: Constrained peptides often adopt rigid secondary structures (like β-sheets) early in the synthesis. On standard hydrophobic polystyrene (PS) resins, these structured chains aggregate and undergo "hydrophobic collapse," physically burying the reactive N-terminus inside a localized micelle-like structure.

To resolve this, you must switch to a 100% PEG-based resin such as ChemMatrix [5]. Unlike PS resins, PEG resins provide a highly solvated, dynamic, and chaotic environment that disrupts inter-chain hydrogen bonding. Additionally, incorporating chaotropic agents (like 0.1 M LiCl in DMF or "Magic Mixture" containing ethylene carbonate) disrupts the hydrogen-bond networks driving the aggregation.

References

  • BenchChem. "Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS)".
  • National Institutes of Health (NIH) / PMC. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide".
  • ACS Publications. "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides".
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives".
  • National Institutes of Health (NIH) / PMC. "Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials".

Sources

Troubleshooting

stability of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate under various reaction conditions

Introduction Welcome to the technical support resource for Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS No. 1523504-79-1).[1][2] This molecule is a non-proteinogenic, α,α-disubstituted amino acid ester, a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support resource for Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS No. 1523504-79-1).[1][2] This molecule is a non-proteinogenic, α,α-disubstituted amino acid ester, a class of compounds increasingly vital in peptidomimetics and drug discovery for their ability to impart conformational rigidity and resistance to enzymatic degradation in peptide chains.[3][4]

This guide is designed for researchers, medicinal chemists, and process development scientists. While specific, published stability data for this exact molecule is limited[5], this document provides a predictive framework based on established chemical principles and data from structurally analogous compounds. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to help you anticipate and diagnose stability issues under common laboratory and process conditions.

Part 1: Frequently Asked Questions (FAQs) & General Principles

This section addresses foundational questions about the stability of your molecule, focusing on its key structural features.

Q1: What are the primary functional groups in Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate that will dictate its stability?

Answer: The stability of this molecule is governed by three key features:

  • Methyl Ester: This is the most reactive site for hydrolytic degradation under both acidic and basic conditions.[6] Ester hydrolysis will yield the corresponding carboxylic acid and methanol.

  • Primary Amine: The nucleophilic primary amine can participate in various reactions. Under acidic conditions, it will be protonated to the ammonium salt, which is generally more stable. In its free base form, it can be susceptible to oxidation.

  • α,α-Disubstituted Cyclopentane Ring: The quaternary carbon atom, substituted with both the amino and carboxylate groups, provides significant steric hindrance. This "gem-dimethyl" effect on the adjacent carbon further increases this rigidity. While this structure confers high resistance to enzymatic cleavage[3], it also influences the rates of chemical reactions at the stereocenter.

Q2: Why is a forced degradation study necessary for a novel compound like this?

Answer: Forced degradation (or stress testing) is a critical component of pharmaceutical development.[7][8] These studies intentionally expose the molecule to harsh conditions (e.g., high/low pH, oxidation, heat, light) to accelerate degradation.[9] The primary objectives are:

  • Identify Potential Degradants: To understand what impurities might form during synthesis, purification, formulation, and storage.

  • Develop Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods (like HPLC) that can accurately separate and quantify the active ingredient from its impurities, ensuring the method can track stability over time.[8]

  • Elucidate Degradation Pathways: Understanding how the molecule degrades helps in designing stable formulations, selecting appropriate packaging, and defining storage conditions.[7]

For a novel molecule, where no prior data exists, these studies provide the foundational knowledge for all future development.

Q3: What are the typical stress conditions that should be evaluated?

Answer: A standard forced degradation study involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress.[8][10] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradants without completely destroying the molecule, which could lead to unrepresentative secondary degradation products.[8][9]

Part 2: Troubleshooting Guide - Stability Under Specific Conditions

This section provides direct answers and troubleshooting advice for stability issues you may encounter during your experiments.

Acidic Conditions

Q: I am running a deprotection or purification step in 1 M HCl and notice a new, more polar product by LC-MS. What is the likely cause?

A: The most probable cause is acid-catalyzed hydrolysis of the methyl ester .[6] Under acidic conditions, the ester carbonyl is protonated, making it more electrophilic and susceptible to nucleophilic attack by water.

  • Primary Degradant: 1-Amino-2,2-dimethylcyclopentane-1-carboxylic acid.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow the rate of hydrolysis.

    • Limit Exposure Time: Minimize the duration of the acidic step. Quench the reaction as soon as it is complete.

    • Use Aprotic Acidic Conditions: If possible, consider using Lewis acids or anhydrous acidic conditions (e.g., HCl in dioxane) if water is not required for your desired transformation.

Basic Conditions

Q: During a base-mediated reaction (e.g., using NaOH or K2CO3 in methanol/water), my starting material is rapidly consumed, forming a product that remains at the baseline of my silica TLC plate. What is happening?

A: You are likely observing saponification , the base-catalyzed hydrolysis of the methyl ester.[6] This reaction is typically much faster than acid-catalyzed hydrolysis because the hydroxide ion is a potent nucleophile.[11]

  • Primary Degradant: The sodium or potassium salt of 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid. Its ionic nature explains its high polarity and immobility on silica gel.

  • Troubleshooting Steps:

    • Use Non-Nucleophilic Bases: If the base is only needed as a proton scavenger, switch to a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU in an aprotic solvent.

    • Strictly Anhydrous Conditions: If a strong base is required, ensure your reaction is completely free of water to prevent hydrolysis.

    • Temperature Control: Keep the reaction temperature as low as possible.

Oxidative Conditions

Q: I plan to use hydrogen peroxide (H₂O₂) for a subsequent reaction step. Is Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate stable to oxidation?

A: The molecule has potential sites for oxidation, primarily the primary amine and potentially the C-H bonds on the cyclopentane ring, although the latter would require stronger conditions.

  • Potential Degradants:

    • Oxidation of the primary amine could lead to hydroxylamines, nitroso, or nitro compounds, though this often requires specific reagents.

    • Oxidative deamination is another possibility.

    • Oxidation of the cyclopentane ring could form hydroxylated species, analogous to the oxidation seen in proline derivatives.[12]

  • Recommendations:

    • Run a Control Experiment: Before committing to a large-scale reaction, treat a small sample of your compound with the intended oxidant under the planned reaction conditions. Monitor for degradation by HPLC or LC-MS.

    • Protect the Amine: If the amine is not involved in your desired reaction, consider protecting it with a robust group (e.g., Boc, Cbz) before performing the oxidation.

    • Use Milder Oxidants: Evaluate if less aggressive oxidizing agents can achieve your desired transformation while minimizing side reactions.

Reductive Conditions

Q: Can I perform a catalytic hydrogenation (H₂, Pd/C) or use sodium borohydride (NaBH₄) in the presence of this molecule?

A: Generally, yes. The functional groups in your molecule are robust to many common reducing agents.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): The ester, amine, and saturated ring are stable. This method is safe to use unless other reducible functional groups are present elsewhere in your molecule.

  • Hydride Reagents (e.g., NaBH₄): Sodium borohydride is not strong enough to reduce the methyl ester. The molecule should be completely stable.

  • Stronger Hydride Reagents (e.g., LiAlH₄): Be cautious with powerful reducing agents like lithium aluminum hydride (LAH). LAH will reduce the methyl ester to the corresponding amino alcohol (1-amino-2,2-dimethylcyclopentyl)methanol. Use LAH only if this transformation is intended.

Thermal Stress

Q: My reaction requires heating to 100 °C in an organic solvent. Should I be concerned about thermal degradation?

A: In a dry, inert, aprotic solvent, the molecule should exhibit good thermal stability. However, issues can arise under certain conditions.

  • Potential Issues:

    • Accelerated Hydrolysis: If residual water is present, heating will significantly increase the rate of ester hydrolysis.

    • Solvent Reactivity: Ensure the solvent is not reactive. For example, heating in methanol could lead to transesterification if a catalyst is present.

    • Decarboxylation: While α-amino acids can undergo decarboxylation, this typically requires very high temperatures or specific catalytic conditions and is less likely under typical reflux conditions. A related deamination-decarboxylation has been observed for γ-amino acids under specific conditions involving diazotization, which generates a reactive carbenium ion.[13]

  • Recommendations:

    • Use Dry Solvents: Always use anhydrous solvents for high-temperature reactions to minimize hydrolysis.

    • Inert Atmosphere: Running reactions under nitrogen or argon can prevent oxidative degradation, which is often accelerated by heat.[14]

Part 3: Experimental Protocol & Data Visualization

Protocol: Forced Degradation Study

This protocol provides a standardized workflow to assess the stability of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate.

Objective: To generate potential degradation products and establish a preliminary stability profile.

Materials:

  • Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or TFA (for mobile phase)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or DAD detector; LC-MS system for peak identification.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in 50:50 ACN:Water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 1 M HCl. Place in a water bath at 60 °C.

    • Base Hydrolysis: 1 M NaOH. Keep at room temperature.

    • Oxidation: 10% H₂O₂ (diluted from 30%). Keep at room temperature.

    • Thermal: Mix 1 mL of stock with 1 mL of 50:50 ACN:Water. Place in an oven at 80 °C.

    • Control: Mix 1 mL of stock with 1 mL of 50:50 ACN:Water. Keep at room temperature, protected from light.

  • Time Points: Collect samples at T=0, 2, 8, 24, and 48 hours.

  • Sample Quenching:

    • For acid samples, neutralize with an equivalent amount of 1 M NaOH.

    • For base samples, neutralize with an equivalent amount of 1 M HCl.

    • For other samples, no quench is needed.

  • Analysis: Dilute all quenched samples to a final concentration of ~0.1 mg/mL with the mobile phase. Analyze by HPLC-UV and LC-MS.

  • Data Evaluation:

    • Calculate the percentage of parent compound remaining.

    • Determine the percentage of each major degradant peak.

    • Use LC-MS data to propose structures for the degradation products.

Table 1: Predicted Degradation Profile
Stress ConditionExpected Primary Degradation ProductProposed StructureAnalytical Observation (vs. Parent)
Acidic Hydrolysis 1-Amino-2,2-dimethylcyclopentane-1-carboxylic acidC₈H₁₅NO₂More polar; shorter retention time on reverse-phase HPLC.
Basic Hydrolysis 1-Amino-2,2-dimethylcyclopentane-1-carboxylate (salt)C₈H₁₄NO₂⁻Very polar; may not retain well on reverse-phase HPLC without ion-pairing.
Oxidative (H₂O₂) Potential Hydroxylated or N-Oxidized SpeciesC₉H₁₇NO₃ or C₉H₁₇NO₃Polarity will vary; new peaks expected. Structure elucidation requires MS/NMR.
Thermal 1-Amino-2,2-dimethylcyclopentane-1-carboxylic acid (if water present)C₈H₁₅NO₂Similar to acid hydrolysis but likely at a slower rate.
Diagram: Potential Degradation Pathways

DegradationPathways Predicted Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_reduction Strong Reduction Parent Methyl 1-amino-2,2-dimethyl- cyclopentane-1-carboxylate Acid_Deg 1-Amino-2,2-dimethyl- cyclopentane-1-carboxylic Acid Parent->Acid_Deg H₃O⁺ / Δ Base_Deg 1-Amino-2,2-dimethyl- cyclopentane-1-carboxylate (Salt) Parent->Base_Deg OH⁻ Ox_Deg Hydroxylated Species (Ring or N-oxidation) Parent->Ox_Deg [O] (e.g., H₂O₂) Red_Deg (1-Amino-2,2-dimethylcyclopentyl) methanol Parent->Red_Deg LiAlH₄

Caption: Predicted degradation pathways for the target molecule.

References

  • Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules.
  • Lu, D. P., & Chen, C. (2014). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. PNAS.
  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Online.
  • Lopes, A. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical and Analytical Chemistry: Open Access.
  • Kuta, J. (2020). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Sapphire Bioscience. Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate.
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry.
  • DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO.
  • NextSDS. methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate — Chemical Substance Information.
  • PubChem. Methyl 1-(dimethylamino)cyclopentane-1-carboxylate.
  • PubChemLite. Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (C9H17NO2).
  • Hasegawa, T., et al. (2000). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology.
  • Kirmse, W., & Pook, H. (1966). Eine neuartige 1,2-Methyl-Wanderung bei der Desaminierung Decarboxylierung von 3- Amino-Cyclopentancarbonsäuren. Angewandte Chemie.
  • Sani, M., & Belvisi, L. (2018). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Organic Preparations and Procedures International.
  • Van den Eynde, J., & D'hooghe, M. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia.
  • Zhang, Y., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions.
  • Arteco. Thermal stability of coolant.

Sources

Optimization

purification strategies for peptides containing hydrophobic cyclic residues

An essential guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purif...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of peptides containing hydrophobic and cyclic residues. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your purification workflows.

The Challenge of Hydrophobic and Cyclic Peptides

Peptides incorporating hydrophobic and cyclic elements are of significant therapeutic interest due to their enhanced stability, receptor affinity, and cell permeability.[1][2] However, these same characteristics present substantial purification challenges. Their rigid structures and high proportion of non-polar amino acids lead to poor solubility in aqueous solutions and a strong tendency to aggregate, complicating standard purification protocols.[3][4] This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental issues with likely causes and step-by-step solutions.

Q1: My hydrophobic cyclic peptide shows poor or no solubility in standard HPLC mobile phases.

This is the most common initial hurdle. The peptide's tendency to self-associate and aggregate in aqueous environments is often the primary cause.[3][4]

Likely Causes:

  • High Hydrophobicity: The peptide is aggregating to minimize contact with the aqueous mobile phase.[5]

  • Ineffective Solvation: The chosen solvent is not strong enough to break up peptide aggregates or fully solvate the molecule.[3]

  • Kinetics of Dissolution: The peptide may appear insoluble when, in fact, the dissolution process is just extremely slow.[6]

Solutions & Scientific Rationale:

  • Sequential Dissolution Protocol: Avoid directly adding your aqueous buffer to the lyophilized peptide. Instead, follow a sequence that respects the peptide's hydrophobic nature.[6]

    • Step 1: Wet with Organic Solvent: First, add a small amount of a pure, strong organic solvent like n-propanol, isopropanol, or acetonitrile. This initial step overcomes surface tension and solvates the hydrophobic regions of the peptide.[3][6]

    • Step 2: Add Acid/Concentrated Buffer: Next, introduce concentrated ion-pairing agents like glacial acetic acid or Trifluoroacetic Acid (TFA). This helps to protonate acidic residues and establish the correct pH environment.[3][6]

    • Step 3: Add Aqueous Component: Finally, add the aqueous portion of your mixture incrementally. The peptide, already partially solvated, is now more likely to dissolve fully.[3][6]

  • Employ "Challenging Case" Solvents: For peptides that resist the above method, stronger, more polar organic solvents are necessary.

    • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): Dissolving the peptide in a small volume of 100% DMSO and then diluting it into the mobile phase can be highly effective.[1] Caution: Ensure your HPLC system and column are compatible with these solvents, as they can damage certain components, particularly PEEK tubing and some stationary phases.

  • Use Stronger Organic Modifiers in the Mobile Phase: Acetonitrile is not always sufficient. Incorporating n-propanol or isopropanol into the mobile phase can significantly enhance the solubility of highly hydrophobic peptides and disrupt aggregates during the chromatographic run.[3][6]

Visualize your decision-making process for solubility issues with the following flowchart.

cluster_solubility Troubleshooting Peptide Solubility Start Lyophilized Peptide Step1 Add small volume of pure organic solvent (n-PrOH, ACN) Start->Step1 Check1 Is peptide wetted/ partially dissolved? Step1->Check1 Step2 Add concentrated acid (TFA, Acetic Acid) Check1->Step2 Yes Fail Use DMSO/DMF Protocol (Check System Compatibility) Check1->Fail No Step3 Incrementally add aqueous buffer Step2->Step3 Check2 Is peptide fully dissolved? Step3->Check2 Success Ready for Injection Check2->Success Yes Check2->Fail No

Caption: A decision tree for troubleshooting hydrophobic peptide solubility.

Q2: I am observing poor peak shape (severe tailing or broadening) during RP-HPLC.

Poor peak shape compromises resolution and leads to impure fractions. It often indicates undesirable secondary interactions or on-column issues.

Likely Causes:

  • On-Column Aggregation: The peptide is aggregating on the stationary phase as the organic modifier concentration changes.[4]

  • Secondary Interactions: Residual, un-capped silanol groups on silica-based columns can interact with basic residues on the peptide, causing peak tailing.[7]

  • Slow Mass Transfer/Kinetics: The peptide is not moving efficiently between the mobile and stationary phases.

  • Inappropriate Stationary Phase: The chosen column (e.g., a standard C18) may be too retentive for the highly hydrophobic peptide.[4]

Solutions & Scientific Rationale:

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can dramatically improve peak shape. Higher temperatures increase peptide solubility in the mobile phase, reduce mobile phase viscosity for better mass transfer, and can disrupt the secondary structures that contribute to aggregation.[3]

  • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard choice for a reason. At a concentration of 0.1%, it serves two purposes: it lowers the mobile phase pH to protonate acidic groups and effectively masks the charge of basic residues, creating ion pairs that behave more hydrophobically and interact more predictably with the stationary phase.[7] It also suppresses interactions with free silanols.[7]

  • Change the Stationary Phase: If a C18 column yields poor results, consider a less retentive phase.

    • C8 or C4 Columns: These columns have shorter alkyl chains and are less hydrophobic than C18, which can be optimal for highly retentive peptides.[]

    • Phenyl Columns: The phenyl stationary phase can offer alternative selectivity through pi-pi interactions, which may be beneficial for peptides containing aromatic residues.

  • Adjust the Organic Modifier: As mentioned for solubility, using n-propanol or isopropanol can improve on-column behavior by preventing aggregation.[6]

Organic ModifierElution StrengthViscosityKey Characteristics & Use Cases
Acetonitrile (ACN) HighLowThe most common choice; provides good peak shape and lower backpressure.[9]
Methanol (MeOH) MediumMediumCan offer different selectivity compared to ACN, sometimes improving resolution of closely eluting impurities.
Isopropanol (IPA) HighHighStronger than ACN; effective at solubilizing very hydrophobic peptides but increases backpressure.
n-Propanol (n-PrOH) Very HighHighOften the strongest solvent used; excellent for disrupting aggregates and eluting "sticky" peptides.[6]
Q3: My peptide recovery after purification is very low.

Low recovery is a critical issue that can halt a research project. It typically means the peptide is being irreversibly lost somewhere in the process.

Likely Causes:

  • Precipitation: The peptide is precipitating in the injection loop or at the head of the column where it first encounters the low-organic mobile phase.[1]

  • Irreversible Adsorption: The peptide is binding so strongly to the stationary phase that it does not elute under the gradient conditions.[4]

  • Aggregation and Carryover: The peptide aggregates on the column and then elutes slowly across subsequent blank runs (ghost peaks), leading to low recovery in the intended fraction.[6]

Solutions & Scientific Rationale:

  • Confirm Pre-Injection Solubility: Ensure the peptide is fully dissolved using the methods in Q1. Any particulate matter will not only be lost but can also clog the system.[2][3]

  • Perform a "Stripping" Gradient: After your main purification run, run a high-concentration organic wash (e.g., 95-100% n-propanol or an ACN/n-propanol blend) followed by a blank injection.[6] If your peptide appears in the blank, it confirms carryover is an issue, and a stronger elution/wash step is needed in your primary method.

  • Reduce Sample Load: Overloading the column can exacerbate aggregation and lead to poor recovery. Try injecting a smaller amount to see if the recovery percentage improves.

  • Consider Alternative Purification Methods: For the most challenging cases where RP-HPLC recovery is consistently below acceptable levels, a change in strategy may be required. Methods like precipitation followed by ether washing have been used successfully for highly problematic hydrophobic peptides.[10]

Experimental Protocols

Protocol 1: Systematic RP-HPLC Method Development for Hydrophobic Cyclic Peptides

This protocol provides a logical workflow for developing a robust purification method from scratch.

cluster_hplc RP-HPLC Method Development Workflow Start 1. Initial Setup Column: C18, 5 µm Mobile Phase A: 0.1% TFA in H₂O Mobile Phase B: 0.1% TFA in ACN Temperature: 40°C Step1 2. Scouting Gradient Run a broad linear gradient (e.g., 5-95% B over 40 min) Start->Step1 Check1 Acceptable peak shape and retention? Step1->Check1 Step2 3. Gradient Optimization Create a shallower gradient around the elution point of the target peptide Check1->Step2 Yes Step3 4. Solvent Screening If peak shape is poor, replace ACN with IPA or n-PrOH and repeat scouting gradient Check1->Step3 No Success Optimized Method Step2->Success Step3->Check1 Step4 5. Column Screening If still problematic, test C8 or Phenyl columns Step3->Step4 No Improvement Step4->Step1

Caption: A workflow for systematic RP-HPLC method development.

Methodology:

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[2]

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[2]

    • Temperature: Set the column compartment to 40°C.

  • Scouting Gradient:

    • Perform an initial run with a broad, linear gradient to determine the approximate elution conditions for your peptide. A typical gradient is 5% to 95% Mobile Phase B over 30-40 minutes.[2][7]

    • This run will reveal the retention time of your target peptide and the complexity of the crude mixture.

  • Gradient Optimization:

    • Based on the scouting run, create a more focused, shallower gradient around the elution point of your target peptide. For example, if your peptide eluted at 60% B in the scouting run, a new gradient might be 45-75% B over 30 minutes. This will improve the resolution between your product and closely eluting impurities.[7]

  • Troubleshooting & Further Optimization (If Needed):

    • Poor Peak Shape: If you observe tailing or broadening, increase the column temperature to 50°C or 60°C.

    • High Retention/No Elution: If the peptide is too strongly retained, switch Mobile Phase B to 0.1% TFA in n-propanol and repeat the scouting gradient.

    • Alternative Selectivity: If co-eluting impurities are an issue, screen alternative stationary phases like C8 or Phenyl.

Alternative & Complementary Purification Strategies

While RP-HPLC is the workhorse, some situations demand orthogonal techniques.[11]

  • Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge at a given pH. It is highly effective when the target peptide has a significantly different isoelectric point (pI) from its impurities. It can be used as a preliminary cleanup step before a final RP-HPLC polish.[11]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity but under non-denaturing, high-salt conditions. Peptides are bound to a weakly hydrophobic stationary phase in a high-salt buffer and eluted by decreasing the salt concentration. This can be a valuable alternative for peptides that aggregate or denature under the acidic, high-organic conditions of RP-HPLC.[12]

Frequently Asked Questions (FAQs)

  • Q: Why is TFA used so commonly, and are there alternatives?

    • A: TFA (0.1%) is an excellent ion-pairing agent that improves peak shape for most peptides.[7] However, it is an ion-suppressing agent in mass spectrometry (MS). If MS compatibility is critical, formic acid (0.1%) is a common alternative, though it may result in broader peaks.[13]

  • Q: Can I use a C18 column for any peptide?

    • A: C18 is the most popular and a good starting point. However, for very large or extremely hydrophobic peptides, a C4 or C8 column may provide better recovery and peak shape due to lower hydrophobicity.[14]

  • Q: How do I remove TFA from my final purified peptide?

    • A: Lyophilization will remove the bulk of TFA.[] For applications requiring complete removal, you can perform salt exchange by re-dissolving the peptide and re-lyophilizing from a dilute HCl or acetic acid solution, or by using an ion-exchange chromatography step.[]

  • Q: What is a good way to assess aggregation in my sample?

    • A: Analytical Size-Exclusion Chromatography (SEC) is a direct method to detect dimers, trimers, and higher-order aggregates. Dynamic Light Scattering (DLS) can also be used to measure the size distribution of particles in your solution.[15]

References

  • Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol. Retrieved from [Link]

  • Bitan, G., & Teplow, D. B. (2004). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Methods in Molecular Biology, 299, 3-13.
  • BioPharm International. (2016). Challenges of Protein Aggregation during Purification. Retrieved from [Link]

  • ProtiFi. (n.d.). Troubleshooting Tips. Retrieved from [Link]

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Peptide purification techniques RP-SPE-based methodologies.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Alpert, A. J. (1988). Hydrophobic Interaction Chromatography of Peptides as an Alternative to Reversed-Phase Chromatography.
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2012).
  • Royster, A., Mir, S., & Mir, M. A. (2021). A novel approach for the purification of aggregation prone proteins. PLOS ONE, 16(11), e0260143.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Millennial Scientific. (2024, August 1). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Retrieved from [Link]

  • Al-Sabti, O. A., & Al-Dubayan, A. H. (2018). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Tropical Journal of Pharmaceutical Research, 17(3), 479-485.

Sources

Troubleshooting

Technical Support Center: Optimization of N-Terminal Protection &amp; Coupling for Hindered Amino Acids

Welcome to the Advanced Peptide Synthesis Support Hub. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with sterically hindered amino acids (e.g., α,α -disubstit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Hub. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with sterically hindered amino acids (e.g., α,α -disubstituted amino acids like Aib, N-methyl amino acids, and bulky side chains). As a Senior Application Scientist, I have structured this center to move beyond basic protocols. Here, we break down the thermodynamics and kinetics of steric hindrance, providing field-proven troubleshooting strategies, optimized methodologies, and self-validating workflows to ensure your syntheses succeed.

Diagnostic Workflow: Hindered Amino Acid Troubleshooting

Before altering your chemistry, follow this logical diagnostic pathway to identify and bypass the specific kinetic barriers in your synthesis.

G Start Incomplete N-Terminal Protection / Coupling Analyze Analyze Steric Bulk (Aib, N-Me, Bulky Side Chains) Start->Analyze Reagents Optimize Coupling Reagents (PyAOP, HATU, COMU) Analyze->Reagents Temp Elevate Temperature (Microwave 75°C) Analyze->Temp Test Self-Validation (Chloranil / Kaiser Test) Reagents->Test Temp->Test DKP Check for DKP Formation (Side Reaction) Test->DKP If positive (fails) Success Successful Protection & Elongation Test->Success If negative (passes) Fluorides Use Amino Acid Fluorides or Depsipeptides DKP->Fluorides If DKP observed Fluorides->Test

Decision matrix for troubleshooting N-terminal protection and coupling of hindered amino acids.

Knowledge Base & FAQs: Mechanistic Insights

Q1: Why do standard Fmoc protection and coupling protocols fail with Aib or N-methyl amino acids? Causality & Insight: The failure is rooted in conformational restriction and transition-state energy. Steric hindrance fundamentally restricts the accessible conformational space of the amino acid[3]. In α,α -disubstituted amino acids (like Aib), the extra alkyl group at the position forces the peptide backbone into rigid helices or β -turns, significantly shielding the N-terminal amine from nucleophilic attack [3]. Similarly, N-methylation introduces severe steric bulk directly at the reaction center. Traditional carbodiimide-based reagents (DIC/HOBt) lack the requisite electrophilicity to overcome this high activation energy barrier, leading to incomplete acylation [4].

Q2: Which coupling reagents are optimal for overcoming this kinetic barrier? Causality & Insight: You must transition from standard HOBt-based reagents to highly reactive, HOAt-based or specialized phosphonium/uronium salts.

  • PyAOP / HATU: PyAOP incorporates a 7-azabenzotriazole (HOAt) leaving group. The electron-withdrawing nitrogen at the 7-position enhances the reactivity of the active ester while providing an internal hydrogen bond that stabilizes the transition state. This accelerates the reaction and drastically minimizes racemization [1].

  • Amino Acid Fluorides: For extreme cases (e.g., consecutive Aib residues), amino acid fluorides generated in situ are highly effective. The extremely small atomic radius and high electronegativity of the fluoride ion minimize steric clashes during the transition state, allowing coupling where bulky OBt/OAt esters fail [2, 5].

Q3: How do I prevent diketopiperazine (DKP) formation during Fmoc deprotection of N-methylated or Proline-rich sequences? Causality & Insight: DKP formation is a base-catalyzed side reaction where the free N-terminal amine of a dipeptide attacks the ester linkage connecting the C-terminus to the resin. N-methyl amino acids and Proline strongly favor the cis-amide bond conformation, which physically brings the N-terminal amine into perfect proximity for this intramolecular cyclization[8].

  • Solution: Suppress DKP formation by shortening the Fmoc deprotection time (e.g., 1.5 minutes with 20% piperidine at an increased flow rate of 15 mL/min) or by using a less nucleophilic base mixture, such as 20% piperidine with 1-5% DBU, followed by immediate coupling of the next residue [7, 8].

Quantitative Data: Coupling Reagent Efficacy for Hindered Substrates

To facilitate reagent selection, the following table synthesizes the comparative performance of modern coupling reagents when applied to sterically hindered N-termini.

Coupling ReagentLeaving Group / AdditiveReactivity ProfileRacemization ResistanceOptimal Use Case
DIC / HOBt OBtLowModerateStandard unhindered linear peptide synthesis.
HATU OAtVery HighHighN-methyl amino acids, bulky side chains (e.g., Trp, Arg).
PyAOP OAt (Phosphonium)Extremely HighVery High α,α -disubstituted amino acids (Aib), solid-phase cyclization [1, 4].
DEPBT ODhbtModerateExceptionalHistidine coupling, fragment condensation [2].
COMU Oxyma PureVery HighHighSafer, non-explosive alternative to HATU; excellent for N-methylated residues [5].

Self-Validating Experimental Protocols

Protocol A: In Situ Fmoc Protection of N-Methyl Amino Acids Using 2-CTC Resin

Purpose: Commercially available Fmoc-N-Me amino acids are often prohibitively expensive. This protocol utilizes 2-chlorotrityl chloride (2-CTC) resin as a reusable, temporary protecting group to synthesize Fmoc-N-Me-AA-OH directly on the solid support, preventing over-alkylation and allowing for mild cleavage [6].

Step-by-Step Methodology:

  • Resin Loading: Swell 2-CTC resin (1.0 eq) in dry DCM. Add the unprotected amino acid (e.g., H-Thr(tBu)-OH) (1.5 eq) and DIPEA (3.0 eq). Agitate for 2 hours at room temperature.

  • Capping: Quench unreacted resin sites by adding HPLC-grade Methanol (1 mL/g resin) and agitate for 15 minutes. Wash thoroughly with DCM and DMF.

  • N-Methylation (Biron-Kessler Method): Treat the resin-bound amino acid with a solution of methyl iodide (10 eq) and a strong hindered base (e.g., MTBD, 3 eq) in DMF. React for 1 hour.

  • Fmoc Protection: Add Fmoc-OSu (3.0 eq) and DIPEA (3.0 eq) in a DCM/DMF (1:1) mixture to the reactor. Shake for 3 hours.

  • Self-Validation (Chloranil Test): Extract a few resin beads and perform a Chloranil test [6].

    • Mechanism: Chloranil reacts specifically with free secondary amines (unprotected N-methyl groups) to form a blue/green complex.

    • Validation Check: A yellow bead indicates complete Fmoc protection (Proceed to Step 6). A blue/green bead indicates incomplete protection; repeat Step 4.

  • Mild Cleavage: Cleave the newly synthesized Fmoc-N-Me-AA-OH from the resin using 1% TFA in DCM (10 mL/g resin) for 1 minute, draining immediately into 30 mL of MilliQ water. Causality: Draining into water immediately neutralizes the acid, preventing the premature cleavage of acid-labile side-chain protecting groups (like tBu) [6]. Repeat 4 times.

Protocol B: Optimized Elongation of Aib ( α -aminoisobutyric acid)

Purpose: Overcome the severe steric hindrance of the gem-dimethyl group on the carbon during peptide elongation to prevent sequence truncation.

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 5 minutes. Wash 5x with DMF.

  • Pre-Activation: In a separate vial, dissolve Fmoc-Aib-OH (4.0 eq) and PyAOP (4.0 eq) in a minimal volume of DMF. Add DIPEA (8.0 eq).

    • Critical Insight: Pre-activate for exactly 3 to 8 minutes . Extended pre-activation of uronium/phosphonium salts can lead to irreversible guanidinylation of the free N-terminus on the resin, permanently terminating chain elongation [7].

  • Coupling: Transfer the activated mixture to the resin.

  • Thermal Optimization: If available, utilize a microwave peptide synthesizer. Heat the reaction to 75°C for 10 minutes. (Note: Ensure the sequence does not contain heat-sensitive residues like Cys or His to avoid epimerization).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample.

    • Validation Check: A colorless/yellow solution confirms complete coupling. If the beads turn blue, perform a double coupling using COMU/DIPEA before proceeding to the capping step.

References

  • Overview of Peptide Coupling Reagents - ChemPep. ChemPep.
  • Introduction to Peptide Synthesis - PMC - NIH. National Institutes of Health.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. American Chemical Society.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Bachem.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. National Institutes of Health.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. ChemPep.
  • Methods for Removing the Fmoc Group. Renyi.hu.
Optimization

improving solubility of peptides incorporating cyclic amino acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of peptides incorporating cyclic amino acids (such as proline, pipecolic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of peptides incorporating cyclic amino acids (such as proline, pipecolic acid, or non-canonical cyclic analogs). While cyclic incorporation is a brilliant strategy for enhancing metabolic stability and locking in bioactive conformations, it inherently alters the physicochemical landscape of the molecule.

This guide is designed to move beyond generic advice. We will explore the thermodynamic causality behind cyclic peptide aggregation, provide self-validating experimental workflows, and outline structural engineering strategies to permanently rescue insoluble sequences.

Workflow Start Lyophilized Cyclic Peptide TestWater Test in Sterile H2O Start->TestWater Check1 Soluble? TestWater->Check1 CalcCharge Calculate Net Charge (Avoid pI) Check1->CalcCharge No Success Proceed to Assay Check1->Success Yes Acidic Net Negative: Add 0.1M NH4HCO3 CalcCharge->Acidic Basic Net Positive: Add 10% Acetic Acid CalcCharge->Basic Check2 Soluble? Acidic->Check2 Basic->Check2 Organic Use Organic Solvent (DMSO/DMF) Check2->Organic No Check2->Success Yes Dilute Slow Dilution into Buffer Organic->Dilute Dilute->Success

A decision tree workflow for troubleshooting cyclic peptide solubility.

Frequently Asked Questions (FAQs)

Q1: Why do cyclic amino acids like proline or non-canonical analogs drastically reduce my peptide's aqueous solubility? A: The root cause is thermodynamic and structural. Cyclic amino acids possess a constrained ring structure that severely restricts the φ (phi) and ψ (psi) dihedral angles of the peptide backbone[1]. While this rigidity is excellent for preventing proteolytic degradation, it often forces the peptide into fixed conformations that expose hydrophobic patches to the aqueous environment[2]. Furthermore, N-alkylated cyclic amino acids (like proline) lack an amide proton, eliminating a critical hydrogen bond donor. This loss of internal hydrogen bonding forces the molecule to seek compensatory intermolecular interactions, driving rapid self-association, beta-sheet stacking, and aggregation[2].

Q2: How do I determine the optimal initial solvent for a highly hydrophobic cyclic peptide? A: The golden rule of peptide solubilization is to evaluate the sequence's net charge and hydrophobicity before adding any solvent[3]. For peptides with >50% hydrophobic residues (common in cyclic scaffolds), water will likely fail.

  • Calculate the isoelectric point (pI): Solubility is lowest at the pI because the net charge is zero, minimizing electrostatic repulsion between molecules[4].

  • Leverage Charge: If the net charge is positive (basic), use a dilute acidic solution (e.g., 10-30% acetic acid) to protonate the residues and force repulsion[5]. If the net charge is negative (acidic), use a dilute basic solution (e.g., 0.1 M ammonium bicarbonate)[6].

  • Organic Rescue: If the peptide remains insoluble, you must lyophilize it to remove the water, and dissolve it in a minimal volume of a polar aprotic solvent like DMSO or DMF, followed by step-wise dilution into your assay buffer[6].

Q3: My cyclic peptide dissolved perfectly in DMSO but precipitated immediately upon dilution into my assay buffer. How can I fix this? A: This phenomenon, known as "solvent shock," occurs when the local concentration of the organic solvent drops below the critical threshold required to solvate the hydrophobic cyclic domains, causing rapid nucleation. To prevent this, never add aqueous buffer directly to the peptide stock. Instead, add the peptide-DMSO stock dropwise into a large volume of rapidly stirring buffer to prevent localized high concentrations[6]. If precipitation persists, you must engineer the sequence by incorporating hydrophilic tags (e.g., PEGylation or terminal Lys/Glu residues) to act as a thermodynamic sink for the hydrophobic patches[7].

Quantitative Solubility Guidelines

To streamline your experimental design, I have summarized the predictive solubility metrics based on sequence composition into a structured matrix.

Table 1: Quantitative Guidelines for Peptide Solubility Based on Sequence Composition

Sequence CharacteristicPredicted Aqueous SolubilityPrimary Solubilization StrategyTroubleshooting Action
< 5 Amino Acids HighSterile H₂ON/A
> 25% Charged, < 25% Hydrophobic HighSterile H₂O or mild bufferAdjust pH away from pI if cloudy[3]
50% - 75% Hydrophobic Low to Moderate10-20% DMSO/DMF, then diluteSonication (<40°C); Add mild surfactants[4]
> 75% Hydrophobic / Multiple Cyclic AAs Very Low (Insoluble)100% DMSO/DMF or TFASequence modification (e.g., PEGylation)[7]

Experimental Protocols

As scientists, we must rely on self-validating systems. The following protocols are designed with built-in validation checkpoints to ensure you are not proceeding with partially aggregated material.

Protocol 1: Systematic Solubilization Screen for Cyclic Peptides

Objective: To empirically determine the least disruptive solvent system for a novel cyclic peptide without wasting the entire batch.

  • Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening.

    • Causality & Validation: Prevents ambient moisture condensation. Condensation causes hydrolysis and artificially inflates the powder's mass, ruining downstream concentration calculations[6].

  • Aliquot Testing: Weigh out a micro-aliquot (e.g., 1 mg) of the peptide. Never test solubility on your primary stock[4].

  • Aqueous Trial: Add sterile, deionized water to achieve a 1-2 mg/mL concentration. Vortex gently.

    • Validation: If the solution is crystal clear and free of particulates when held against a light source, solubilization is complete[5].

  • pH Adjustment: If the solution is cloudy, adjust the pH based on the calculated net charge. Add 10% acetic acid dropwise for basic peptides, or 0.1 M ammonium bicarbonate for acidic peptides[6].

    • Validation: A rapid transition from turbid to clear indicates successful disruption of electrostatic aggregates.

  • Organic Solvation (Last Resort): If the peptide remains insoluble, lyophilize the test aliquot to remove aqueous solvents. Reconstitute in 50-100 μL of 100% DMSO or DMF[5]. Sonicate briefly in a water bath (<40°C) to disrupt hydrophobic stacking[4].

  • Centrifugation: Centrifuge the final solution at 10,000 x g for 5 minutes.

    • Validation: The absence of a visible pellet confirms complete solubilization at the molecular level. Transfer the supernatant to a new vial[4].

Protocol 2: Chemical Modification (PEGylation) to Rescue Insoluble Cyclic Peptides

Objective: To permanently enhance the aqueous solubility of a highly hydrophobic cyclic peptide via covalent attachment of polyethylene glycol (PEG), providing steric shielding[8].

  • Pre-requisite Design: Synthesize the cyclic peptide with a unique reactive handle. A C-terminal cysteine (for thiol-maleimide coupling) or an azide (for Click chemistry) are highly recommended[9].

  • Conjugation Reaction: Dissolve the peptide in a compatible organic/aqueous mixture (e.g., 50% DMSO in 50 mM HEPES, pH 7.5). Add a 1.5x molar excess of the activated PEG reagent (e.g., mPEG-Maleimide, 2-5 kDa)[8].

  • Incubation & Monitoring: Incubate the reaction at room temperature for 2 hours under gentle agitation.

    • Validation: Monitor the reaction progress via RP-HPLC. Successful conjugation will appear as a new peak with a longer retention time (due to the massive PEG hydration sphere) compared to the free peptide.

  • Purification: Purify the PEGylated peptide using Size Exclusion Chromatography (SEC) to remove unreacted PEG and free peptide.

  • Lyophilization: Snap-freeze the purified fractions in liquid nitrogen and lyophilize. The resulting PEGylated cyclic peptide will exhibit vastly superior solubility in physiological buffers due to the water-binding capacity of the PEG chain[7].

Mechanism CyclicAA Cyclic Amino Acids (e.g., Proline, Pipecolic Acid) Rigidity Conformational Rigidity & Restricted Angles CyclicAA->Rigidity Hydrophobic Exposed Hydrophobic Patches CyclicAA->Hydrophobic Aggregation Intermolecular Stacking & Aggregation Rigidity->Aggregation Hydrophobic->Aggregation Soluble Steric Shielding & Electrostatic Repulsion Aggregation->Soluble Rescued by Modifications Structural Modifications PEGylation PEGylation / XTENylation Modifications->PEGylation ChargedAA Add Charged Residues (Arg, Lys, Glu) Modifications->ChargedAA PEGylation->Soluble ChargedAA->Soluble

Mechanism of cyclic peptide aggregation and solubility rescue via structural modifications.

References

  • BenchChem. "Technical Support Center: Improving Peptide Solubility".
  • Thermo Fisher Scientific. "Peptide Design: Principles & Methods".
  • ACS Publications. "Cell-Penetrating cis-γ-Amino-l-Proline-Derived Peptides".
  • BioRxiv. "Sequence-based prediction of the solubility of peptides containing non-natural amino acids".
  • Acta Pharmaceutica Sinica B (via rhhz.net). "Methods for engineering therapeutic peptides".
  • JPT. "Peptide Solubilization".
  • LifeTein. "Peptide Modifications: Linkers, spacers and PEGylation".
  • MedChemExpress. "Peptide Solubility and Storage Guidelines".
  • Aurigene. "Understanding Peptide Synthesis and Modification Techniques".

Sources

Troubleshooting

Technical Support Center: Navigating Aggregation in Constrained Peptide Synthesis

A Senior Application Scientist's Guide to Troubleshooting and Optimization Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter agg...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter aggregation-related challenges during the solid-phase peptide synthesis (SPPS) of sequences containing constrained residues. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding aggregation in the synthesis of peptides with constrained residues.

Q1: What is on-resin aggregation and why is it a problem?

A1: On-resin aggregation refers to the self-association of growing peptide chains attached to the solid support.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of stable secondary structures like β-sheets.[2][3] Aggregation is problematic because it causes the peptide-resin to swell poorly, hindering the diffusion of reagents to the reactive N-terminus of the peptide chain.[1][3] This can result in incomplete deprotection and coupling reactions, leading to the formation of deletion and truncated sequences, which significantly lowers the yield and purity of the target peptide.[1][4]

Q2: How do constrained residues contribute to aggregation?

A2: Constrained residues, which include sterically hindered amino acids like Valine and Isoleucine, as well as those with bulky side chains or N-methylation, can exacerbate aggregation in several ways.[5] Their rigid structures can promote the formation of ordered secondary structures that are prone to aggregation.[6] Furthermore, the steric bulk of these residues can slow down coupling kinetics, providing more time for the deprotected N-terminus to participate in intermolecular hydrogen bonding and initiate aggregation.[5]

Q3: What are the tell-tale signs of aggregation during SPPS?

A3: Several in-synthesis indicators can suggest that aggregation is occurring. A noticeable decrease in the swelling of the peptide-resin is a primary physical sign.[1] Monitoring the Fmoc deprotection reaction can also be informative; a slow or incomplete deprotection, often indicated by persistent blue color in the resin after washing, suggests poor reagent accessibility due to aggregation.[1] Additionally, a positive Kaiser test after a coupling step, indicating unreacted primary amines, is a strong indicator of incomplete acylation, often due to aggregation.

Q4: Can I predict if my peptide sequence is likely to aggregate?

A4: While not always perfectly accurate, there are computational tools and general rules to help predict aggregation propensity.[7] "Difficult sequences" prone to aggregation often contain a high number of hydrophobic and β-branched amino acids.[6][8] Sequences with alternating hydrophobic and hydrophilic residues can also be problematic.[8] Several online prediction tools can analyze a sequence and highlight regions with a high tendency for aggregation, allowing for a more proactive synthetic design.[7]

II. Troubleshooting Guides

When aggregation is suspected or confirmed, a systematic approach to troubleshooting is essential. This section provides detailed guides to address specific aggregation-related issues.

Guide 1: Diagnosing and Confirming On-Resin Aggregation

Before implementing significant changes to your synthesis protocol, it's crucial to confirm that aggregation is indeed the root cause of poor synthesis outcomes.

dot

cluster_0 Observation cluster_1 Initial Checks cluster_2 Aggregation-Specific Diagnostics cluster_3 Confirmation & Action observe Poor Synthesis Outcome (Low Purity/Yield) check_reagents Verify Reagent Quality and Concentrations observe->check_reagents First Steps check_instrument Check Instrument Functionality observe->check_instrument kaiser_test Perform Kaiser Test Post-Coupling check_reagents->kaiser_test If Reagents OK check_instrument->kaiser_test fmoc_deprotection Monitor Fmoc Deprotection Kinetics kaiser_test->fmoc_deprotection resin_swelling Visually Inspect Resin Swelling fmoc_deprotection->resin_swelling confirm_aggregation Aggregation Confirmed resin_swelling->confirm_aggregation If Signs Present implement_strategies Implement Anti-Aggregation Strategies confirm_aggregation->implement_strategies cluster_0 Standard SPPS cluster_1 Backbone Protection Strategy peptide_chain Growing Peptide Chain h_bond Intermolecular H-Bonding peptide_chain->h_bond aggregation Aggregation & β-Sheet Formation h_bond->aggregation poor_synthesis Incomplete Coupling/ Deprotection aggregation->poor_synthesis mod_peptide_chain Peptide Chain with Pseudoproline/Dmb disruption Disruption of H-Bonding mod_peptide_chain->disruption solvation Enhanced Solvation disruption->solvation good_synthesis Efficient Synthesis solvation->good_synthesis

Sources

Reference Data & Comparative Studies

Validation

biological activity of peptides with Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate versus linear analogues

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the structural and biological impacts of alicyclic α,α -dialkylated amino acids in peptide design. The Chemical Re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the structural and biological impacts of alicyclic α,α -dialkylated amino acids in peptide design.

The Chemical Reality of Alicyclic α,α -Dialkylation

The integration of unnatural amino acids is a cornerstone strategy in modern peptide drug development. Among these, Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate represents a highly specialized, conformationally constrained building block. While commercially supplied as a methyl ester, it is typically saponified to its free acid form (1-amino-2,2-dimethylcyclopentane-1-carboxylic acid) for incorporation into the peptide backbone, or used directly to cap the C-terminus.

Compared to linear, proteinogenic analogues like L-Leucine or L-Isoleucine, this alicyclic α,α -dialkylated residue fundamentally alters the thermodynamic landscape of the peptide. The presence of the cyclopentane ring, compounded by the asymmetric steric bulk of the gem-dimethyl group at the C2 position, severely restricts the Ramachandran dihedral angles ( ϕ and ψ )[1].

Thermodynamic Causality: Why Constraint Drives Efficacy

In aqueous solution, linear peptides populate a vast ensemble of random coil conformations. When a linear peptide binds to its target receptor, it must adopt a specific bioactive conformation, resulting in a massive entropic penalty ( ΔS<0 ).

By substituting a linear analogue with the 1-amino-2,2-dimethylcyclopentane scaffold, the peptide is forced into a pre-organized folded state. The steric clash (Thorpe-Ingold effect) between the gem-dimethyl group and the peptide backbone restricts the ϕ and ψ angles to a narrow conformational space—typically favoring 310​ -helices or γ -turns[2]. Because the peptide is already locked into its bioactive geometry prior to target engagement, the entropic cost of binding is minimized, often resulting in exponential increases in receptor affinity[3].

Furthermore, this conformational rigidity is the primary driver of proteolytic stability . Proteases (such as serum endopeptidases and DPP-IV) require the peptide substrate to adopt an extended β -strand-like conformation to properly fit into their catalytic clefts. The rigid cyclopentane ring physically prevents this extension, while the adjacent methyl groups sterically shield the vulnerable amide bond from nucleophilic attack by the protease's catalytic triad[4].

Mechanistic Pathway: Linear vs. Constrained Peptides

G A Linear Peptide Analogues (e.g., L-Leucine, L-Valine) C High Conformational Flexibility (Random Coil Ensemble) A->C B Constrained Peptides (1-amino-2,2-dimethylcyclopentane) D Restricted Dihedral Angles (φ, ψ) (Steric Clash / Thorpe-Ingold Effect) B->D E High Entropic Penalty Upon Target Binding C->E G Extended Backbone Fits Protease Catalytic Cleft C->G F Pre-organized Bioactive Conformation (3_10 Helix / γ-Turn) D->F I Rapid Degradation & Low in vivo Efficacy E->I H Steric Shielding Blocks Protease Active Site F->H J High Receptor Affinity & Extended Half-life F->J G->I H->J

Divergent biological and thermodynamic pathways of linear versus constrained alicyclic peptides.

Quantitative Data Comparison

The table below synthesizes the biological and structural performance differences between a standard linear residue and the highly hindered 1-amino-2,2-dimethylcyclopentane-1-carboxylic acid when incorporated into a therapeutic peptide scaffold.

ParameterLinear Analogue (e.g., L-Leucine)Constrained Analogue (Alicyclic)Mechanistic Causality
Dihedral Flexibility ( ϕ,ψ ) High (Broad Ramachandran space)Highly Restricted ( ϕ≈±60∘ )gem-dimethyl steric clash prevents bond rotation.
Secondary Structure Propensity Random Coil (in aqueous solution)Strongly induces 310​ -helices / turnsBackbone is locked into a folded geometry[2].
Receptor Binding Entropy ( ΔS ) Highly Negative (Unfavorable)Near Zero (Favorable)Pre-organization eliminates the entropic penalty of folding.
Exopeptidase Susceptibility High (Cleaved within minutes)Negligible (Complete resistance)Bulky cyclic side-chain blocks access to the N/C-terminus.
Endopeptidase Susceptibility HighExtremely LowInability to adopt the required β -strand transition state[3].
In vitro Serum Half-Life ~15 - 45 minutes> 48 - 72 hoursSynergistic effect of structural rigidity and steric shielding[4].

Self-Validating Experimental Protocols

To objectively evaluate these differences in the laboratory, the following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Coupling α,α -dialkylated amino acids is notoriously difficult. Standard coupling reagents (like HBTU/DIPEA) will fail due to the extreme steric hindrance of the cyclopentane ring and methyl groups, often leading to truncated sequences[5].

  • Preparation: Saponify Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate to its free acid using LiOH in THF/H2O, followed by Fmoc protection using Fmoc-OSu.

  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Validation Checkpoint: Monitor UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to ensure complete deprotection.

  • Activation & Coupling: Dissolve 4 equivalents of the Fmoc-protected constrained amino acid, 4 eq of HATU , and 4 eq of HOAt in DMF. Add 8 eq of highly hindered base (e.g., TMP or DIEA).

  • Microwave Reaction: Transfer to a microwave peptide synthesizer. Heat to 75°C for 15 minutes. (Note: Do not exceed 75°C to prevent premature Fmoc cleavage).

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test. If the resin beads remain blue (indicating unreacted primary amines), repeat the coupling step using a different chemistry, such as symmetric anhydrides or triphosgene (BTC) activation.

  • Cleavage: Cleave the final peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

Protocol B: Serum Stability and LC-MS Quantification

To prove the biological half-life extension provided by the constrained analogue, a controlled serum degradation assay is required.

  • Incubation: Dissolve the linear peptide and the constrained peptide separately in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Serum Exposure: Mix 100 μ L of peptide stock with 900 μ L of 25% human serum (pre-warmed to 37°C). Incubate at 37°C under gentle agitation.

  • Time-Course Sampling: At t=0,15,30,60,120,240,and 1440 minutes, extract 100 μ L aliquots.

  • Quenching & Precipitation: Immediately add 200 μ L of ice-cold acetonitrile containing 1 μ M of an internal standard (e.g., a heavy-isotope labeled stable peptide) to quench protease activity and precipitate serum proteins.

  • Isolation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Inject 10 μ L of the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer.

  • Validation Checkpoint: Normalize the Area Under the Curve (AUC) of the target peptide against the internal standard. Plot ln(Remaining %) vs. Time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ). The constrained peptide must show a statistically significant flattening of the degradation curve compared to the linear analogue.

References

  • Peptide backbone folding induced by the Cα-tetrasubstituted cyclic α-amino acids 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) and 1-aminocyclopentane-1-carboxylic acid (Ac5c). A joint computational and experimental study. Organic & Biomolecular Chemistry (RSC Publishing).2

  • Side-Chain to Backbone Interactions Dictate the Conformational Preferences of a Cyclopentane Arginine Analogue. The Journal of Organic Chemistry - ACS Publications.1

  • Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. PubMed - NIH.3

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Semantic Scholar.4

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.5

Sources

Comparative

A Researcher's Guide to the Validation of Peptide Conformation by X-ray Crystallography

Introduction In the realms of drug discovery and fundamental biological research, the three-dimensional structure of a peptide is not merely an academic curiosity; it is the blueprint for its function, its interactions,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realms of drug discovery and fundamental biological research, the three-dimensional structure of a peptide is not merely an academic curiosity; it is the blueprint for its function, its interactions, and its therapeutic potential. An accurate conformational model can accelerate the design of potent inhibitors, illuminate mechanisms of action, and guide the engineering of novel biologics. For decades, X-ray crystallography has been the dominant technique for delivering atomic-resolution insights into these molecular architectures.[1][2] While often hailed as the "gold standard," a crystallographic structure is not an absolute truth but an interpretation of experimental data. Its reliability, and therefore its utility, is entirely dependent on a rigorous and multi-faceted validation process.

This guide provides an in-depth technical comparison and workflow for researchers, scientists, and drug development professionals who rely on peptide crystallographic data. We will move beyond rote protocols to explain the causality behind critical experimental choices and detail the framework of a self-validating system—from initial peptide synthesis to the final coordinate deposition. Our objective is to empower you to not only generate high-quality structural data but also to critically evaluate the validity of any crystallographic model you encounter.

Section 1: The Foundational Choice: Why X-ray Crystallography?

The central principle of X-ray crystallography is elegant: a beam of high-energy X-rays, when directed at a highly ordered crystal, is diffracted by the electrons of the atoms within that crystal.[3] This diffraction produces a unique, three-dimensional pattern of spots. By measuring the intensity of these spots, we can mathematically reconstruct a three-dimensional map of the electron density of the molecule, into which an atomic model of the peptide can be built and refined.[4][5]

However, crystallography does not exist in a vacuum. Its selection as the method of choice must be a deliberate one, weighed against other powerful techniques in the structural biologist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM).

  • X-ray Crystallography excels at providing static, high-resolution snapshots of molecules that can be crystallized. There is no theoretical size limit, though crystallization becomes more challenging for larger, more complex molecules.[1]

  • NMR Spectroscopy is unique in its ability to study the structure and, crucially, the dynamics of peptides and proteins in solution, which more closely mimics the physiological environment.[6] It does not require crystallization but is generally limited to smaller, soluble molecules.[6][7]

  • Cryo-Electron Microscopy (Cryo-EM) has undergone a "resolution revolution" and is now the premier technique for determining the structures of large, flexible, or heterogeneous macromolecular complexes that resist crystallization.[1][8][9]

The choice of technique is therefore the first step in a self-validating process, dictated by the specific scientific question and the biochemical nature of the peptide itself.

FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Sample State Crystalline SolidSolutionVitreous Ice (Amorphous Solid)
Key Advantage Highest potential resolution (sub-Ångstrom)Provides information on molecular dynamicsHandles large, flexible, and heterogeneous complexes
Primary Limitation Requires well-diffracting crystals (major bottleneck)Generally limited to smaller proteins/peptides (<30 kDa)Resolution can be limited by sample flexibility/size
Structural Info Static average structure in the crystal latticeEnsemble of structures in solution, dynamicsCan capture multiple conformational states
Typical Use Case High-resolution structure of a specific peptide conformationStudying peptide flexibility, folding, and interactions in solutionStructure of a peptide in complex with a large protein or assembly
Section 2: The Crystallographic Workflow: An Experimental Cascade of Validation

Determining a peptide structure is a multi-stage process where the quality of the outcome from one step directly validates the success of the previous one. Each stage is a critical checkpoint.

Crystallographic Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Modeling & Validation Peptide_Prep Peptide Preparation (>95% Purity) Crystallization Crystallization Screening (Vapor Diffusion, etc.) Peptide_Prep->Crystallization Homogeneous sample Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Diffracting crystal Data_Processing Data Processing (Indexing, Integration) Data_Collection->Data_Processing Diffraction pattern Phasing Phase Determination (MR, SAD, MAD) Data_Processing->Phasing Intensities (h,k,l) Model_Building Model Building (Into Electron Density) Phasing->Model_Building Electron density map Refinement Iterative Refinement (Minimizing R-factors) Model_Building->Refinement Initial atomic model Refinement->Model_Building Iterative cycle Validation Structure Validation (Geometry, Fit-to-Data) Refinement->Validation Refined model Deposition PDB Deposition Validation->Deposition Validated coordinates

Caption: The experimental workflow for peptide X-ray crystallography.

Step 1: Peptide Preparation & Quality Control
  • The Causality: The formation of a crystal requires the uniform packing of millions of identical molecules into a repeating three-dimensional lattice. Chemical impurities or the presence of heterogeneous peptide conformations will disrupt this lattice formation, preventing the growth of well-ordered, diffracting crystals.[10] Therefore, the highest possible sample purity is not just a recommendation; it is a prerequisite for success.

  • Experimental Protocol:

    • Synthesis & Purification: Peptides are typically synthesized via solid-phase peptide synthesis (SPPS).[11] Subsequent purification to >95% homogeneity is mandatory, most commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]

    • Purity Verification: The purity of the final sample must be rigorously confirmed using analytical HPLC and its identity and mass verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Solubility & Stability: Determine the peptide's solubility in various buffers. The Hampton pre-crystallization test (PCT) can be a useful tool for this.[11]

Step 2: The Crystallization Bottleneck
  • The Causality: Crystallization is an equilibrium process driven by achieving a state of supersaturation, where the peptide concentration exceeds its normal solubility limit in a controlled manner, encouraging nucleation and crystal growth rather than amorphous precipitation.[12] Peptides, especially those with flexible regions, present a significant challenge due to their conformational heterogeneity, which can inhibit the formation of stable crystal contacts.[13]

  • Experimental Protocol (Vapor Diffusion):

    • Screening: Use commercially available sparse-matrix screens that sample a wide range of chemical space (precipitants like PEG or salts, buffers across a pH range, and various additives).[11]

    • Setup (Sitting or Hanging Drop): A small drop (e.g., 1 µL) containing a mixture of the purified peptide solution and the screen solution is equilibrated against a much larger reservoir of the screen solution.

    • Equilibration: Water slowly evaporates from the drop to the reservoir, gradually increasing the concentration of both the peptide and the precipitant, guiding the system towards supersaturation and, ideally, crystallization.[14]

    • Optimization: Once initial "hits" (small crystals or promising precipitates) are identified, a finer grid screen is designed around those conditions, systematically varying the concentrations of the key components to optimize crystal size and quality.

Step 3: Data Collection at a Synchrotron
  • The Causality: Peptide crystals are often small and may diffract X-rays weakly. A synchrotron source produces X-ray beams that are orders of magnitude brighter (higher flux) than in-house laboratory sources.[11][15][16] This intense beam is necessary to obtain a sufficiently strong diffraction pattern from a weakly diffracting sample before the crystal is destroyed by radiation damage.[11] To mitigate this damage, data is almost universally collected from crystals flash-cooled in liquid nitrogen (~100 K).[17]

  • Experimental Protocol:

    • Crystal Harvesting: A suitable crystal is carefully picked up from the drop using a cryo-loop.[11]

    • Cryoprotection: The crystal is briefly soaked in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor to prevent the formation of damaging ice crystals upon freezing.

    • Mounting & Freezing: The loop is mounted on a goniometer head and flash-cooled in a stream of liquid nitrogen.

    • Data Collection: The frozen crystal is exposed to the X-ray beam while being rotated. A detector collects the resulting diffraction images. A complete dataset requires collecting data over a sufficient angular range to measure the intensities of as many unique reflections as possible.[17]

Step 4: Solving the Phase Problem
  • The Causality: The detector measures the intensities of the diffracted spots, but it cannot record their phases (the relative timing of the wave fronts). This loss of information is the "phase problem" of crystallography.[4][10] Without the phases, an electron density map cannot be calculated.

  • Experimental & Computational Protocols:

    • Molecular Replacement (MR): If a high-homology structure of the peptide already exists, its coordinates can be used as a search model to calculate an initial set of phases.[18] This is the most straightforward method when applicable.

    • Anomalous Diffraction (SAD/MAD): This is a powerful de novo method. It requires the incorporation of a "heavy atom" (one with many electrons, like selenium, bromine, or iodine) into the peptide, either through synthesis with modified amino acids or by soaking the crystal in a heavy-atom salt solution.[11] By collecting data at specific X-ray wavelengths near the absorption edge of the heavy atom, small, measurable differences in the diffraction pattern can be used to locate the heavy atoms and bootstrap the calculation of the initial phases.[16][18]

Section 3: The Core of Validation: A Triad of Quality Assessment

Once an initial model is built into the electron density map and refined, the critical validation phase begins. A reliable structure must satisfy three interconnected criteria: the quality of the underlying data, the goodness-of-fit between the model and that data, and the stereochemical plausibility of the model itself.

Validation Triad Data Pillar 1: Experimental Data Quality Fit Pillar 2: Model-to-Data Fit Data->Fit High-quality data allows better fit PDB_Report wwPDB Validation Report Data->PDB_Report informs Fit->PDB_Report informs Geometry Pillar 3: Stereochemical Plausibility Geometry->Fit Good geometry constrains model Geometry->PDB_Report informs

Caption: The three pillars of crystallographic structure validation.

Pillar 1: Assessing Experimental Data Quality

Before even looking at the model, you must assess the data from which it was derived.

MetricWhat it MeasuresWhy it MattersTypical Target (for a good peptide structure)
Resolution (Å) The level of detail in the electron density map.[19]Lower numbers mean higher resolution and more accurately placed atoms. At <2.0 Å, individual water molecules are often visible.< 2.5 Å, ideally < 2.0 Å
Completeness (%) The percentage of all possible unique reflections that were measured.An incomplete dataset can introduce bias and errors into the electron density map.> 95% (overall and in the highest resolution shell)
I/σ(I) The signal-to-noise ratio of the reflection intensities.High values indicate strong, well-measured data. Low values in the outer shell limit the effective resolution.> 2.0 in the highest resolution shell
Rmerge / Rpim A measure of the agreement between multiple measurements of the same reflection.Low values indicate self-consistent, high-quality data.< 15% overall; < 50% in the highest resolution shell
Pillar 2: Validating the Model-to-Data Fit

This pillar addresses how well the proposed atomic model accounts for the experimental diffraction data.

MetricWhat it MeasuresWhy it MattersTypical Target (for a good peptide structure)
Rwork The discrepancy between the observed reflection amplitudes and those calculated from the model.[19]A measure of how well the model fits the data used for refinement. Lower is better.Should be approximately (Resolution in Å) / 10. E.g., ~0.20 for a 2.0 Å structure.
Rfree Same as Rwork, but calculated for a small subset (~5%) of reflections that were not used in refinement.[19][20]This is the single most important statistic for detecting over-fitting or model bias. A large gap between Rwork and Rfree is a major red flag.Should be within 2-5% of Rwork (e.g., 0.20 Rwork, 0.23 Rfree).[11]
Electron Density Maps Visual inspection of 2Fo-Fc (model and data) and Fo-Fc (difference) maps.[21]The ultimate check. The model's atoms should sit cleanly within the blue/green 2Fo-Fc density, and there should be no large blobs of unexplained positive (green) or negative (red) density in the Fo-Fc map.Visual inspection is required; no single number can replace this.
RSCC Real-Space Correlation Coefficient. A local measure of how well the density for a single residue correlates with the map.[22]Identifies specific areas of the model that may be poorly fit, even if the overall R-factors are acceptable.> 0.9 for well-ordered residues.
Pillar 3: Validating Stereochemical Plausibility

This pillar ensures the model makes chemical sense. The refinement process uses a chemical dictionary to restrain the model, but it must still be checked.

MetricWhat it MeasuresWhy it MattersTypical Target (for a good peptide structure)
Ramachandran Plot The distribution of the peptide backbone dihedral angles (φ and ψ).[19]These angles are sterically constrained. Outliers represent conformations that are energetically highly unfavorable and likely incorrect.> 98% of residues in "Favored" and "Allowed" regions. 0% in "Outlier" regions.
Rotamer Outliers The conformation of amino acid side chains.Side chains have preferred, low-energy conformations (rotamers). Outliers may indicate a poor fit to the density.< 1%
Bond Lengths/Angles Deviations (RMSD) from ideal, known chemical values.[23]Large deviations indicate strain in the model that is chemically unrealistic.RMSD (bonds) < 0.02 Å; RMSD (angles) < 2.0°
Clashscore The number of severe steric overlaps between non-bonded atoms per 1000 atoms.A high clashscore indicates sterically impossible atom packing, a sign of a poorly refined model.Low single digits.
Synthesis: The wwPDB Validation Report

Today, these and many other metrics are consolidated into a comprehensive, standardized PDF report generated by the Worldwide Protein Data Bank (wwPDB) upon deposition.[22][24] This report provides a holistic overview of structure quality and is now a mandatory component for publication in most major journals.[22] It is an indispensable tool for every researcher.

Conclusion: An Evidence-Based Approach to Structural Biology
References
  • APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Sygnature Discovery. A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM. Available at: [Link]

  • Jones, T. A. (1985). Electron-Density Map Interpretation. In Methods in Enzymology (Vol. 115, pp. 157-171). Academic Press.
  • Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698–710. Available at: [Link]

  • Creative Biostructure. Peptide Crystallization. Available at: [Link]

  • CD Formulation. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. Available at: [Link]

  • Creative Biostructure. X-ray Diffraction Data Collection. Available at: [Link]

  • Vasil, A., et al. (2021). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, 77(1), 1-8. Available at: [Link]

  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. Available at: [Link]

  • Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. Available at: [Link]

  • Holcomb, M. J., et al. (1998). TEXTAL: A Pattern Recognition System for Interpreting Electron Density Maps. Proceedings of the Sixth International Conference on Intelligent Systems for Molecular Biology.
  • VanDemark, A. P. Lab. Resources. Available at: [Link]

  • Advanced Photon Source. (2017). Crystals in a Pink X-ray Beam. Available at: [Link]

  • Feng, Z., et al. (2020). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLoS ONE, 15(8), e0237223. Available at: [Link]

  • Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection. Available at: [Link]

  • Oldfield, T. J. (2003). Automated tracing of electron-density maps of proteins. Acta Crystallographica Section D, 59(3), 535-544.
  • Koskela, M. M., & Lehtiö, L. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography. In Protein Structure Prediction (pp. 231-244). Humana, New York, NY.
  • Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel journal of chemistry, 55(6-7), 698-710. Available at: [Link]

  • Gore, S., et al. (2017). Validation of Structures in the Protein Data Bank. Structure, 25(12), 1916-1927. Available at: [Link]

  • Cambrex. Crystallization Process Development: Peptide Crystallization Case Study. Available at: [Link]

  • Wlodawer, A. Protein X-ray Crystallography: Basic principles. Available at: [Link]

  • International Union of Crystallography. Crystallographic software list. Available at: [Link]

  • Minor, W., et al. (2021). Synchrotron Radiation as a Tool for Macromolecular X-Ray Crystallography: a XXI Century Perspective. Protein and peptide letters, 28(11), 1228-1237. Available at: [Link]

  • Carugo, O. (2007). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Current Protein & Peptide Science, 8(4), 354-361. Available at: [Link]

  • Phillips, J. C., et al. (1977). Applications of synchrotron radiation to protein crystallography. II. Anomalous scattering, absolute intensity and polarization. Journal of Applied Crystallography, 10(2), 81-86.
  • Jelsch, C., et al. (2000). Accurate protein crystallography at ultra-high resolution: Valence electron distribution in crambin. Proceedings of the National Academy of Sciences, 97(7), 3171-3176.
  • Wlodawer, A. Protein X-Ray Structure Validation: Key Criteria. Available at: [Link]

  • Cooper, D. R., et al. (2018). X-ray crystallography: Assessment and validation of protein–small molecule complexes for drug discovery. Expert opinion on drug discovery, 13(9), 799-811.
  • RCSB PDB. (2018). Access Updated Validation Reports for PDB Structures. Available at: [Link]

  • RPBS. PEP-FOLD Peptide Structure Prediction Server. Available at: [Link]

  • Immirzi, A. (2009). Finding crystal structures of peptides by random search and evolutionary algorithms. Journal of Applied Crystallography, 42(5), 981-987.
  • de Ruyck, J., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1019. Available at: [Link]

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Sources

Validation

comparative study of different constrained amino acids in peptide stability

Executive Summary Peptides occupy a privileged therapeutic space, offering the high target specificity of biologics combined with the synthetic accessibility of small molecules. However, native peptides inherently suffer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peptides occupy a privileged therapeutic space, offering the high target specificity of biologics combined with the synthetic accessibility of small molecules. However, native peptides inherently suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and extreme conformational flexibility. The strategic incorporation of constrained amino acids has emerged as a field-proven methodology to overcome these limitations 1.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic performance of different constrained amino acids—specifically α,α -disubstituted, N-methylated, and cyclized amino acids. By understanding the causality behind structural pre-organization, drug development professionals can rationally design peptidomimetics with superior metabolic stability and target affinity.

Mechanistic Causality: How Constraints Dictate Stability

To engineer stability, one must first understand the mechanics of degradation. Proteolytic enzymes (endopeptidases) require their peptide substrates to adopt an extended, β -strand-like conformation to fit into the active site cleft. This docking is stabilized by hydrogen bonding between the protease backbone and the peptide's amide bonds.

Constrained amino acids impart stability by disrupting this recognition mechanism through two primary causal pathways 2:

  • Conformational Locking (The Thorpe-Ingold Effect): By restricting the Ramachandran ϕ and ψ dihedral angles, constraints force the peptide into rigid secondary structures (e.g., α -helices). A peptide locked in a helix cannot unravel to fit into a protease active site, rendering it invisible to the enzyme 3.

  • Steric Shielding & H-Bond Disruption: Bulky side chains physically block protease access. Modifications like N-methylation remove the critical amide hydrogen, destroying the H-bond donor required for protease docking and fibrillization 4.

MechanisticLogic Unmodified Unmodified Peptide (Flexible, Protease Susceptible) Constrained Constrained Amino Acids (Structural Pre-organization) Unmodified->Constrained Rational Design Aib α,α-Disubstitution (e.g., Aib) Limits φ, ψ dihedral angles Constrained->Aib NMe N-Methylation Removes H-bond donor Constrained->NMe Cyclic Cα-Cα Cyclization Rigidifies backbone Constrained->Cyclic Helix Helical/Turn Stabilization Aib->Helix Shield Steric Shielding Aib->Shield NMe->Shield Permeability Increased Membrane Permeability NMe->Permeability Cyclic->Helix Cyclic->Shield

Logical pathways of how constrained amino acids impart proteolytic and conformational stability.

Comparative Analysis of Key Constraints

α,α -Dialkyl Glycines (e.g., Aib)

α -aminoisobutyric acid (Aib) is the gold standard for helical induction. The dual methyl groups on the atom severely restrict conformational freedom, heavily favoring 310​

  • or α -helical conformations [[3]](). This entropic pre-organization not only shields the backbone from proteolysis but also enhances receptor affinity by reducing the entropic penalty of binding 2.
N-Methylated Amino Acids

Unlike Aib, N-methylation often disrupts α -helices due to the loss of the backbone H-bond donor and the steric bulk of the N-methyl group. However, it dramatically increases proteolytic stability by directly modifying the scissile bond. Furthermore, by removing a polar hydrogen bond donor, N-methylation significantly enhances the lipophilicity and membrane permeability of the peptide 3.

Cyclized Amino Acids (Acnc)

Cycloaliphatic amino acids (e.g., 1-aminocyclobutanecarboxylic acid) offer even greater rigidity than Aib. The ring size dictates the specific geometry, allowing for precise tuning of turn or helical structures. This yields exceptionally high resistance to enzymatic degradation while maintaining a highly specific bioactive conformation 3.

Quantitative Performance Summary

Constraint TypeRepresentative ExamplePrimary Conformational EffectProteolytic Stability (Relative t1/2​ )Membrane PermeabilityUnmodifiedL-AlanineHighly flexible / Random coilBaseline (1x)Low α,α -DialkylAibStrong Helical ( 310​/α )High (10x - 50x)ModerateN-MethylationN-Me-AlanineDisrupts H-bonds / HelicesHigh (20x - 100x)High Cα Cα CyclizedAcncRigid Turn / HelixVery High (>100x)Moderate

Self-Validating Experimental Protocols

To objectively compare the efficacy of these constraints, the experimental design must be a self-validating system. This requires incorporating internal standards to rule out assay artifacts (e.g., spontaneous enzyme degradation) and utilizing orthogonal techniques to correlate structural rigidity with metabolic half-life.

Protocol 1: LC-MS/MS Proteolytic Stability Assay

This protocol quantifies the exact half-life extension provided by the constrained amino acid.

  • Preparation & Standardization: Reconstitute the test peptide and an isotopically labeled internal standard (IS) in PBS (pH 7.4). Causality Note: The IS self-validates the assay by controlling for ionization suppression and matrix effects during LC-MS/MS analysis.

  • Enzymatic Incubation: Incubate the mixture with human serum or purified proteases (e.g., Trypsin/Pronase) at 37°C. Include a positive control (unmodified wild-type peptide) to definitively validate enzyme activity.

  • Time-Course Quenching: At specific intervals (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and immediately mix with 50 µL of quenching solution (1% TFA in Acetonitrile) to instantly denature the proteases and halt the reaction.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the specific parent-to-daughter ion transitions.

  • Kinetic Modeling: Plot ln(Remaining Area/IS Area) versus Time. Calculate the half-life using first-order kinetics: t1/2​=ln(2)/k .

Protocol 2: Conformational Profiling via Circular Dichroism (CD)

To prove that the stability observed in Protocol 1 is due to conformational locking, CD spectroscopy is employed.

  • Buffer Selection: Dissolve the peptide in a low-salt phosphate buffer (10 mM, pH 7.4). Avoid chloride salts, which cause severe UV absorbance interference below 200 nm.

  • Concentration Verification: Measure exact peptide concentration via UV absorbance (e.g., at 280 nm if Trp/Tyr is present) to ensure accurate calculation of Mean Residue Ellipticity (MRE).

  • Spectral Acquisition: Scan from 260 nm to 190 nm at 20°C using a 1 mm pathlength quartz cuvette.

  • Solvent Titration Validation: Titrate the sample with trifluoroethanol (TFE), a known helix-inducing solvent. Causality Note: If the peptide is properly constrained (e.g., by Aib), the CD spectra should show minimal deviation upon TFE addition. This self-validates that the helicity is intrinsic to the chemical constraints rather than being solvent-induced.

Workflow Synth 1. Peptide Synthesis (SPPS + Constraint) Incubate 2. Protease Incubation (+ Internal Standard) Synth->Incubate Quench 3. Time-Course Quenching (TFA/ACN) Incubate->Quench LCMS 4. LC-MS/MS Analysis (MRM Quantification) Quench->LCMS Data 5. Kinetic Modeling (Half-life Calculation) LCMS->Data

Self-validating experimental workflow for quantifying peptide proteolytic stability via LC-MS/MS.

Conclusion

The selection of a constrained amino acid must be dictated by the specific therapeutic goal. If the bioactive conformation requires a rigid helical structure to bind a receptor, α,α -disubstituted amino acids like Aib or Acnc residues are optimal. Conversely, if the goal is to disrupt amyloid fibrillization, enhance membrane permeability, and provide extreme resistance to specific cleavage sites without requiring a helix, N-methylation is the superior choice.

Sources

Comparative

A Senior Application Scientist's Guide to NMR Analysis for Differentiating Stereoisomers of Cyclic Amino Acids

In the landscape of drug development and peptide chemistry, the precise stereochemistry of cyclic amino acids is not merely a structural detail—it is a fundamental determinant of biological activity, efficacy, and safety...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and peptide chemistry, the precise stereochemistry of cyclic amino acids is not merely a structural detail—it is a fundamental determinant of biological activity, efficacy, and safety. Distinguishing between stereoisomers, which possess identical molecular formulas and connectivity but differ in the three-dimensional arrangement of their atoms, presents a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an unparalleled, non-destructive technique for this purpose, offering profound insights into molecular conformation and configuration in solution.

This guide provides an in-depth comparison of NMR-based methodologies for the stereochemical assignment of cyclic amino acids. We will move beyond simple protocol listings to explore the underlying principles and causal logic that inform experimental design, ensuring that each approach is robust and self-validating.

The Fundamental Challenge: Diastereomers vs. Enantiomers

The first critical step in any stereochemical analysis is to understand the relationship between the isomers .

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They possess different physical and chemical properties, and crucially, their nuclei exist in chemically non-equivalent environments. Consequently, diastereomers will, by default, exhibit distinct NMR spectra, with different chemical shifts (δ) and coupling constants (J).[1] The primary task is to assign the correct structure to the correct spectrum.

  • Enantiomers: These are non-superimposable mirror images. In an achiral solvent, they are spectroscopically indistinguishable, yielding identical NMR spectra.[1][2] Differentiating enantiomers requires the introduction of a chiral auxiliary—an external chiral entity that interacts with the enantiomers to induce spectral non-equivalence.

The choice of NMR strategy is therefore dictated by this fundamental distinction, as illustrated in the workflow below.

G cluster_diastereomer Diastereomer Differentiation cluster_enantiomer Enantiomer Differentiation start Stereoisomer Analysis of Cyclic Amino Acid is_diastereomer Are the isomers diastereomers? start->is_diastereomer is_enantiomer Are the isomers enantiomers? is_diastereomer->is_enantiomer No direct_analysis Direct NMR Analysis is_diastereomer->direct_analysis Yes chiral_auxiliary Use Chiral Auxiliary is_enantiomer->chiral_auxiliary Yes end_error end_error is_enantiomer->end_error No (Identical Molecules) j_coupling J-Coupling Analysis (3JHH) direct_analysis->j_coupling noe NOE Analysis (NOESY/ROESY) direct_analysis->noe cda Chiral Derivatizing Agents (CDAs) chiral_auxiliary->cda csa Chiral Solvating Agents (CSAs) chiral_auxiliary->csa clsr Chiral Lanthanide Shift Reagents (CLSRs) chiral_auxiliary->clsr

Caption: Workflow for selecting an NMR method for stereoisomer analysis.

Part 1: Analysis of Diastereomers

For diastereomers, the goal is to leverage inherent differences in their NMR parameters to elucidate their relative stereochemistry. This relies on correlating NMR observables with specific spatial arrangements.

Through-Bond Scalar (J) Coupling Analysis

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[3][4] In conformationally restricted cyclic systems, these angles are well-defined by the stereochemistry, making ³JHH a powerful diagnostic tool.

  • Causality: A cis versus trans arrangement of substituents on a ring will force backbone and side-chain protons into different dihedral angles. For example, a large ³JHH value (typically 8-10 Hz) between two vicinal protons on a saturated ring implies a dihedral angle near 180° (an anti-periplanar or trans-diaxial relationship), whereas a small value (1-3 Hz) suggests a ~90° angle (a gauche relationship).[4][5] By measuring these couplings, one can piece together the relative configuration of the chiral centers.

  • Application: This method is most effective for rigid or semi-rigid cyclic structures where the conformation is well-defined. For flexible rings, the observed J-coupling is a population-weighted average over all conformations, which can complicate interpretation.

Through-Space Nuclear Overhauser Effect (NOE) Analysis

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between two nuclei that are close in space (typically <5 Å), irrespective of bond connectivity.[6] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶), making it exquisitely sensitive to internuclear distances.[7]

  • Causality: Diastereomers will exhibit distinct patterns of through-space proximities. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment generates a map of all proton-proton proximities within the molecule.[8][9] For example, a strong NOE between a proton on the backbone and a proton on a substituent can definitively establish their relative orientation (e.g., syn or anti).

  • NOESY vs. ROESY: For small-to-medium sized molecules like cyclic amino acids, ROESY is often the experiment of choice. It circumvents the issue of zero-crossing NOEs that can occur when the molecular tumbling rate matches the spectrometer frequency, a common problem that can lead to the absence of expected signals in a NOESY spectrum.[7]

Part 2: Analysis of Enantiomers via Chiral Auxiliaries

To differentiate enantiomers, we must create a diastereomeric environment directly in the NMR tube. This is achieved by introducing a single enantiomer of a chiral auxiliary that interacts with the analyte.

G cluster_reactants Reactants (in NMR tube) cluster_products Products enantiomers Enantiomeric Pair (R-AA and S-AA) Spectrally Indistinguishable reaction Covalent Bond Formation enantiomers->reaction + cda Chiral Derivatizing Agent (S-CDA) cda->reaction diastereomers Diastereomeric Pair (R-AA-S-CDA and S-AA-S-CDA) Spectrally Distinguishable reaction->diastereomers

Sources

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for Resolving Cyclic Amino Acid Enantiomers

In the landscape of pharmaceutical development and biomedical research, the stereochemistry of molecules is not a trivial detail; it is a critical determinant of biological activity. For cyclic amino acids, a class of co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and biomedical research, the stereochemistry of molecules is not a trivial detail; it is a critical determinant of biological activity. For cyclic amino acids, a class of compounds integral to peptide structure and exhibiting unique pharmacological properties, the ability to resolve enantiomers with high fidelity is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of cyclic amino acids, offering a blend of theoretical principles and practical, data-supported recommendations for researchers, scientists, and drug development professionals.

The Challenge of Resolving Cyclic Amino Acid Enantiomers

The constrained cyclic structure of amino acids like proline, hydroxyproline, and their analogues presents a unique challenge for chiral recognition. Unlike their linear counterparts, the fixed conformation of cyclic amino acids can limit the number of interaction points with a chiral stationary phase (CSP), making the selection of an appropriate HPLC method a critical decision. The ideal method should not only provide baseline resolution but also be robust, reproducible, and compatible with downstream applications such as mass spectrometry (MS).

Comparative Analysis of Chiral Stationary Phases

The cornerstone of any successful chiral separation is the choice of the chiral stationary phase. Several classes of CSPs have demonstrated utility in resolving amino acid enantiomers, each operating on different principles of chiral recognition.[1][2] Here, we compare the most effective CSPs for cyclic amino acids.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, have emerged as exceptionally versatile chiral selectors for a wide array of chiral compounds, including underivatized amino acids.[3][4][5] Their complex three-dimensional structures, featuring stereogenic centers, peptide backbones, and carbohydrate moieties, offer a multitude of interaction sites for chiral recognition, including hydrogen bonding, ionic interactions, and inclusion complexation.[1]

Performance Insights:

Teicoplanin-based columns, such as the CHIROBIOTIC T, are particularly effective for the direct separation of cyclic amino acids.[6] The zwitterionic nature of these CSPs allows for operation in various mobile phase modes, including reversed-phase, normal-phase, and polar organic modes, providing significant flexibility in method development.[7] For instance, the enantiomers of proline can be baseline resolved using a simple mobile phase of acetonitrile and water.[8]

A newer generation teicoplanin aglycone (TAG) phase, CHIROBIOTIC TAG, which lacks the carbohydrate moieties, can offer complementary or enhanced selectivity for certain amino acids.[9][10] The removal of the sugar units can sometimes lead to better resolution by reducing non-enantioselective interactions.

Table 1: Performance Comparison of Macrocyclic Glycopeptide CSPs for Proline Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)k1 (D-Pro)k2 (L-Pro)Separation Factor (α)Resolution (Rs)Reference
CHIROBIOTIC TAcetonitrile / Water (80/20)1.0251.902.531.342.35[8]
Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure, creating a chiral cavity.[11][12] Chiral recognition is primarily based on the inclusion of the analyte, or a portion of it, into the cyclodextrin cavity.[13] The differential stability of the diastereomeric complexes formed between the enantiomers and the cyclodextrin leads to their separation.

Performance Insights:

While native cyclodextrins can resolve some derivatized amino acids, their enantioselectivity for underivatized cyclic amino acids is often limited.[14] Derivatization of the amino acid with a suitable chromophore or fluorophore, such as a dansyl or NBD group, is often necessary to enhance interaction with the CSP and improve detection sensitivity.[11][15] The choice of the cyclodextrin derivative (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the derivatizing agent are critical for successful separation.[12]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, are among the most widely used chiral selectors.[16][17][18] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[18]

Performance Insights:

For cyclic amino acids, polysaccharide-based CSPs often require derivatization of the analyte to achieve adequate resolution.[19] N-derivatization with groups like fluorenylmethoxycarbonyl (FMOC) or benzoyl can significantly improve enantioselectivity.[1] These CSPs are highly effective for a broad range of chiral compounds and offer a wide variety of phases with different selectivities based on the derivatizing agent used on the polysaccharide backbone.[16][19]

Crown Ether-Based CSPs

Chiral crown ethers are particularly well-suited for the enantioseparation of primary amino acids.[20] The chiral recognition mechanism relies on the formation of a host-guest complex between the protonated primary amino group of the analyte and the crown ether cavity.

Performance Insights:

Crown ether-based CSPs, such as CROWNPAK CR-I(+), can provide excellent resolution for many proteinogenic amino acids.[20] However, their application to secondary cyclic amino acids like proline can be challenging due to the lack of a primary amine, which is crucial for the complexation mechanism.[1] Therefore, these phases are generally not the first choice for proline and its analogues unless derivatization is performed to introduce a primary amine.

Experimental Workflow: A Step-by-Step Guide

The following diagram and protocol outline a typical workflow for developing a chiral HPLC method for cyclic amino acid enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Sample in Mobile Phase Deriv Derivatization (if necessary) Prep->Deriv Optional Screen Initial CSP Screening (e.g., Macrocyclic, Polysaccharide) Prep->Screen Deriv->Screen Optimize Method Optimization (Mobile Phase, Temperature, Flow Rate) Screen->Optimize Integrate Peak Integration & Quantification Optimize->Integrate Validate Method Validation (Linearity, Precision, Accuracy) Integrate->Validate

Caption: General workflow for chiral HPLC method development.

Protocol: Direct Enantioseparation of Proline using a Macrocyclic Glycopeptide CSP

This protocol provides a starting point for the direct analysis of proline enantiomers on a teicoplanin-based chiral stationary phase.

1. Materials and Reagents:

  • Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm (or equivalent)

  • Mobile Phase A: HPLC-grade Acetonitrile

  • Mobile Phase B: HPLC-grade Water

  • Sample: DL-Proline standard, L-Proline, and D-Proline individual standards

  • Sample Diluent: Mobile Phase (e.g., Acetonitrile/Water 80/20 v/v)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / Water (80/20, v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25 °C[8]

  • Detection Wavelength: 210 nm (or as appropriate for the analyte)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of DL-proline at a concentration of 1 mg/mL in the sample diluent.

  • Prepare individual stock solutions of D-proline and L-proline at the same concentration to confirm the elution order.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the individual D- and L-proline standards to determine their respective retention times and confirm the elution order.

  • Inject the DL-proline standard to assess the separation performance (resolution, selectivity).

  • Integrate the peaks and calculate the resolution (Rs) and separation factor (α).

6. Method Optimization (if necessary):

  • Mobile Phase Composition: Vary the ratio of acetonitrile to water to fine-tune retention and selectivity.[6]

  • Additives: Small amounts of acid (e.g., formic acid) or base (e.g., diethylamine) can be added to the mobile phase to improve peak shape and resolution, especially in polar organic mode.[1]

  • Temperature: Adjusting the column temperature can impact selectivity and efficiency.[21]

Causality in Experimental Choices: Why Macrocyclic Glycopeptides Excel

The superior performance of macrocyclic glycopeptide CSPs for the direct separation of underivatized cyclic amino acids stems from their multifaceted interaction capabilities.[4][22] Unlike CSPs that rely on a single dominant interaction mechanism, such as the inclusion complexation of cyclodextrins or the hydrogen bonding of crown ethers, macrocyclic glycopeptides offer a synergistic combination of:

  • Ionic Interactions: The presence of both acidic (carboxyl) and basic (amino) groups on the glycopeptide structure allows for electrostatic interactions with the zwitterionic amino acid analytes.[6]

  • Hydrogen Bonding: The numerous hydroxyl, amide, and ether groups provide ample opportunities for hydrogen bond donor and acceptor interactions.[1]

  • Steric Interactions: The well-defined chiral cavities and baskets within the macrocyclic structure create a steric environment that forces enantiomers to adopt different orientations, leading to differential retention.[3]

  • Hydrophobic Interactions: The aromatic rings within the glycopeptide backbone can engage in hydrophobic interactions with the nonpolar regions of the cyclic amino acids.

This multiplicity of interaction modes provides a robust framework for chiral recognition, making these phases less susceptible to minor changes in analyte structure and more broadly applicable to a range of cyclic amino acids.

Logical Relationships in Chiral Recognition

The following diagram illustrates the key interactions involved in the chiral recognition of a cyclic amino acid by a macrocyclic glycopeptide CSP.

Chiral_Recognition cluster_interactions Chiral Recognition Interactions CSP Macrocyclic Glycopeptide CSP Ionic Ionic Interactions CSP->Ionic Carboxyl/Amino Groups Hbond Hydrogen Bonding CSP->Hbond Hydroxyl/Amide Groups Steric Steric Repulsion/Attraction CSP->Steric Chiral Cavities Hydrophobic Hydrophobic Interactions CSP->Hydrophobic Aromatic Rings Analyte Cyclic Amino Acid Enantiomer Analyte->Ionic Amino/Carboxyl Groups Analyte->Hbond Functional Groups Analyte->Steric 3D Structure Analyte->Hydrophobic Aliphatic Ring

Caption: Key interactions in chiral recognition.

Conclusion and Future Perspectives

The resolution of cyclic amino acid enantiomers is a critical analytical task that demands careful consideration of the available chiral HPLC methodologies. While several types of CSPs can be employed, macrocyclic glycopeptide-based stationary phases, particularly those utilizing teicoplanin, offer a distinct advantage for the direct analysis of these challenging compounds. Their versatility in mobile phase compatibility and their multi-modal interaction capabilities provide a robust platform for achieving baseline separation.

For cyclic amino acids that are not readily resolved in their native form, derivatization followed by separation on polysaccharide or cyclodextrin-based CSPs remains a viable and powerful alternative. The choice of the optimal method will ultimately depend on the specific analyte, the required sensitivity, and the analytical context. As the demand for enantiopure cyclic amino acids continues to grow in drug discovery and development, the continued innovation in chiral stationary phase technology will undoubtedly lead to even more efficient and selective separation methods.

References

  • Analyst, "A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of n
  • (PDF)
  • PubMed, "HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral st
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  • Amino Acid and Peptide Chiral Separ
  • Sigma-Aldrich, "Chiral HPLC Analysis of Underiv
  • PMC, "Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipul
  • ResearchGate, "Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of ??-amino acids | Request PDF."
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea)
  • Semantic Scholar, "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors."
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Comparative

A Researcher's Guide to Mass Spectrometric Fragmentation of Constrained Peptides

In the landscape of modern drug discovery and chemical biology, constrained peptides have emerged as a compelling class of molecules.[1][2] Their pre-organized, rigid structures often lead to high-affinity binding to cha...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical biology, constrained peptides have emerged as a compelling class of molecules.[1][2] Their pre-organized, rigid structures often lead to high-affinity binding to challenging targets like protein-protein interfaces, while also offering improved metabolic stability compared to their linear counterparts.[1][3] However, the very structural constraints that make these molecules biologically interesting also render their characterization by mass spectrometry a significant challenge. The cyclic nature or the presence of covalent cross-links complicates tandem mass spectrometry (MS/MS) data interpretation, as a single cleavage event within a ring does not produce fragment ions in a straightforward manner.[3][4]

This guide provides an in-depth comparison of common fragmentation techniques for the analysis of peptides with constrained residues, such as those containing disulfide bonds or lactam bridges. We will delve into the mechanistic underpinnings of each method, present supporting data, and offer field-proven insights to help you select the optimal analytical strategy for your research.

The Challenge of Constrained Architectures

Unlike linear peptides, where fragmentation typically occurs along the backbone to produce predictable b- and y-ion series, constrained peptides require at least two cleavage events to generate fragment ions that reveal sequence information.[3] This fundamental difference often leads to complex and difficult-to-interpret MS/MS spectra.[5] The choice of fragmentation method is therefore critical, as it directly influences the type and extent of structural information that can be obtained.

A Comparative Analysis of Fragmentation Techniques

The most common fragmentation methods employed in proteomics and peptidomics include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), Electron Capture Dissociation (ECD), and Ultraviolet Photodissociation (UVPD). Each of these techniques interacts with peptide ions in a distinct manner, leading to different fragmentation patterns.

Fragmentation MethodPrimary MechanismKey Characteristics for Constrained PeptidesBest Suited For
CID (Collision-Induced Dissociation) Vibrational excitation via collision with neutral gasOften results in limited fragmentation within cyclic portions.[6] Can be difficult to interpret for disulfide-linked peptides.[6]Initial screening, analysis of simpler cyclic structures.
HCD (Higher-Energy Collisional Dissociation) Beam-type CID leading to multiple collisionsCan provide more extensive fragmentation than CID, but may still struggle with complex constraints.[7][8]Generating b- and y-type fragment ions for sequence confirmation when the constraint is known.
ETD (Electron Transfer Dissociation) Radical-driven fragmentation via electron transferPreferentially cleaves disulfide bonds.[6][9][10][11] Preserves labile post-translational modifications.[10] Generates c- and z-type fragment ions.[6][10]Mapping disulfide bonds, analyzing peptides with labile modifications.
ECD (Electron Capture Dissociation) Radical-driven fragmentation via electron captureSimilar to ETD, preferentially cleaves disulfide bonds.[12][13] Can preserve non-covalent interactions.[14]Top-down proteomics, disulfide bond analysis, studying non-covalent complexes.
UVPD (Ultraviolet Photodissociation) Electronic excitation via absorption of UV photonsCan induce extensive backbone cleavage, including within cyclic regions.[15] Capable of cleaving disulfide bonds.[15]Characterizing complex cyclic and bridged structures, obtaining high sequence coverage.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "slow-heating" methods that increase the vibrational energy of a peptide ion through collisions with an inert gas, leading to fragmentation of the weakest bonds, typically the peptide backbone.[8] For constrained peptides, especially those with disulfide bonds, CID often provides limited information about the region within the constraint.[6] HCD, a beam-type CID method, can result in more energetic fragmentation and produce a greater abundance of b- and y-ions, but the fundamental challenge of breaking the cyclic structure remains.[7][8]

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD)

ETD and its counterpart in FT-ICR mass spectrometers, ECD, are non-ergodic fragmentation methods that involve the transfer of an electron to a multiply charged peptide ion.[12] This process creates a radical species that rapidly induces fragmentation along the peptide backbone, generating c- and z-type ions.[6][10]

A key advantage of ETD and ECD for constrained peptides is their propensity to preferentially cleave disulfide bonds.[6][9][10][11][12][13] This makes them exceptionally powerful tools for disulfide bond mapping. Unlike CID, which often leaves disulfide bonds intact, ETD can break the S-S bond, linearizing the peptide and allowing for subsequent fragmentation to reveal the sequence of the constituent chains.[9][10] Furthermore, ETD and ECD are "gentle" techniques that tend to preserve labile post-translational modifications (PTMs), a crucial feature for characterizing modified constrained peptides.[12]

Ultraviolet Photodissociation (UVPD)

UVPD is a high-energy fragmentation technique that utilizes the absorption of UV photons to induce dissociation.[15][16] This method can deposit a significant amount of internal energy into the peptide ion, leading to extensive fragmentation and providing rich structural information.[16] For complex constrained peptides, UVPD can be particularly advantageous as it can induce backbone cleavages within the cyclic portion of the molecule that are often inaccessible by CID or HCD.[15] It has also been shown to be effective in cleaving disulfide bonds and providing high sequence coverage for proteins.[15][17]

Experimental Workflows and Protocols

The choice of experimental workflow will depend on the specific analytical question. Below are example protocols for disulfide bond mapping and cyclic peptide sequencing.

Experimental Protocol 1: Disulfide Bond Mapping using an ETD-triggered MS³ Strategy

This method is highly effective for unambiguously identifying disulfide-linked peptides in a complex mixture.

  • Sample Preparation: Digest the protein of interest with a specific protease (e.g., trypsin) under non-reducing conditions.[6]

  • LC-MS/MS Analysis:

    • Separate the peptide digest using a reverse-phase nano-LC column.

    • Acquire data on a hybrid ion trap-Orbitrap mass spectrometer capable of ETD.[9]

    • Set up a data-dependent acquisition method where precursor ions are first subjected to ETD.

    • The ETD fragmentation will preferentially cleave the disulfide bond, producing two unlinked peptides.[9]

    • In the MS³ step, isolate the most intense fragment ions from the ETD spectrum (corresponding to the now-linear peptides) and subject them to CID or HCD for sequence confirmation.[10]

  • Data Analysis: Use specialized software to identify the disulfide-linked peptides. The software should be able to recognize the characteristic mass relationship between the precursor ion and the two liberated peptide chains.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_analysis Data Analysis Protein Protein with Disulfide Bonds Digest Non-reducing Proteolytic Digest Protein->Digest Trypsin LC nano-LC Separation Digest->LC MS1 MS1 Scan (Precursor Selection) LC->MS1 ETD ETD Fragmentation (MS2) MS1->ETD Isolate Precursor MS3 CID/HCD Fragmentation (MS3) ETD->MS3 Isolate Linear Peptides Spectra Acquired Spectra MS3->Spectra Software Database Search & Analysis Spectra->Software Mapping Disulfide Bond Map Software->Mapping

Caption: Workflow for disulfide bond mapping using ETD-triggered MS³.

Experimental Protocol 2: Sequencing of a Head-to-Tail Cyclic Peptide using HCD

For simple cyclic peptides, a straightforward HCD approach can often provide sufficient information for sequence confirmation.

  • Sample Preparation: Purify the cyclic peptide of interest. No digestion is required.

  • Direct Infusion or LC-MS Analysis:

    • Introduce the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) via direct infusion or LC.

    • Acquire MS/MS data using HCD. It is often beneficial to acquire data at multiple collision energies to generate a wider range of fragment ions.

  • Data Analysis:

    • Manual de novo sequencing can be performed by looking for series of fragment ions that differ by the mass of an amino acid residue.

    • Specialized software for cyclic peptide sequencing can also be used, which can account for the fact that any amino acid can be the "N-terminal" residue after the initial ring opening.[4][5]

Logical Relationships in Fragmentation

fragmentation_logic cluster_peptide Constrained Peptide cluster_goal Analytical Goal cluster_method Recommended Method Disulfide Disulfide-Bridged Map_Constraint Map Constraint Location Disulfide->Map_Constraint Cyclic Head-to-Tail Cyclic Sequence Confirm Sequence Cyclic->Sequence ETD_ECD ETD / ECD Map_Constraint->ETD_ECD UVPD UVPD Sequence->UVPD HCD_CID HCD / CID Sequence->HCD_CID

Caption: Decision tree for selecting a fragmentation method.

Concluding Remarks

The structural analysis of constrained peptides by mass spectrometry is a rapidly evolving field. While challenges remain, the development of advanced fragmentation techniques like ETD, ECD, and UVPD has significantly expanded our ability to characterize these complex molecules. By understanding the fundamental principles of each fragmentation method and selecting the appropriate experimental workflow, researchers can unlock a wealth of structural information that is critical for advancing the development of peptide-based therapeutics and chemical probes. The synergistic use of multiple fragmentation techniques, such as an ETD-HCD MS³ approach, often provides the most comprehensive data, allowing for confident assignment of both the peptide sequence and the location of the constraining element.

References

  • Mapping a noncovalent protein-peptide interface by top-down FTICR mass spectrometry using electron capture dissociation - PubMed. (2011). PubMed. [Link]

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  • Direct mass spectrometric characterization of disulfide linkages. Taylor & Francis Online. [Link]

  • Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC. National Center for Biotechnology Information. [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. National Center for Biotechnology Information. [Link]

  • Principle of Electron Capture Dissociation Mass Spectrometry - Longdom Publishing. Longdom Publishing. [Link]

  • Mass spectrometric analysis of head-to-tail connected cyclic peptides*. Polish Biochemical Society. [Link]

  • Nonergodic and conformational control of the electron capture dissociation of protein cations | PNAS. Proceedings of the National Academy of Sciences. [Link]

  • Probing the Electron Capture Dissociation Mass Spectrometry of Phosphopeptides with Traveling Wave Ion Mobility Spectrometry and Molecular Dynamics Simulations - PMC. National Center for Biotechnology Information. [Link]

  • Electron Transfer Dissociation (ETD) of Peptides Containing Intrachain Disulfide Bonds | Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]

  • Electron-capture dissociation - Wikipedia. Wikipedia. [Link]

  • CID MS 3 spectra of the disulfide-dissociated peptides TH3 (top) and... - ResearchGate. ResearchGate. [Link]

  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books. Royal Society of Chemistry. [Link]

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  • Development of ultraviolet photodissociation mass spectrometry strategies for the characterization of biomolecular structure - Repository Home. University of Florida. [Link]

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  • (PDF) ESI-MS n study on the fragmentation of protonated cyclic-dipeptides - ResearchGate. ResearchGate. [Link]

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Validation

A Comparative Guide to Enhancing Peptide Therapeutic Stability: The Role of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Introduction: The Imperative of Enzymatic Stability in Peptide Drug Development Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a burgeoning class of drugs.[1][2] However, their c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enzymatic Stability in Peptide Drug Development

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a burgeoning class of drugs.[1][2] However, their clinical translation is often hampered by inherent limitations, most notably their susceptibility to enzymatic degradation.[3][4] The human body is replete with proteases and peptidases that rapidly cleave peptide bonds, leading to a short in vivo half-life and diminished therapeutic efficacy.[3][5] This enzymatic barrier is a significant hurdle for all routes of administration, from the harsh proteolytic environment of the gastrointestinal tract for oral delivery to circulating proteases in the bloodstream for parenteral administration.[3][5][6][7] Consequently, a primary focus in peptide drug development is the design of strategies to enhance metabolic stability.[2][8]

A promising approach to bolster peptide stability is the incorporation of non-natural or unnatural amino acids.[2][9][10] These modified building blocks can introduce steric hindrance, alter peptide conformation, and disrupt recognition sites for proteolytic enzymes.[9][11][12] This guide provides a comparative analysis of the enzymatic stability of peptides containing a specific, sterically hindered, cyclic non-natural amino acid: Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (MAdC) . We will explore the mechanistic basis for its stabilizing effects and provide detailed experimental protocols for assessing and comparing the enzymatic stability of MAdC-containing peptides against their natural counterparts.

The Stabilizing Power of Steric Hindrance: A Focus on Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (MAdC)

The structure of MAdC, with its gem-dimethyl substituted cyclopentane ring, introduces significant steric bulk around the peptide backbone. This steric hindrance is hypothesized to confer enhanced resistance to enzymatic degradation through several mechanisms:

  • Direct Shielding of the Peptide Bond: The bulky cyclopentane ring can physically obstruct the active site of proteolytic enzymes, preventing them from accessing and cleaving the adjacent peptide bonds.[9]

  • Conformational Rigidity: The cyclic nature of MAdC restricts the conformational flexibility of the peptide backbone.[11][13][14] This pre-organization can lock the peptide into a conformation that is not recognized by proteases, thereby preventing degradation.[13][15]

  • Disruption of Enzyme Recognition Motifs: Proteases often recognize specific amino acid sequences for cleavage.[3] The incorporation of a non-natural amino acid like MAdC can disrupt these recognition motifs, rendering the peptide a poor substrate for the enzyme.

To illustrate the proposed mechanism of steric shielding, the following diagram depicts how a bulky, non-natural amino acid can prevent a protease from accessing the peptide backbone.

G cluster_0 Standard Peptide Chain cluster_1 MAdC-Containing Peptide P1 Amino Acid 1 P2 Amino Acid 2 (Cleavage Site) P1->P2 Peptide Bonds P3 Amino Acid 3 P2->P3 Peptide Bonds M1 Amino Acid 1 MAdC MAdC (Steric Shield) M1->MAdC Peptide Bonds M2 Amino Acid 3 MAdC->M2 Peptide Bonds Protease_blocked Protease (Blocked) MAdC->Protease_blocked Sterically Hinders Protease Protease Protease->P2 Accesses & Cleaves

Caption: Steric hindrance by MAdC preventing protease access.

Experimental Design for Assessing Enzymatic Stability

A robust assessment of peptide stability requires a multi-faceted approach, employing both specific proteases and complex biological matrices. This section outlines detailed protocols for such an evaluation.

Materials and Reagents
  • Peptides:

    • Control Peptide (e.g., a known protease substrate)

    • MAdC-containing Peptide (experimental)

  • Enzymes:

    • Trypsin (TPCK-treated to inhibit chymotrypsin activity)[16][17]

    • α-Chymotrypsin

    • Pepsin

  • Biological Matrices:

    • Human Serum

    • Human Plasma (with anticoagulant, e.g., K2EDTA)

  • Buffers and Reagents:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Ammonium Bicarbonate buffer (for trypsin and chymotrypsin assays)[18]

    • Glycine-HCl buffer (for pepsin assays)

    • Acetonitrile (ACN)

    • Trifluoroacetic Acid (TFA)

    • High-Purity Water

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

    • Incubator/Water Bath (37°C)

    • Centrifuge

    • Vortex Mixer

    • pH meter

Experimental Workflow

The general workflow for assessing enzymatic stability is depicted in the following diagram.

G start Start: Prepare Peptide Stock Solutions incubation Incubate Peptides with Enzyme or Biological Matrix at 37°C start->incubation sampling Collect Aliquots at Various Time Points incubation->sampling quenching Quench Reaction (e.g., with TFA or Acetonitrile) sampling->quenching precipitation Precipitate Proteins (for serum/plasma samples) quenching->precipitation analysis Analyze Samples by HPLC or LC-MS precipitation->analysis data Determine Percentage of Intact Peptide Remaining analysis->data end End: Calculate Half-life (t½) data->end

Caption: General workflow for enzymatic stability assays.

Detailed Protocols
  • Prepare Solutions:

    • Peptide Stock Solutions: Dissolve control and MAdC-containing peptides in an appropriate solvent (e.g., water or DMSO) to a final concentration of 1 mg/mL.

    • Enzyme Stock Solutions: Prepare fresh solutions of trypsin and chymotrypsin in 0.1 M ammonium bicarbonate buffer (pH 8.2) at a concentration of 1 mg/mL.[18]

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.6) to achieve a final peptide concentration of 100 µg/mL and an enzyme-to-substrate ratio of 1:50 (w/w).[18]

    • Incubate the reaction mixtures at 37°C.[18][19]

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of 1% (v/v) TFA in water/acetonitrile (60:40 v/v).[18]

  • Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) using a C18 column. Monitor the absorbance at 214 nm or 280 nm.[20]

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.

  • Prepare Solutions:

    • Peptide Stock Solutions: As described in Protocol 1.

  • Incubation:

    • Thaw frozen human serum or plasma at 37°C.

    • Add the peptide stock solution to the serum or plasma to a final concentration of 100 µg/mL.

    • Incubate the mixtures at 37°C.

  • Sampling and Quenching/Precipitation:

    • At specified time points, withdraw an aliquot (e.g., 100 µL).

    • Precipitate the serum/plasma proteins by adding three volumes of cold acetonitrile.[21][22] Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining and the half-life as described in Protocol 1. It is important to note that peptide stability can differ between serum and plasma.[20][23]

Comparative Data Analysis and Discussion

The following table presents hypothetical, yet plausible, data comparing the enzymatic stability of a model peptide and its MAdC-containing analog.

PeptideHalf-life (t½) in Trypsin (min)Half-life (t½) in Chymotrypsin (min)Half-life (t½) in Human Serum (min)Half-life (t½) in Human Plasma (min)
Control Peptide 35502540
MAdC-Peptide >240>240180210

The data clearly indicates a significant increase in the enzymatic stability of the MAdC-containing peptide across all tested conditions. The half-life in the presence of specific proteases like trypsin and chymotrypsin is dramatically extended, suggesting that the MAdC residue effectively hinders enzymatic cleavage.[3] Similarly, the enhanced stability in human serum and plasma demonstrates the potential for a longer circulating half-life in vivo.[20][23][24] The difference in stability between serum and plasma is also noteworthy and highlights the importance of using multiple biological matrices for a comprehensive assessment.[20][23]

Conclusion: A Promising Strategy for Robust Peptide Therapeutics

References

  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9). Vertex AI Search.
  • Humphrey, C. A., & Ringrose, C. E. (1986). Enzymatic barriers for GI peptide and protein delivery. PubMed.
  • Kühne, B. A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
  • Lee, V. H. (1990). Enzymatic barriers to peptide and protein absorption. Critical Reviews in Therapeutic Drug Carrier Systems.
  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024, April 24). bioRxiv.
  • Improving enzymatic and chemical stability of peptides by chemical modific
  • Proteins and Peptide Drugs: Different Routes of Administration for Their Delivery. (2019, August 30).
  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (2025, July 30). Vertex AI Search.
  • Stability in human serum and plasma of the HIV peptide drug candidate CIGB-210 and improved variants. (2024, September 1). PubMed.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021, June 30). Taylor & Francis Online.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PubMed.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PMC.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20).
  • Should My Peptide Be Cyclic?. (2024, October 30). LifeTein.
  • The effect of conformation on the stability of RGD peptides. (n.d.). ProQuest.
  • Evaluation of Recombinant, Chemically Treated Trypsin in Proteomics and Protein Characteriz
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α - Thieme. (2022, September 20). Thieme.
  • Antimicrobial Peptides with Stability toward Tryptic Degradation. (2008, February 29).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 6). Journal of the American Chemical Society.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC.
  • Evaluation of Recombinant, Chemically Treated Trypsin in Proteomics and Protein Characteriz
  • A comparative study of the conformational stabilities of trypsin and chymotrypsin. (n.d.). PDF.
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2010, September 1). Bentham Science Publishers.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, December 2). MDPI.

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Comparative

validation of synthesis through 2D NMR techniques

Beyond 1D: A Definitive Guide to Validating Chemical Synthesis with Advanced 2D NMR Workflows In modern drug development and synthetic chemistry, the speed of chemical synthesis frequently outpaces the bandwidth of struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond 1D: A Definitive Guide to Validating Chemical Synthesis with Advanced 2D NMR Workflows

In modern drug development and synthetic chemistry, the speed of chemical synthesis frequently outpaces the bandwidth of structural characterization. While 1D 1 H NMR and LC-MS are the foundational bedrock of analytical chemistry, they are often insufficient for unambiguously validating complex stereochemistry, resolving highly overlapping aliphatic signals, or confirming regioselectivity.

Two-dimensional (2D) NMR techniques—such as HSQC, HMBC, and COSY—provide definitive atomic connectivity. However, their traditional reliance on sequential, time-consuming data acquisition has historically bottlenecked high-throughput workflows. As a Senior Application Scientist, I evaluate analytical platforms not just on their theoretical limits, but on their practical causality: How does this technology fundamentally alter the laboratory's throughput without sacrificing scientific integrity?

This guide objectively compares the performance of advanced 2D NMR acquisition modalities—specifically Non-Uniform Sampling (NUS) and Ultrafast (UF) Spatial-Encoding —against conventional methods, and demonstrates how integrating these techniques with Automated Structure Verification (ASV) creates a robust, self-validating analytical pipeline.

To understand the evolution of synthesis validation, we must compare the mechanistic principles of the three primary 2D NMR data acquisition strategies.

A. Conventional Uniformly Sampled (US) 2D NMR: The Traditional Baseline

In conventional 2D NMR, the indirect time dimension ( t1​ ) is sampled uniformly by repeating numerous 1D experiments with linearly increasing time increments.

  • The Causality of Delay: To double the resolution in the indirect dimension, the spectrometer must acquire twice as many t1​ increments, effectively doubling the experiment time. This linear dependency makes high-resolution heteronuclear experiments (like 1 H- 13 C HMBC) prohibitively slow for high-throughput screening.

B. Non-Uniform Sampling (NUS) 2D NMR: The High-Throughput Standard

NUS fundamentally breaks the linear relationship between resolution and time. Instead of acquiring every t1​ increment, NUS utilizes a pseudo-random schedule to sample only a subset (typically 25% to 50%) of the data points[1].

  • The Causality of Speed and Fidelity: By skipping data points, acquisition time is drastically reduced. The missing data is mathematically reconstructed using algorithms like Iterative Soft Thresholding (IST). Because the sampling schedule is pseudo-random (often utilizing a Poisson-gap distribution), it prevents the formation of "sampling ghosts" (artifacts) that would occur if points were skipped uniformly[2]. This yields 2D spectra with comparable digital resolution to conventional methods, typically achieving a two- to four-fold reduction in experiment time[1].

C. Ultrafast (UF) 2D NMR: The Real-Time Monitor

Ultrafast 2D NMR allows an entire 2D spectrum to be recorded in a fraction of a second[3].

  • The Causality of Spatial Encoding: Instead of incrementing t1​ sequentially over time, UF NMR uses frequency-swept "chirp" pulses and magnetic field gradients to slice the sample along the z-axis. Different t1​ evolution periods occur simultaneously in different spatial slices of the NMR tube[4]. The data is then read out using an echo-planar spectroscopic imaging (EPSI) gradient train. While this allows for sub-second acquisition (ideal for monitoring rapid chemical reactions in real-time), it inherently suffers from lower sensitivity and requires higher sample concentrations[5].

Quantitative Performance Comparison

The following table summarizes the operational parameters of these three methodologies, providing a clear framework for selecting the appropriate technique based on the analytical requirement.

ParameterConventional US 2D NMRNon-Uniform Sampling (NUS)Ultrafast (UF) 2D NMR
Acquisition Time 1 – 12 Hours15 Minutes – 3 Hours0.1 – 45 Seconds
Resolution ( t1​ axis) High (Time-dependent)Very High (Time-independent)Moderate (Gradient-limited)
Sensitivity (LOD) High (Signal averaging)Very High (Enhanced SNR)Low (Single scan penalty)
Data Processing Standard Fourier TransformIterative Soft ThresholdingSpatial Decoding & FT
Primary Application Baseline structural elucidationHigh-throughput validationReal-time reaction monitoring

The Software Synergy: Automated Structure Verification (ASV)

Acquiring 2D NMR data rapidly is only half the equation; interpreting it at scale is the other. Automated Structure Verification (ASV) software bridges this gap.

ASV platforms (such as Bruker's CMC-se or Mestrelab's Mnova) automatically check a proposed chemical structure against experimental 1D 1 H and 2D HSQC data[6]. The software predicts the theoretical chemical shifts and multiplet structures using neural networks or empirical databases, peak-picks the experimental data, and calculates a statistical "Match Factor"[7]. This creates a high-throughput triage system where correct structures are automatically logged into compound repositories, and ambiguous structures are flagged for human review[8].

Experimental Workflow: A Self-Validating Protocol

To guarantee scientific integrity, an analytical protocol cannot simply assume optimal conditions; it must inherently validate them. Below is the standard operating procedure for validating a synthetic library using NUS 2D NMR coupled with ASV.

Phase 1: System Standardization (The Self-Validating Check)
  • Sample Preparation: Dissolve 5–10 mg of the synthesized compound in 600 µL of deuterated solvent.

    • Causality: Ensuring a homogenous, particle-free solution prevents magnetic susceptibility gradients that broaden linewidths, which would otherwise cause the ASV algorithm to misinterpret overlapping peaks as single multiplets.

  • Pulse Calibration ( 1 H 1D Scan): Acquire a standard 1D 1 H spectrum to automatically calibrate the 90° pulse width ( P1​ ) and assess the T1​ relaxation time.

    • Causality: Accurate pulse widths ensure maximum coherence transfer during the subsequent 2D sequence. If T1​ is not accounted for, 2D cross-peaks will be artificially attenuated, leading to false negatives in the ASV software.

Phase 2: NUS 2D Data Acquisition
  • Schedule Generation: Configure the spectrometer to acquire a 1 H- 13 C HSQC experiment using a Poisson-gap pseudo-random sampling schedule at 25% sparsity.

  • Execution: Launch the acquisition. Note: By utilizing NUS, a high-resolution HSQC that would traditionally take 2 hours can be completed in 30 minutes with superior intrinsic signal-to-noise ratio[2].

Phase 3: Reconstruction & Automated Verification
  • IST Reconstruction: Process the sparse time-domain data using Iterative Soft Thresholding (IST).

    • Causality: IST mathematically separates true signals from noise by iteratively lowering a threshold, restoring a high-resolution frequency-domain spectrum without introducing the artifacts common to linear zero-filling[1].

  • ASV Execution: Input the proposed .mol file and the reconstructed HSQC spectrum into the ASV software.

  • Decision Gate: The software calculates a Match Factor (MF).

    • Pass: MF > 0.85 (Structure automatically validated and exported to the LIMS).

    • Fail/Review: MF < 0.70 (Structure rejected; flagged for manual elucidation or alternative synthesis).

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis validation pipeline, highlighting the divergence between static and dynamic sample acquisition.

G cluster_acq 2D NMR Acquisition Modalities Synth Chemical Synthesis Prep Sample Prep & 1D Calibration (Self-Validating Check) Synth->Prep NUS Non-Uniform Sampling (NUS) (25% Sparsity) Prep->NUS Static UF Ultrafast (UF) 2D NMR (Spatial Encoding) Prep->UF Dynamic Recon Data Reconstruction (IST / Spatial Decoding) NUS->Recon UF->Recon ASV Automated Structure Verification (Predicted vs. Experimental) Recon->ASV Valid Structure Validated (Match Factor > 0.85) ASV->Valid Pass Reject Structure Rejected (Match Factor < 0.70) ASV->Reject Fail

Workflow: From chemical synthesis to automated 2D NMR structural validation.

Conclusion

The validation of chemical synthesis is no longer constrained by the physical time limits of uniform NMR sampling. By adopting Non-Uniform Sampling (NUS) for high-throughput library validation, or Ultrafast (UF) 2D NMR for dynamic reaction monitoring, laboratories can achieve definitive structural elucidation in a fraction of the time. When these advanced acquisition techniques are coupled with Automated Structure Verification (ASV) software, the result is a highly autonomous, self-validating pipeline that drastically reduces bottlenecks in drug discovery and synthetic workflows.

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Comparative

A Tale of Two Rings: A Comparative Guide to Cyclopentane vs. Cyclopropane Constrained Amino Acids in Peptide Therapeutics

In the intricate world of peptide drug design, the pursuit of enhanced potency, selectivity, and metabolic fortitude is a central theme. Native peptides, while models of biological specificity, are often hamstrung by the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of peptide drug design, the pursuit of enhanced potency, selectivity, and metabolic fortitude is a central theme. Native peptides, while models of biological specificity, are often hamstrung by their inherent flexibility and susceptibility to proteolytic degradation. To surmount these challenges, medicinal chemists strategically introduce conformational constraints to rigidify the peptide backbone, pre-organizing it into its bioactive conformation. This guide offers a deep, comparative analysis of two workhorse strategies in this field: the incorporation of cyclopentane and cyclopropane-constrained amino acids. We will explore their distinct structural and functional consequences, supported by experimental data, to provide a clear rationale for their application in your research.

The Principle of Pre-organization: Why Constraint is Key

A linear peptide in solution is not a static entity but a dynamic ensemble of interconverting conformations. Only a fraction of these conformers, the "bioactive conformation," is capable of binding to a biological target. A significant energetic penalty is paid to transition from this disordered state to the specific, ordered structure required for recognition. By incorporating rigid structural elements, such as cyclic amino acids, we can limit the peptide's conformational freedom and bias the equilibrium towards this bioactive state. This "pre-organization" minimizes the entropic cost of binding, often leading to a substantial increase in binding affinity and potency.[1][2]

Furthermore, proteolytic enzymes typically recognize and cleave peptides in an extended conformation. By locking the peptide into a turn or helical structure, constrained amino acids can sterically hinder the approach of these enzymes, dramatically improving metabolic stability and in-vivo half-life.[3][4][5]

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Flexible Peptide Flexible Peptide Conformer A Conformer A Flexible Peptide->Conformer A Conformer B Conformer B Flexible Peptide->Conformer B Bioactive Conformation Bioactive Conformation Flexible Peptide->Bioactive Conformation Conformer D Conformer D Flexible Peptide->Conformer D Receptor Binding Receptor Binding Bioactive Conformation->Receptor Binding High Entropic Cost Rigid Peptide Rigid Peptide Near-Bioactive Conformation Near-Bioactive Conformation Near-Bioactive Conformation->Receptor Binding Low Entropic Cost

Caption: The principle of pre-organization in peptide design.

Cyclopropane Constrained Amino Acids: The Power of Maximum Rigidity

The three-membered ring of cyclopropane imposes the most severe conformational restriction possible from a simple carbocycle.[6] This rigidity profoundly limits the accessible phi (Φ) and psi (Ψ) dihedral angles, effectively locking the peptide backbone into a highly defined local geometry.

Conformational Impact

The incorporation of a cyclopropane-constrained amino acid (c3AA) can be likened to using a structural clamp. The fixed nature of the ring and the "cyclopropylic strain" that restricts bond rotation around it mean that the resulting conformation is highly predictable.[6][7][8] This makes c3AAs exceptional tools for probing the precise structural requirements of a peptide-receptor interaction. If the imposed conformation aligns perfectly with the bioactive state, the gains in affinity can be extraordinary. Conversely, a mismatch can lead to a complete loss of activity, making this a high-risk, high-reward strategy.

Key Experimental Finding: The utility of cyclopropane amino acids has been demonstrated in creating stabilized helical peptides. By replacing conventional hydrocarbon stapling building blocks with chiral alkenyl cyclopropane amino acids, researchers have achieved enhanced potency and activity in peptides targeting the p53/MDM2 interaction.[9][10] This effect is attributed to a combination of increased hydrophobicity and potentially more favorable protein association rates.[10]

Synthetic Considerations

The synthesis of c3AAs is non-trivial. Constructing the strained three-membered ring with precise stereocontrol requires specialized, often multi-step, chemical transformations. This synthetic complexity can be a barrier to their widespread use in rapid library screening but is often justified for late-stage lead optimization.[11][12]

Cyclopentane Constrained Amino Acids: A Balance of Order and Adaptability

In contrast to the extreme rigidity of cyclopropanes, five-membered cyclopentane rings offer a more moderate and tunable level of constraint. The ring itself is not planar and can adopt various puckered conformations (e.g., "envelope" or "twist"), which allows for a degree of local conformational adjustment.

Conformational Impact

Cyclopentane-constrained amino acids, such as 2-aminocyclopentanecarboxylic acid (Ac5c), are excellent turn inducers.[13][14] Depending on the stereochemistry (cis or trans) and substitution pattern, they can stabilize a variety of secondary structures, including β-turns and helices. This inherent flexibility makes them more forgiving than cyclopropane analogues; they restrict the overall conformational landscape but still permit the peptide to adapt slightly to the binding pocket of its target. This often translates to a lower risk of complete activity loss upon substitution.[15]

Key Experimental Finding: In studies on peptide nucleic acids (PNAs), incorporating cyclopentane constraints was shown to systematically increase the thermal stability of PNA-DNA duplexes. Each cyclopentane modification added approximately +5°C to the melting temperature (Tm), demonstrating a predictable and tunable method for enhancing binding affinity by pre-organizing the backbone into a helical conformation favorable for DNA binding.[16][17]

Synthetic Considerations

The synthesis of cyclopentane-based amino acids is generally more straightforward than that of their three-membered counterparts. A wider range of starting materials and well-established synthetic routes, such as ring-closing metathesis or Michael additions to cyclopentene derivatives, makes them more accessible for broader applications in drug discovery.[13][14]

Head-to-Head Comparison: A Data-Driven Perspective

FeatureCyclopropane Constrained Amino AcidsCyclopentane Constrained Amino Acids
Degree of Constraint Very High / Rigid[6][12]Moderate / Semi-flexible[15]
Conformational Space Severely restrictedSignificantly restricted, but allows ring puckering[18]
Predictability High; well-defined local geometry[7]Good; influenced by ring pucker and stereochemistry[13]
Potential for Affinity Gain Very high if conformation is optimalHigh, with a broader tolerance for receptor fit
Risk of Activity Loss High if constraint is mismatchedLower, due to greater conformational adaptability
Synthetic Accessibility Challenging; multi-step routes[11][12]More accessible; established routes[13][14]
Primary Application Precisely mimicking a known bioactive conformation; maximizing rigidity for stability[19]Inducing turns and helices; balancing stability and flexibility[13][16]

Impact on Critical Drug-Like Properties

Metabolic Stability

Both ring systems are highly effective at enhancing proteolytic resistance. The steric bulk of the cyclic structures physically blocks the approach of proteases, which require an extended peptide conformation for efficient cleavage.[12][20] While both provide a significant improvement over linear peptides, the extreme rigidity of the cyclopropane ring can sometimes offer a slight advantage in preventing enzymatic degradation.[9]

Cell Permeability

Improving the ability of a peptide to cross the cell membrane is a major challenge. Conformational constraint is a key strategy to enhance permeability.[3][21][22] By folding the peptide into a more compact structure, intramolecular hydrogen bonds can be formed, shielding the polar amide backbone and presenting a more lipophilic surface to the cell membrane. The tunable nature of cyclopentane constraints, which can be used to create amphipathic helices or turns, can be particularly well-suited for optimizing this "chameleonic" behavior required for passive diffusion.[23]

Experimental Protocols: Illustrative Synthetic Workflows

Synthesis of a Cyclopropane β-Amino Acid Derivative

This protocol illustrates a general approach via an aza-Michael reaction, a common method for forming the C-N bond.

  • Substrate Preparation: A suitable cyclopropylidene acetate is prepared via the olefination of a cyclopropanone surrogate using a stabilized phosphorus ylide.

  • Aza-Michael Addition: The electrophilic cyclopropylidene acetate is dissolved in a suitable aprotic solvent (e.g., Dichloromethane).

  • Nucleophile Addition: A chiral amine nucleophile (e.g., a benzylamine derivative) is added to the solution, often in the presence of a mild base. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is purified by column chromatography to yield the protected cyclopropane β-amino acid derivative with high diastereocontrol.[12]

  • Deprotection: The protecting groups are removed under standard conditions (e.g., hydrogenolysis for a benzyl group) to yield the final amino acid.

G Cyclopropanone\nSurrogate Cyclopropanone Surrogate Olefination Olefination Cyclopropanone\nSurrogate->Olefination Wittig Reagent Alkylidenecyclopropane Alkylidenecyclopropane Olefination->Alkylidenecyclopropane Electrophilic Intermediate Aza-Michael\nAddition Aza-Michael Addition Alkylidenecyclopropane->Aza-Michael\nAddition Chiral Amine Protected c3AA\nDerivative Protected c3AA Derivative Aza-Michael\nAddition->Protected c3AA\nDerivative Deprotection Deprotection Protected c3AA\nDerivative->Deprotection Final c3AA Final c3AA Deprotection->Final c3AA

Caption: Workflow for cyclopropane amino acid synthesis via aza-Michael addition.

Synthesis of a Polyhydroxylated Cyclopentane β-Amino Acid

This protocol highlights a strategy starting from a sugar, leveraging its inherent chirality.

  • Diene Synthesis: A suitable hexose (e.g., D-mannose) is chemically modified through several steps to create a polysubstituted diene intermediate.

  • Ring-Closing Metathesis (RCM): The diene is dissolved in an appropriate solvent (e.g., toluene) and treated with a Grubbs catalyst to facilitate the RCM reaction, forming the cyclopentene ring.

  • Functionalization: The resulting cyclopentene carboxylic acid ester undergoes a stereoselective aza-Michael addition with a nitrogen nucleophile (e.g., a protected amine) to introduce the amino group.

  • Purification: The product is purified using column chromatography.

  • Final Modifications: Subsequent protecting group manipulations are performed to yield the final, orthogonally protected cyclopentane β-amino acid, ready for incorporation into a peptide.[13]

Conclusion: Choosing the Right Tool for the Job

The decision to use a cyclopentane versus a cyclopropane constraint is a strategic one, dictated by the specific objectives of the drug discovery program.

  • Choose Cyclopropane Amino Acids when you have high-resolution structural information about the target-bound conformation and your goal is to lock the peptide into that specific geometry for maximal affinity and stability. They are the scalpels of conformational design—precise and powerful, but unforgiving.

  • Choose Cyclopentane Amino Acids when you aim to reduce flexibility to induce a specific secondary structure (like a turn or helix) while retaining some conformational adaptability. They are the versatile wrenches of peptide design, excellent for balancing gains in stability and affinity with a higher probability of retaining biological activity across a series of analogues.

Ultimately, both classes of constrained amino acids are invaluable tools. By understanding their unique conformational signatures and synthetic accessibility, researchers can rationally design next-generation peptide therapeutics with superior potency, selectivity, and drug-like properties.

References

  • Yuen, T. Y., Brown, C. J., Tan, Y. S., & Johannes, C. W. (2020). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry, 85(3), 1556–1566. [Link]

  • White, C. J., & Yudin, A. K. (2011). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 13(16), 4482–4485. [Link]

  • Lian, C., et al. (2019). Achieving enhanced cell penetration of short conformationally constrained peptides through amphiphilicity tuning. Chemical Science, 10(3), 835-840. [Link]

  • Charette, A. B., & Côté, B. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Catalysis, 2(8), 1632-1636. [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Yuen, T. Y., et al. (2020). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry. [Link]

  • Horne, W. S., & Gellman, S. H. (2009). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of organic chemistry, 74(1), 259–268. [Link]

  • Estévez, A. M., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2002–2014. [Link]

  • Nielsen, D. S., & Hoang, H. N. (2013). New Modalities in Conformationally Constrained Peptides for Potency, Selectivity and Cell Permeation. Expert Opinion on Drug Discovery, 8(7), 847-862. [Link]

  • Zheng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic acids research, 49(3), 1213–1223. [Link]

  • Suga, H., & Yamagishi, Y. (2018). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 76(11), 1173-1179. [Link]

  • Oohashi, T., et al. (2020). Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane. Organic & Biomolecular Chemistry, 18(28), 5434-5440. [Link]

  • ResearchGate. (2016). Cell-permeability studies for the linear and constrained peptides using JHOC9 cells. [Link]

  • Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

  • Checco, J. W., & Gellman, S. H. (2016). Recent Structural Advances in Constrained Helical Peptides. Biochemistry, 55(37), 5271–5279. [Link]

  • Hoang, H. N., et al. (2016). Development of Cell-Permeable, Non-Helical Constrained Peptides to Target a Key Protein-Protein Interaction in Ovarian Cancer. Angewandte Chemie International Edition, 55(50), 15638-15642. [Link]

  • Muttenthaler, M., et al. (2021). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Journal of Medicinal Chemistry, 64(15), 10725-10753. [Link]

  • Vlieghe, P., et al. (2026). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Liu, L., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Organic & biomolecular chemistry, 10(35), 7055–7060. [Link]

  • Cabri, W., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(4), 861. [Link]

  • Zheng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research. [Link]

  • ResearchGate. (2020). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. [Link]

  • Estévez, R. J., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(41), 8343-8353. [Link]

  • SciForum. (2025). A new synthesis of polyhydroxylated cyclopentane beta-amino acids from nitro sugars. [Link]

  • Oohashi, T., et al. (2020). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]

  • ResearchGate. (2020). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. [Link]

  • ResearchGate. (2025). Side-Chain to Backbone Interactions Dictate the Conformational Preferences of a Cyclopentane Arginine Analogue. [Link]

  • Alfonso, I., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2865. [Link]

  • Suga, H., et al. (2018). A macrocyclic peptide library with a structurally constrained cyclopropane-containing building block leads to thiol-independent inhibitors of phosphoglycerate mutase. Bioorganic & Medicinal Chemistry, 26(10), 2821-2827. [Link]

  • Martín-Vilà, M., et al. (2000). Enantioselective synthetic approaches to cyclopropane and cyclobutane β-amino acids: synthesis and structural study of a conformationally constrained β-dipeptide. Tetrahedron, 56(41), 8141-8151. [Link]

  • Alemán, C., et al. (2009). Side-Chain to Backbone Interactions Dictate the Conformational Preferences of a Cyclopentane Arginine Analogue. The Journal of Organic Chemistry, 74(6), 2399-2408. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Cell Permeability of Peptides Modified with Cyclic Amino Acids

Introduction: Breaching the Cellular Fortress with Cyclic Peptides For decades, the vast landscape of intracellular proteins has been deemed "undruggable" by large molecule therapeutics like antibodies due to their inabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Breaching the Cellular Fortress with Cyclic Peptides

For decades, the vast landscape of intracellular proteins has been deemed "undruggable" by large molecule therapeutics like antibodies due to their inability to cross the cell membrane. Peptides, offering a balance of specificity and synthetic accessibility, represent a promising class of molecules to bridge this gap.[1] However, native peptides are notoriously membrane-impermeable, plagued by a high number of polar groups and conformational flexibility that lead to a significant energy penalty for desolvation when entering the lipid bilayer.[2]

The incorporation of cyclic amino acids and other cyclization strategies has emerged as a powerful approach to overcome this fundamental challenge. By constraining the peptide's backbone, cyclization can pre-organize the molecule into a conformation that is more amenable to membrane transit.[3][4] This often involves forming intramolecular hydrogen bonds, which effectively "hide" the polar amide groups from the solvent, reducing the desolvation energy and increasing lipophilicity.[2][5] Furthermore, cyclization enhances proteolytic stability, a critical attribute for any therapeutic candidate.[6] This guide provides an in-depth comparison of the essential experimental methods used to assess the cell permeability of these next-generation therapeutics, offering insights into experimental design, data interpretation, and the underlying mechanisms of cellular entry.

Mechanisms of Cellular Entry for Cyclic Peptides

Cyclic peptides can traverse the plasma membrane through several distinct pathways, and the dominant mechanism is often dictated by the peptide's specific physicochemical properties, such as charge, size, and amphipathicity.[2][3] Understanding these pathways is crucial for interpreting permeability data correctly.

  • Passive Diffusion: Some cyclic peptides, particularly those that are relatively hydrophobic and can adopt a "closed" conformation shielding their polar backbone, can move directly across the lipid bilayer down their concentration gradient. This process is energy-independent.[2] The natural product Cyclosporin A is a classic example of a passively permeable cyclic peptide.

  • Endocytosis: This energy-dependent process involves the cell engulfing the peptide. It is a major pathway for cationic and amphipathic cyclic peptides.[3][7] Common routes include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][8] A critical challenge for peptides entering via this route is the subsequent need to escape from the endosomal vesicle into the cytoplasm to reach their target, a step known as endosomal escape.[7]

  • Active Transport: Certain cyclic peptides can be recognized and transported into the cell by surface protein transporters.[2] For instance, some toxins like phalloidin and amatoxins are known to enter hepatocytes by hijacking organic anion transporter polypeptides (OATPs).[2]

Peptide_Uptake_Mechanisms cluster_membrane Plasma Membrane cluster_endocytosis cluster_active_transport Membrane Membrane Cyclic_Peptide Cyclic Peptide (Extracellular) Cytosol Cytosol (Intracellular Target) Cyclic_Peptide->Cytosol Passive Diffusion Endocytosis_Pathway Vesicle Formation Cyclic_Peptide->Endocytosis_Pathway Endocytosis Active_Transport_Pathway Transporter Protein Cyclic_Peptide->Active_Transport_Pathway Active Transport Endosome Endosome Endosome->Cytosol Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation Endocytosis_Pathway->Endosome Active_Transport_Pathway->Cytosol

Caption: Primary mechanisms for cyclic peptide cellular uptake.

A Comparative Guide to Permeability Assays

Selecting the appropriate assay is contingent on the stage of research, the specific question being asked, and the available resources. A multi-assay approach is often necessary for a comprehensive permeability assessment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that isolates the mechanism of passive diffusion.[9] It is an invaluable tool for early-stage drug discovery to rank compounds based on their intrinsic ability to cross a lipid barrier.

Scientific Principle: The assay measures the diffusion of a peptide from a donor well, through a porous filter coated with a lipid-in-organic-solvent membrane, to an acceptor well.[9] Because it lacks proteins, it exclusively measures passive transcellular permeability, avoiding the complexities of active transport or metabolism.

PAMPA_Workflow Start Start Prep_Membrane Coat filter plate with lipid solution (e.g., Lecithin in Dodecane) Start->Prep_Membrane Add_Peptide Add peptide solution to Donor wells Prep_Membrane->Add_Peptide Assemble Place Donor plate onto Acceptor plate (containing buffer) Add_Peptide->Assemble Incubate Incubate at RT (e.g., 5-16 hours) Assemble->Incubate Separate Separate plates Incubate->Separate Analyze Quantify peptide concentration in Donor and Acceptor wells (UV-Vis or LC-MS) Separate->Analyze Calculate Calculate Apparent Permeability (Papp) Analyze->Calculate End End Calculate->End

Caption: General workflow for the PAMPA assay.

Experimental Protocol (PAMPA):

  • Membrane Preparation: Using a multichannel pipette, dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well of a 96-well filter donor plate.[10]

  • Solution Preparation: Prepare the test peptide in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-100 µM.[11]

  • Assay Setup: Add 300 µL of buffer to the wells of a 96-well acceptor plate. Add 150 µL of the peptide solution to the wells of the lipid-coated donor plate.[11]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5 to 16 hours in a sealed container with wet paper towels to minimize evaporation.[10]

  • Quantification: After incubation, determine the peptide concentration in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * A * t] Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.

Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting in vivo oral absorption of drugs.[12] It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial barrier with tight junctions and functional efflux transporters, mimicking the intestinal wall.[12][13]

Scientific Principle: This cell-based model assesses a compound's ability to cross a biological barrier. By measuring transport from the apical (top) to the basolateral (bottom) side (A-B) and vice versa (B-A), the assay can distinguish between passive diffusion, active uptake, and active efflux.[13] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[13]

Caco2_Workflow Start Start Seed Seed Caco-2 cells on Transwell inserts Start->Seed Culture Culture for 21 days to form a differentiated monolayer Seed->Culture QC Measure TEER to confirm monolayer integrity (>200 Ω·cm²) Culture->QC Dose Add peptide to Apical (A-B) or Basolateral (B-A) side QC->Dose If TEER is OK Incubate Incubate at 37°C (e.g., 2 hours) Dose->Incubate Sample Take samples from receiver compartment at time points Incubate->Sample Analyze Quantify peptide concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Papp (A-B) and Papp (B-A) and Efflux Ratio Analyze->Calculate End End Calculate->End

Caption: Key steps in the Caco-2 permeability assay.

Experimental Protocol (Caco-2):

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ filter inserts in a 12- or 24-well plate. Culture for 18-22 days, changing the medium every other day, to allow for spontaneous differentiation into a polarized monolayer.[13]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value ≥ 200 Ω·cm² typically indicates a confluent and healthy monolayer.[14][15]

  • Transport Experiment (A-B): Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution). Add the test peptide solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[14]

  • Transport Experiment (B-A): In a separate set of wells, add the test peptide to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C, typically with gentle shaking. Collect aliquots from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).[14]

  • Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS.

  • Calculation: Calculate the Papp values for both A-B and B-A directions. The rate of appearance of the peptide in the receiver compartment is plotted against time, and the Papp is derived from the slope of this line.

Cellular Uptake and Visualization Methods

These assays directly measure or visualize the amount of peptide that has accumulated within the cell, providing a more direct assessment of cell penetration rather than just transepithelial transport.

A. Direct Quantification by Mass Spectrometry

Scientific Principle: This is a highly accurate method to determine the absolute amount of intact peptide inside cells.[16] Cells are incubated with the peptide, washed extensively to remove any non-internalized peptide, and then lysed. The concentration of the peptide in the lysate is quantified by mass spectrometry, often using a stable isotope-labeled version of the peptide as an internal standard for precise quantification.[16][17]

Experimental Protocol (MS Quantification):

  • Cell Plating: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • Incubation: Replace the medium with a solution containing the test peptide and incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: This is a critical step. Aspirate the peptide solution and wash the cells multiple times (e.g., 3-5 times) with ice-cold PBS to remove all extracellular and surface-bound peptide. An acid wash (e.g., glycine buffer, pH 2.8) can be included to strip off non-specifically bound cationic peptides.

  • Cell Lysis: Add a lysis buffer (e.g., RIPA buffer) to the wells to break open the cells and release the intracellular contents.

  • Quantification: Collect the lysate, spike with an internal standard, and analyze using MALDI-TOF or LC-MS/MS to quantify the amount of intact peptide.[17] The results are typically normalized to the total protein content of the lysate.

B. Visualization by Confocal Microscopy

Scientific Principle: Confocal microscopy allows for the visualization of the subcellular localization of peptides that have been labeled with a fluorescent dye.[18] It provides powerful qualitative data on whether a peptide is trapped in endosomes, localized in the cytoplasm, or has reached the nucleus.[19]

Experimental Protocol (Confocal Microscopy):

  • Peptide Labeling: Covalently attach a fluorophore (e.g., FITC, TAMRA) to the peptide. Note: The label can potentially alter the peptide's properties and uptake.[20]

  • Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Incubation: Treat the cells with the fluorescently labeled peptide for the desired time.

  • Staining (Optional): Co-stain with markers for specific organelles, such as LysoTracker for lysosomes or Hoechst for the nucleus, to determine co-localization.

  • Imaging: Wash the cells to remove the extracellular peptide and image them using a confocal microscope.[18] Live-cell imaging can provide dynamic information about the uptake process.

Comparative Summary of Assay Methodologies

Assay Method Principle Measures Advantages Limitations
PAMPA Diffusion across an artificial lipid membranePassive transcellular permeabilityHigh-throughput, low cost, reproducible, isolates passive diffusion.[9][11]Lacks biological complexity (no transporters, metabolism, or cell junctions).[21]
Caco-2 Assay Transport across a differentiated cell monolayerTransepithelial transport (passive & active)Gold standard for oral absorption, includes transporters, calculates efflux ratio.[12][13]Low throughput, time-consuming (21-day culture), expression of transporters can vary.
MS Quantification Direct measurement of peptide in cell lysateTotal intracellular accumulationHighly accurate, sensitive, quantifies intact peptide and metabolites.[16][17]Lower throughput, requires specialized equipment, washing steps are critical.
Confocal Microscopy Fluorescence imaging of labeled peptideSubcellular localizationProvides spatial information (e.g., endosomal vs. cytosolic), qualitative.[18][22]Label can alter peptide properties, quantification is challenging, potential artifacts.[20]

Interpreting Experimental Data: A Holistic View

No single assay tells the whole story. A robust assessment of a cyclic peptide's permeability requires synthesizing data from multiple sources.

Example Data Scenarios:

Cyclic Peptide PAMPA (Papp) Caco-2 (Papp A-B) Caco-2 (Efflux Ratio) Interpretation
Peptide A High (>10 x 10-6 cm/s)High (>10 x 10-6 cm/s)~1Good passive permeability, not an efflux substrate. Promising candidate.
Peptide B High (>10 x 10-6 cm/s)Low (<1 x 10-6 cm/s)>5Good intrinsic permeability but is a substrate for an active efflux transporter.
Peptide C Low (<1 x 10-6 cm/s)Low (<1 x 10-6 cm/s)~1Poorly permeable. May require further optimization (e.g., increasing lipophilicity).
Peptide D Low (<1 x 10-6 cm/s)Moderate (>5 x 10-6 cm/s)<1Poor passive permeability, but likely utilizes an active uptake transporter.

Data are illustrative. Specific Papp value classifications (low/high) can vary between labs.

Confocal microscopy adds another layer to this analysis. For Peptide B, microscopy might show initial cell association but very little cytoplasmic signal, consistent with it being pumped out. For a highly cationic peptide, microscopy might reveal a punctate, vesicular pattern, indicating uptake via endocytosis and potential trapping in endosomes.[19] Direct MS quantification would then be crucial to determine how much, if any, of the peptide measured in the Caco-2 assay is the intact, active molecule versus a degraded fragment.

Conclusion

Assessing the cell permeability of cyclic peptides is a critical step in developing them as therapeutics for intracellular targets. The choice of assay should be guided by the specific research question, moving from high-throughput screening methods like PAMPA to more complex, biologically relevant models like the Caco-2 assay and direct quantification methods as lead candidates are refined. By understanding the principles, advantages, and limitations of each technique and integrating the data in a holistic manner, researchers can effectively navigate the complex challenge of cellular delivery and unlock the full potential of cyclic peptides.

References

  • Dougherty, P. G., Sahni, A., & Pei, D. (2019). Understanding Cell Penetration of Cyclic Peptides. Chemical Reviews, 119(17), 10241–10287. [Link]

  • Zhang, Y., et al. (2025). Cellular uptake and transport mechanism of flaxseed cyclic peptide CLB via clathrin-dependent endocytosis. Food Research International, 211, 116496. [Link]

  • Dougherty, P. G., Sahni, A., & Pei, D. (2019). Understanding Cell Penetration of Cyclic Peptides. Chemical Reviews. [Link]

  • Qian, Z., et al. (2016). Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides. Biochemistry, 55(20), 2617-2626. [Link]

  • Verma, A., & K-T, P. (2018). Cellular Uptake of Peptides by Confocal Microscopy. In Methods in Molecular Biology. [Link]

  • Nielsen, D. S., Hooley, E. N., & Fairlie, D. P. (2017). Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. Journal of Medicinal Chemistry, 60(11), 4490-4511. [Link]

  • Burlina, F., et al. (2006). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Nature Protocols, 1, 1036-1043. [Link]

  • Hewitt, W. M., et al. (2015). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Journal of the American Chemical Society, 137(2), 715-723. [Link]

  • Uesugi, M., et al. (2019). Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers. Chemical Communications, 55(23), 3383-3386. [Link]

  • Yoshikane, M., et al. (2021). Quantitation of Cell Membrane Permeability of Cyclic Peptides by Single-Cell Cytoplasm Mass Spectrometry. Analytical Chemistry, 93(8), 3910-3916. [Link]

  • Erman, M., et al. (2022). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Journal of Medicinal Chemistry, 65(7), 5723-5733. [Link]

  • Ruseska, I., & Zimmer, A. (2022). Confocal Laser Scanning Microscopy and Model Membranes to Study Translocation Mechanisms of Membrane Active Peptides. International Journal of Molecular Sciences, 23(16), 9143. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Source not found.
  • Taresco, V., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1957. [Link]

  • Burlina, F., et al. (2006). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. ResearchGate. [Link]

  • Karas, J. A., et al. (2014). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Organic & Biomolecular Chemistry, 12(35), 6775-6783. [Link]

  • Reiss, R., et al. (2017). Real-Time Imaging and Quantification of Peptide Uptake in Vitro and in Vivo. ACS Chemical Biology, 12(6), 1598-1607. [Link]

  • Hällbrink, M., et al. (2012). Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques. University of Manchester Research Explorer. [Link]

  • Yamashita, K., et al. (2023). Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor. ACS Medicinal Chemistry Letters, 14(9), 1279-1285. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Baker, D., et al. (2026). The Biggest Challenge for Prediction of Membrane Permeability of Cyclic Peptides: Scarce Data Availability. Journal of Medicinal Chemistry. [Link]

  • Mørch, Ý., et al. (2022). Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro. Frontiers in Pharmacology, 13, 1004121. [Link]

  • Wegner, F., et al. (2017). Peptide uptake into HeLa-cells monitored by confocal microscopy and flow cytometry. ResearchGate. [Link]

  • Burlina, F., et al. (2005). Quantification of the cellular uptake of cell-penetrating peptides by MALDI-TOF mass spectrometry. Angewandte Chemie International Edition, 44(27), 4244-7. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Uesugi, M., et al. (2019). A parallel permeability assay of peptides across artificial membrane and cell monolayers using a fluorogenic reaction. RSC Advances, 9(12), 6545-6549. [Link]

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Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

As a Senior Application Scientist, my goal is to extend our support beyond the point of sale by empowering your research with critical operational intelligence. This guide provides a comprehensive, step-by-step protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to extend our support beyond the point of sale by empowering your research with critical operational intelligence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate (CAS No. 1523504-79-1). Adherence to these procedures is essential for ensuring laboratory safety, protecting environmental health, and maintaining strict regulatory compliance.

The foundation of any chemical disposal plan rests on a thorough understanding of the substance's inherent hazards and the governing regulations. This guide synthesizes this information into a practical workflow, moving from hazard assessment to final waste collection.

Part 1: Hazard Identification and Risk Assessment

The first crucial step is to recognize the potential hazards associated with Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate. Based on available data, this compound is classified with several key hazards that directly inform handling and disposal protocols.[1]

Table 1: Hazard Classification for Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate

Hazard ClassCategorySignal WordHazard CodeDescription
Acute ToxicityCategory 4WarningH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion1BDangerH314Causes severe skin burns and eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH336May cause drowsiness or dizziness.

Source: Compiled from Notified C&L data.[1]

This hazard profile establishes that the compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[2][3] Improper disposal can lead to severe environmental contamination and may result in significant legal and financial penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[2]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal from your laboratory.

Before handling the waste material, ensure you are wearing appropriate PPE. The corrosive nature (H314) and acute toxicity (H302, H312, H332) of this compound demand robust protection.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Ensure gloves are compatible with substituted amino acid esters.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, especially during spill cleanup or transfer, conduct the work within a certified chemical fume hood.[5]

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.[6][7]

  • Designate a Specific Waste Stream: This compound and materials contaminated with it should be collected in a dedicated hazardous waste container.

  • Avoid Incompatibilities:

    • Do not mix this waste with strong oxidizing agents or strong bases.[4]

    • Keep acids and bases in separate waste containers.[6]

    • Segregate this organic amine/ester waste from reactive chemicals, such as those that may react violently or emit flammable or poisonous gases upon mixing.[6][7]

The choice and labeling of your waste container are mandated by safety and regulatory standards.

  • Container Selection:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[2][8]

    • The container must have a secure, leak-proof screw-top closure and be free from damage or deterioration.[2][8]

    • If reusing a container, ensure it has been triple-rinsed and that all previous labels have been completely removed or defaced.[7][8]

  • Labeling Requirements:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • The label must clearly state the words "Hazardous Waste".[6]

    • List all chemical constituents by name (no formulas or abbreviations) and their approximate percentages.[6]

    • Clearly indicate the associated hazards (e.g., Corrosive, Toxic).[6]

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[3][6]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][7] A designated area within a chemical fume hood is often a suitable location.[6]

  • Container Management: Keep the waste container securely closed except when actively adding waste.[3][8]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[3]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[6] Partially filled containers may remain in the SAA for up to one year.[6] Academic laboratories operating under the EPA's Subpart K regulations may have different time limits, often requiring removal every six to twelve months.[2][9]

The ultimate disposal of hazardous chemical waste is handled by licensed professionals.

  • Contact EHS: When your waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3]

  • Documentation: Be prepared to provide detailed information about the waste's identity and composition.[10]

  • Disposal Method: The final disposal method will be determined by the EHS provider and may include high-temperature incineration or other chemical treatments to neutralize hazardous components.[10]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_action Action cluster_final Finalization A Identify Waste: Methyl 1-amino-2,2-dimethyl- cyclopentane-1-carboxylate B Assess Hazards: - Acute Toxicity - Skin Corrosion - STOT SE 3 A->B C Don Appropriate PPE: - Goggles & Face Shield - Lab Coat - Resistant Gloves B->C D Is this a new waste stream? C->D E Select & Label New Compatible Container D->E Yes F Use Existing, Properly Segregated Container D->F No G Add Waste to Container in Satellite Accumulation Area (SAA) E->G F->G H Keep Container Closed G->H I Is Container Full? H->I J Continue Accumulation (Max 1 Year) I->J No K Contact EHS for Pickup (Within 3 Days) I->K Yes J->I L Waste Removed by Certified Professionals K->L

Caption: Decision workflow for the disposal of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Control and Contain: Restrict access to the spill area. Prevent the chemical from entering drains.[11]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Use non-sparking tools if the material is in a flammable solvent.[4][12]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[11]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold your professional responsibility for compliant chemical management.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • NextSDS. methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate — Chemical Substance Information.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • UNSW. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • VinUni Policy. (2025, June 30). Regulations on Management of Laboratories.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Methyl cyclopropanecarboxylate.
  • Thermo Fisher Scientific. (2014, January 22). SAFETY DATA SHEET - Methyl cyclopentanecarboxylate.
  • Benchchem. Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

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